Product packaging for Methyltetrazine-PEG5-Alkyne(Cat. No.:)

Methyltetrazine-PEG5-Alkyne

Numéro de catalogue: B609003
Poids moléculaire: 402.4 g/mol
Clé InChI: OAKPIEOTVXLRCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyltetrazine-PEG5-Alkyne (CAS 1802907-97-6) is a heterobifunctional crosslinker of significant value in chemical biology and drug discovery, particularly for constructing Proteolysis-Targeting Chimeras (PROTACs) [1] [3] . As a PROTAC linker, it serves as a critical bridge, connecting a ligand for an E3 ubiquitin ligase with another ligand that binds to a target protein of interest. This assembly exploits the cell's own ubiquitin-proteasome system to selectively degrade the target protein, offering a powerful strategy for therapeutic intervention [1] . Beyond PROTACs, this reagent is engineered for efficient bioorthogonal conjugation. The alkyne group undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) with azide-containing molecules [2] . Simultaneously, the methyltetrazine group readily participates in inverse electron demand Diels-Alder (IEDDA) reactions with strained alkenes, such as trans-cyclooctene (TCO) or norbornene [5] . This IEDDA reaction is the fastest bioorthogonal ligation known, enabling rapid and specific labeling of biomolecules under mild physiological conditions without the need for cytotoxic copper catalysts [6] . This makes this compound ideal for site-specifically conjugating tetrazine-functionalized probes to biomolecules that have been pre-labeled with strained alkynes, with applications in protein engineering, targeted drug delivery, and the development of diagnostic assays [4] . The incorporation of a hydrophilic PEG5 spacer between the two functional groups is a key feature that significantly enhances the aqueous solubility of the conjugate, which is crucial for working with biological systems [2] . The spacer also provides steric flexibility, potentially improving the efficiency of both conjugation reactions. With a molecular weight of 402.44 g/mol and a molecular formula of C 20 H 26 N 4 O 5 , this compound is a versatile tool for researchers developing advanced bioconjugation strategies and novel therapeutic modalities [1] [3] . This product is intended for research use only and is not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N4O5 B609003 Methyltetrazine-PEG5-Alkyne

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-methyl-6-[4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5/c1-3-8-25-9-10-26-11-12-27-13-14-28-15-16-29-19-6-4-18(5-7-19)20-23-21-17(2)22-24-20/h1,4-7H,8-16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKPIEOTVXLRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dual-Mode Reactivity of Methyltetrazine-PEG5-Alkyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyltetrazine-PEG5-Alkyne is a heterobifunctional linker at the forefront of bioconjugation and chemical biology. Its sophisticated design, featuring a highly reactive methyltetrazine moiety, a flexible hydrophilic PEG5 spacer, and a terminal alkyne group, offers a powerful platform for the precise assembly of complex biomolecular architectures. This guide provides an in-depth exploration of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations to empower researchers in its application.

The primary utility of the methyltetrazine group lies in its rapid, catalyst-free bioorthogonal reaction with strained alkenes, a cornerstone of modern chemical biology.[1] The terminal alkykyne group, in turn, provides an additional, orthogonal handle for conjugation via well-established "click chemistry" pathways. This dual functionality is particularly valuable in the construction of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise, multi-component assembly is paramount.[2]

Core Mechanism: Inverse-Electron-Demand Diels-Alder Cycloaddition

The principal mechanism of action for the methyltetrazine moiety is the inverse-electron-demand Diels-Alder (IEDDA) reaction.[2] This bioorthogonal ligation is a type of [4+2] cycloaddition involving an electron-deficient diene (the 1,2,4,5-tetrazine (B1199680) ring) and an electron-rich dienophile, most commonly a strained alkene such as a trans-cyclooctene (B1233481) (TCO).[3]

The reaction proceeds in two key steps:

  • [4+2] Cycloaddition: The tetrazine and TCO rapidly react in a concerted fashion to form a highly unstable, tricyclic intermediate.

  • Retro-Diels-Alder Elimination: This intermediate immediately undergoes a retro-Diels-Alder reaction, irreversibly releasing dinitrogen (N₂) gas.[3] This step drives the reaction to completion and results in the formation of a stable dihydropyridazine (B8628806) linkage.[3]

This reaction is characterized by its exceptional speed and specificity, proceeding efficiently in complex biological media without the need for a catalyst.[3]

Caption: The IEDDA reaction between methyltetrazine and a trans-cyclooctene (TCO).

Quantitative Data: Reaction Kinetics

The IEDDA reaction between tetrazines and TCO derivatives is among the fastest bioorthogonal reactions known. The rate is typically measured as a second-order rate constant (k₂). While the specific rate can be influenced by the substituents on both the tetrazine and the TCO, as well as solvent and temperature, methyl-substituted tetrazines consistently exhibit rapid kinetics.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂ in M⁻¹s⁻¹)Reaction ConditionsReference(s)
Methyl-substituted tetrazineTCO~1000Aqueous media[2]
5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amineTCO-OH210PBS, pH 7.4, 37°C[2]
3-methyl-6-phenyl-tetrazineTCO3.14ACN, 20°C[2]
Dipyridal tetrazineTCO2000 (±400)Not specified[4]
Hydrogen-substituted tetrazinesTCOup to 30,000Not specified[4]

Note: The reactivity of the dienophile is also a critical factor. More strained trans-cyclooctenes can exhibit significantly higher reaction rates.[5]

Experimental Protocols

This compound's dual nature allows for two primary, orthogonal conjugation strategies. The following protocols provide a framework for utilizing both the methyltetrazine and alkyne functionalities.

Protocol 1: Protein-Protein Conjugation via IEDDA Reaction

This protocol details the conjugation of two proteins using the methyltetrazine-TCO ligation. It involves activating one protein with a TCO-NHS ester and the other with a methyltetrazine-PEG-NHS ester, followed by their bioorthogonal reaction. This serves as a model for the reactivity of the methyltetrazine moiety on the target molecule.

Materials:

  • Protein A and Protein B

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)

  • Methyltetrazine-PEG-NHS ester

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Spin desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Dissolve Protein A and Protein B in PBS to a final concentration of 2-5 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a spin desalting column.

  • NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the TCO-PEG-NHS and Methyltetrazine-PEG-NHS esters in anhydrous DMSO to a concentration of 10-20 mM.

  • Activation of Protein A with TCO:

    • To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.[3]

    • Add a 10-20 fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.

    • Incubate the reaction for 60 minutes at room temperature.[3]

  • Activation of Protein B with Methyltetrazine:

    • To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃.[3]

    • Add a 10-20 fold molar excess of the Methyltetrazine-PEG-NHS ester stock solution.

    • Incubate for 60 minutes at room temperature.[3]

  • Purification of Activated Proteins:

    • Quench the reactions by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

    • Remove excess, unreacted NHS esters from both protein solutions using spin desalting columns equilibrated with PBS, pH 7.4.[4]

  • IEDDA Ligation:

    • Mix the purified TCO-Protein A and Tetrazine-Protein B in a 1:1 molar ratio. A slight excess (1.1-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[4]

    • Incubate the mixture for 1-2 hours at room temperature with gentle rotation.[4] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color or by following the decrease in its absorbance peak (typically 510-550 nm).[3]

  • Final Conjugate:

    • The resulting protein-protein conjugate is now ready for use. If necessary, the final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[4]

    • Store the final conjugate at 4°C.[4]

Protein_Conjugation_Workflow Protein-Protein Conjugation Workflow ProtA Protein A in PBS ActivateA Activate Protein A (Add NaHCO₃, TCO-NHS) Incubate 60 min @ RT ProtA->ActivateA ProtB Protein B in PBS ActivateB Activate Protein B (Add NaHCO₃, Tet-NHS) Incubate 60 min @ RT ProtB->ActivateB TCO_NHS TCO-PEG-NHS in DMSO TCO_NHS->ActivateA Tet_NHS Methyltetrazine-PEG-NHS in DMSO Tet_NHS->ActivateB PurifyA Purify TCO-Protein A (Spin Desalting Column) ActivateA->PurifyA PurifyB Purify Tetrazine-Protein B (Spin Desalting Column) ActivateB->PurifyB Ligate IEDDA Ligation (Mix 1:1 molar ratio) Incubate 1-2h @ RT PurifyA->Ligate PurifyB->Ligate Final Protein A-B Conjugate Ligate->Final

Caption: Experimental workflow for conjugating two proteins via TCO-tetrazine ligation.
Protocol 2: General Framework for Alkyne-Azide "Click Chemistry"

The terminal alkyne on this compound allows for a second, orthogonal conjugation step with an azide-containing molecule. This is typically achieved through a Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).

Materials:

  • Alkyne-containing molecule (e.g., a protein previously conjugated to this compound)

  • Azide-containing molecule (e.g., an azide-modified fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Amine-free buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing molecule in DMSO or water.

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in water).

    • Prepare a stock solution of THPTA ligand (e.g., 100 mM in water).

  • Reaction Setup:

    • In an amine-free buffer, combine the alkyne-containing molecule and a molar excess (typically 2-10 equivalents) of the azide-containing molecule.

    • In a separate tube, pre-mix the CuSO₄ and THPTA ligand. Add this mixture to the reaction to achieve a final copper concentration of approximately 100-500 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final conjugate to remove excess reagents and catalyst using an appropriate method, such as spin desalting, dialysis, or size-exclusion chromatography.

This dual-reactivity makes this compound an exceptionally versatile tool, enabling the sequential and site-specific assembly of multiple components onto a single molecular scaffold.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyltetrazine-PEG5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyltetrazine-PEG5-Alkyne, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and drug development. This document details its chemical properties, a representative synthesis protocol, and in-depth characterization methodologies. The information is intended to equip researchers with the necessary knowledge for the successful application and evaluation of this versatile chemical tool.

Introduction

This compound is a key reagent in the rapidly advancing field of bioorthogonal chemistry. Its structure incorporates three essential components: a highly reactive methyltetrazine moiety for inverse-electron-demand Diels-Alder cycloaddition (IEDA), a terminal alkyne for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This trifecta of functionalities makes it an invaluable linker for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG5 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, minimizing steric hindrance.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various supplier data sheets.

PropertyValue
Chemical Formula C₂₀H₂₆N₄O₅
Molecular Weight 402.44 g/mol
CAS Number 1802907-97-6
Appearance Pink to red solid
Purity ≥95% to 98% (typically by HPLC or NMR)
Solubility Soluble in DMSO, DMF, DCM
Storage Store at -20°C, protect from light

Synthesis Pathway

Synthesis_Pathway cluster_tetrazine Methyltetrazine Core Synthesis cluster_peg PEG5-Alkyne Spacer Synthesis cluster_coupling Final Coupling acetonitrile (B52724) Acetonitrile pinner_reaction Pinner-like Reaction acetonitrile->pinner_reaction hydrazine Hydrazine hydrazine->pinner_reaction dihydrotetrazine Dihydrotetrazine Intermediate pinner_reaction->dihydrotetrazine oxidation Oxidation (e.g., NaNO2, air) dihydrotetrazine->oxidation methyltetrazine_halide 3-Bromo-6-methyl-1,2,4,5-tetrazine oxidation->methyltetrazine_halide sonogashira Sonogashira Coupling methyltetrazine_halide->sonogashira peg5_diol Pentaethylene glycol williamson_ether Williamson Ether Synthesis peg5_diol->williamson_ether propargyl_bromide Propargyl Bromide propargyl_bromide->williamson_ether peg5_alkyne Pentaethylene glycol monoalkyne williamson_ether->peg5_alkyne peg5_alkyne->sonogashira final_product This compound sonogashira->final_product

A representative synthetic pathway for this compound.
Experimental Protocol (Representative)

Materials:

  • 3-Bromo-6-methyl-1,2,4,5-tetrazine

  • Pentaethylene glycol monoalkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (B128534) or Diisopropylethylamine)

  • Anhydrous solvent (e.g., Tetrahydrofuran or Dimethylformamide)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Bromo-6-methyl-1,2,4,5-tetrazine (1.0 eq) and pentaethylene glycol monoalkyne (1.1 eq).

  • Solvent and Reagents: Dissolve the starting materials in anhydrous THF. To this solution, add triethylamine (3.0 eq), followed by the palladium catalyst (0.05 eq) and CuI (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pink to red solid.

Characterization

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation.

  • ¹H NMR: A Certificate of Analysis for this product typically states that the ¹H NMR spectrum is "consistent with structure"[1]. The spectrum should exhibit characteristic peaks for the methyl group on the tetrazine ring (a singlet around 3.0 ppm), the aromatic protons, the methylene (B1212753) protons of the PEG chain (a complex multiplet between 3.5 and 4.5 ppm), and the terminal alkyne proton (a triplet around 2.5 ppm).

  • ¹³C NMR: The spectrum will show signals for the carbon atoms of the tetrazine ring, the aromatic ring, the PEG chain, and the alkyne.

Table 1: Expected ¹H NMR Data

ProtonsChemical Shift (ppm)Multiplicity
Tetrazine-CH₃~3.0Singlet
Alkyne-H~2.5Triplet
PEG Chain (-CH₂O-)3.5 - 4.5Multiplet
Aromatic Protons7.0 - 8.5Doublets
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) is a suitable method.

  • Expected Mass: The calculated monoisotopic mass is 402.1906 g/mol . The ESI-MS spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 403.1979. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the final product.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detection at a wavelength where the tetrazine moiety absorbs (e.g., ~310 nm and ~520 nm).

  • Expected Result: A pure sample should show a single major peak in the chromatogram. The purity is calculated based on the area of this peak relative to the total area of all peaks. Commercial suppliers often report purities of ≥95% or 98.0%[1].

Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis and characterization of this compound.

Synthesis_Workflow start Start reactants Combine Reactants & Catalysts in Anhydrous Solvent start->reactants reaction Stir at Room Temperature (Monitor by TLC) reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Flash Column Chromatography workup->purification product Isolated Product purification->product end End product->end

A generalized workflow for the synthesis of this compound.

Characterization_Workflow product Purified Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms hplc HPLC Analysis product->hplc structure_confirmation Structure Confirmation nmr->structure_confirmation mw_confirmation Molecular Weight Confirmation ms->mw_confirmation purity_assessment Purity Assessment hplc->purity_assessment final_data Final Characterization Data structure_confirmation->final_data mw_confirmation->final_data purity_assessment->final_data

A typical workflow for the characterization of this compound.

Conclusion

This compound is a powerful and versatile heterobifunctional linker with significant applications in modern chemical biology and drug discovery. Its synthesis, while requiring careful execution of modern organic chemistry techniques, is achievable through established methods. Rigorous characterization using NMR, MS, and HPLC is crucial to ensure the quality and reliability of this reagent in downstream applications. This guide provides a foundational understanding for researchers working with this important molecule.

References

An In-depth Technical Guide to Methyltetrazine-PEG5-Alkyne for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG5-Alkyne is a bioorthogonal labeling reagent that has emerged as a powerful tool for the precise and efficient modification of proteins and other biomolecules. This heterobifunctional linker combines the highly reactive methyltetrazine moiety with a terminal alkyne, connected by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer. This unique architecture enables a two-step labeling strategy, providing researchers with exceptional control over the conjugation process.

The core of its utility lies in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between the methyltetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). This reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for rapid and clean conjugation even in complex biological environments.[1] The PEG spacer enhances aqueous solubility and reduces potential immunogenicity and steric hindrance, while the terminal alkyne allows for further functionalization through copper-catalyzed or copper-free click chemistry.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for protein labeling, and its application in key areas such as antibody-drug conjugate (ADC) development and live-cell imaging.

Chemical Properties and Reaction Kinetics

The chemical structure of this compound offers a unique combination of reactivity and stability. The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[2]

PropertyValueReference
Molecular Formula C20H26N4O5[3]
Molecular Weight 402.45 g/mol [1]
Solubility Soluble in DMSO, DMF, DCM
Storage -20°C, stored under nitrogen[4]
IEDDA Reaction Rate with TCO ~2000 M⁻¹s⁻¹[1]

The IEDDA reaction between methyltetrazine and TCO is a cornerstone of its application. This bioorthogonal reaction proceeds rapidly and efficiently under physiological conditions without the need for a catalyst, forming a stable covalent bond and releasing nitrogen gas as the only byproduct.[1]

Experimental Protocols

General Considerations:
  • Reagent Preparation: this compound and TCO-functionalized proteins should be brought to room temperature before use. Prepare stock solutions in anhydrous DMSO or DMF.

  • Buffer Selection: Use non-amine-containing buffers such as PBS (phosphate-buffered saline) at a pH range of 6.5-7.5 for optimal reaction efficiency.

  • Stoichiometry: A molar excess of the tetrazine reagent is typically used to ensure complete labeling of the TCO-modified protein. The optimal ratio should be determined empirically for each specific application.

Protocol 1: General Protein Labeling with this compound

This protocol describes the fundamental steps for labeling a TCO-modified protein with this compound.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (optional, e.g., excess TCO-amine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Reaction Setup: In a microcentrifuge tube, add the TCO-modified protein to the reaction buffer.

  • Initiate Reaction: Add the desired molar excess of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. For more dilute solutions or less reactive partners, the incubation time may need to be extended.

  • Quenching (Optional): To remove unreacted this compound, a quenching reagent can be added and incubated for an additional 30 minutes.

  • Purification: Purify the labeled protein from excess reagents using a suitable method such as size-exclusion chromatography.

  • Characterization: Confirm the successful conjugation and determine the labeling efficiency using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (monitoring the disappearance of the tetrazine absorbance around 520 nm).

Protocol 2: Two-Step Antibody-Drug Conjugation

This protocol outlines the generation of an antibody-drug conjugate (ADC) using this compound as a linker.

Step 1: Antibody Modification with TCO

  • Activate Antibody: Modify the antibody with a TCO-NHS ester to introduce the TCO moiety onto lysine (B10760008) residues. Follow the manufacturer's protocol for the TCO-NHS ester.

  • Purification: Remove excess TCO-NHS ester by dialysis or size-exclusion chromatography.

Step 2: Drug-Linker Conjugation

  • Prepare Drug-Alkyne: Synthesize or obtain the cytotoxic drug functionalized with an alkyne group.

  • Click Chemistry: Conjugate the alkyne-modified drug to this compound via a copper-catalyzed (CuAAC) or copper-free (SPAAC) click reaction.

  • Purification: Purify the drug-linker conjugate.

Step 3: ADC Assembly

  • IEDDA Reaction: React the TCO-modified antibody with the purified drug-linker-tetrazine conjugate.

  • Incubation and Purification: Follow steps 4-6 from Protocol 1 to obtain the purified ADC.

  • Characterization: Analyze the ADC for drug-to-antibody ratio (DAR), purity, and binding affinity.

Applications and Workflows

Antibody-Drug Conjugates (ADCs)

This compound is instrumental in the modular construction of ADCs. The bioorthogonal nature of the IEDDA reaction allows for the precise attachment of the drug-linker moiety to the antibody, offering greater control over the final conjugate's homogeneity and stoichiometry.

ADC_Workflow cluster_antibody Antibody Preparation cluster_drug Drug-Linker Preparation cluster_conjugation ADC Assembly Antibody Antibody TCO_NHS TCO-NHS Ester Antibody->TCO_NHS Modification TCO_Ab TCO-Antibody TCO_NHS->TCO_Ab ADC Antibody-Drug Conjugate TCO_Ab->ADC IEDDA Reaction Drug Drug-Alkyne MeTet_PEG_Alkyne Methyltetrazine- PEG5-Alkyne Drug->MeTet_PEG_Alkyne Click Chemistry Drug_Linker Drug-Linker-Tetrazine MeTet_PEG_Alkyne->Drug_Linker Drug_Linker->ADC

Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Live-Cell Imaging

The rapid and bioorthogonal nature of the tetrazine-TCO ligation makes it ideal for labeling proteins on the surface of or within live cells with minimal perturbation. This enables the tracking of protein dynamics and localization in real-time.

Live_Cell_Imaging_Workflow Start Live Cells Expressing TCO-tagged Protein Incubate Incubate with Methyltetrazine-PEG5-Fluorophore Start->Incubate Wash Wash to Remove Excess Reagent Incubate->Wash Image Fluorescence Microscopy Wash->Image

Workflow for live-cell imaging using this compound.
Proteomics and PROTACs

The alkyne handle of this compound allows for its use in proteomics workflows, such as activity-based protein profiling, where it can be used to tag and identify specific enzymes. Furthermore, it serves as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), molecules designed to induce the degradation of specific proteins.[4]

PROTAC_Synthesis POI_Ligand Protein of Interest Ligand (Alkyne-modified) MeTet_PEG_Alkyne Methyltetrazine- PEG5-Alkyne POI_Ligand->MeTet_PEG_Alkyne Click Chemistry E3_Ligase_Ligand E3 Ligase Ligand (TCO-modified) PROTAC PROTAC E3_Ligase_Ligand->PROTAC MeTet_PEG_Alkyne->PROTAC IEDDA Reaction

Logical relationship in PROTAC synthesis.

Conclusion

This compound is a highly versatile and efficient reagent for protein labeling and bioconjugation. Its rapid and specific bioorthogonal reactivity, coupled with the benefits of the hydrophilic PEG spacer and the dual-functionality offered by the terminal alkyne, makes it an invaluable tool for researchers in drug development, diagnostics, and fundamental biological research. The detailed protocols and workflows provided in this guide serve as a starting point for the successful implementation of this powerful technology in a wide range of applications.

References

An In-Depth Technical Guide to Methyltetrazine-PEG5-Alkyne for Beginners in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal and Click Chemistry

In the complex environment of a living system, conducting specific chemical reactions without interfering with native biochemical processes is a significant challenge. Bioorthogonal chemistry, a term coined by Carolyn Bertozzi in 2003, addresses this by utilizing reactions with functional groups that are abiotic, meaning they are not naturally found in biological systems and thus do not cross-react with endogenous molecules.[1][2][3] These reactions must be highly selective, proceed with fast reaction kinetics under physiological conditions (aqueous media, neutral pH, and body temperature), and have reactants and products that are non-toxic.[1]

Click chemistry, a concept introduced by K. B. Sharpless, complements this by focusing on reactions that are modular, high-yielding, and generate minimal and inoffensive byproducts.[4][5] One of the most prominent click chemistry reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[6] However, the cytotoxicity of copper has led to the development of copper-free click chemistry for applications in living cells.[2]

The Role of Methyltetrazine-PEG5-Alkyne

This compound is a heterobifunctional linker that embodies the principles of both bioorthogonal and click chemistry. It is a versatile tool for researchers developing bioconjugates, particularly in the fields of proteomics, drug delivery, and molecular imaging.[7][8] This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

Components of this compound:

  • Methyltetrazine: This is an electron-deficient diene that plays a crucial role in one of the fastest known bioorthogonal reactions: the inverse-electron-demand Diels-Alder (IEDDA) reaction.[3][9] It reacts specifically and rapidly with strained alkenes, such as trans-cyclooctene (B1233481) (TCO).[10]

  • PEG5 Linker: The polyethylene (B3416737) glycol (PEG) spacer, consisting of five ethylene (B1197577) glycol units, is included to enhance the solubility and stability of the molecule in aqueous environments.[][12] PEGylation is a well-established method to improve the pharmacokinetic properties of bioconjugates.[13]

  • Alkyne: The terminal alkyne group is a key functional group for click chemistry. It can react with azide-containing molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[2][4]

Physicochemical and Kinetic Data

The utility of this compound is defined by its physical properties and the kinetics of its reactions.

PropertyValueReference
Molecular Formula C₂₀H₂₆N₄O₅[14]
Molecular Weight 402.44 g/mol [14]
CAS Number 1802907-97-6[14]
Appearance Pink to red solid[14]
Solubility ≥ 100 mg/mL in DMSO[14]
Storage (Solid) 4°C, stored under nitrogen[14]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[14]

The reaction between a tetrazine and a strained alkene like trans-cyclooctene (TCO) is characterized by exceptionally fast kinetics, making it ideal for in vivo applications where low concentrations of reactants are used.

ReactionSecond-Order Rate Constant (k₂)ConditionsReference
Tetrazine-TCO Ligation (General)up to 10⁶ M⁻¹s⁻¹Aqueous media[15]
Methyltetrazine with TCO26,000 M⁻¹s⁻¹PBS, 37°C[10]
Tetrazine with Norbornene1 M⁻¹s⁻¹Aqueous media[2]

Experimental Protocols

Below are detailed protocols for common applications of this compound.

Protocol 1: General Procedure for Protein Labeling via SPAAC

This protocol describes the labeling of a protein containing an azide (B81097) group with this compound. The azide group can be introduced into the protein of interest using genetic code expansion technology, where a non-canonical amino acid containing an azide is incorporated at a specific site.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Degassed buffer

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Prepare a stock solution of this compound: Dissolve the required amount of this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Determine the reaction concentrations: The final concentration of the azide-modified protein should be in the low micromolar range (e.g., 10-50 µM). A 5- to 20-fold molar excess of this compound is typically used.

  • Set up the labeling reaction: a. In a microcentrifuge tube, add the azide-modified protein to the degassed buffer. b. Add the calculated volume of the this compound stock solution to the protein solution. c. Gently mix the reaction and incubate at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by LC-MS.

  • Purify the labeled protein: a. Equilibrate a size-exclusion chromatography column with the desired storage buffer. b. Apply the reaction mixture to the column. c. Elute the labeled protein according to the manufacturer's instructions. The labeled protein will elute first, separated from the unreacted this compound.

  • Characterize the conjugate: Confirm the successful labeling and purity of the protein conjugate using SDS-PAGE, mass spectrometry (LC-MS), and UV-Vis spectroscopy to determine the labeling efficiency.

Protocol 2: Synthesis of a PROTAC using Tetrazine-TCO Ligation

This protocol outlines the final step in synthesizing a PROTAC, where a TCO-containing linker is reacted with a tetrazine-functionalized ligand for either the protein of interest (POI) or the E3 ligase. While this compound itself does not contain a TCO group, this protocol is highly relevant as it demonstrates the utility of the tetrazine moiety in a key drug development application.

Materials:

  • Tetrazine-functionalized binding moiety (for POI or E3 ligase)

  • TCO-containing linker (e.g., TCO-PEG-ligand for the other end of the PROTAC)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Preparative HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Dissolve the reactants: Dissolve the tetrazine-functionalized binding moiety in the chosen anhydrous solvent.

  • Add the TCO-linker: Add an equimolar amount (typically 1.0 to 1.2 equivalents) of the TCO-containing linker to the solution.

  • React: Stir the reaction mixture at room temperature. The IEDDA reaction is very fast and is often complete within 1-4 hours.[1]

  • Monitor the reaction: Track the progress of the reaction by LC-MS, observing the consumption of the reactants and the formation of the PROTAC product.

  • Purify the PROTAC: Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterize the final product: Confirm the identity and purity of the PROTAC using LC-MS and NMR spectroscopy.[1]

Visualizing Workflows with Graphviz

Diagrams created using Graphviz can help to visualize the logical flow of experimental procedures.

protein_labeling_workflow cluster_synthesis Step 1: Protein Modification cluster_conjugation Step 2: Click Reaction cluster_analysis Step 3: Purification & Analysis Introduce_Azide Incorporate Azide-containing non-canonical amino acid into Protein of Interest (POI) Prepare_Linker Prepare 10 mM stock solution of this compound in DMSO React Incubate Azide-POI with 5-20x molar excess of linker (2-4h at RT or overnight at 4°C) Prepare_Linker->React Purify Purify labeled protein using size-exclusion chromatography React->Purify Characterize Analyze conjugate by SDS-PAGE, LC-MS, and UV-Vis Purify->Characterize

Caption: Workflow for labeling a protein with this compound.

protac_synthesis_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Reactants Tetrazine-functionalized binding moiety + TCO-linker Reaction Inverse-electron-demand Diels-Alder (IEDDA) reaction (1-4h at RT) Reactants->Reaction Purification Purify by preparative HPLC Reaction->Purification Characterization Confirm identity and purity by LC-MS and NMR Purification->Characterization Cell_Treatment Treat cells with synthesized PROTAC Characterization->Cell_Treatment Target_Engagement Confirm PROTAC binds to target protein and E3 ligase Cell_Treatment->Target_Engagement Degradation_Assay Assess protein degradation (e.g., Western Blot) Target_Engagement->Degradation_Assay Mechanism_Verification Verify proteasome-dependent degradation Degradation_Assay->Mechanism_Verification

Caption: Workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its heterobifunctional nature allows for the conjugation of diverse molecules with high efficiency and specificity through two distinct and highly reliable click chemistry reactions. The inclusion of a PEG linker enhances its biocompatibility, making it suitable for a wide range of applications, from fundamental cell biology research to the development of novel therapeutics like PROTACs. By understanding the principles of bioorthogonal chemistry and following detailed experimental protocols, even beginners can successfully employ this reagent to advance their research.

References

An In-depth Technical Guide to Methyltetrazine-PEG5-Alkyne: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Methyltetrazine-PEG5-Alkyne, a bifunctional linker molecule integral to advancements in bioconjugation, proteomics, and drug development. This document details its chemical architecture, quantitative specifications, and a step-by-step protocol for its use in bioorthogonal chemistry.

Core Structure and Functional Components

This compound is a heterobifunctional linker designed for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. The molecule consists of three key components:

  • Methyltetrazine Moiety: This four-membered aromatic ring containing two nitrogen atoms is highly reactive towards strained alkenes, most notably trans-cyclooctene (B1233481) (TCO). This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is exceptionally fast and proceeds readily under physiological conditions without the need for a catalyst.[1][2][3] The methyl group on the tetrazine ring enhances its stability.[4]

  • PEG5 Spacer: A polyethylene (B3416737) glycol (PEG) linker consisting of five ethylene (B1197577) glycol units separates the two reactive ends of the molecule. This hydrophilic PEG spacer enhances the solubility of the molecule in aqueous buffers, a crucial property for biological applications.[1][5] It also provides spatial separation between the conjugated molecules, minimizing potential steric hindrance.

  • Alkyne Group: The terminal alkyne functional group allows for conjugation to molecules containing an azide (B81097) group via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). This provides a second orthogonal ligation handle.

This dual functionality allows for the sequential or simultaneous linking of two different molecules, making it a versatile tool in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[4][6]

Molecular structure of this compound.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
Molecular Formula C₂₀H₂₆N₄O₅[4][6]
Molecular Weight 402.44 g/mol [6]
CAS Number 1802907-97-6[4][6]
Appearance Pink to red solid[6]
Purity >95% (typically analyzed by HPLC)[7]
Solubility Soluble in DMSO, DMF, DCM, and water[6]
Storage Conditions Store at -20°C for long-term stability.[4][6]

Experimental Protocol: Bioconjugation via Tetrazine-TCO Ligation

This protocol outlines a general procedure for the conjugation of a tetrazine-containing molecule (e.g., a small molecule drug modified with this compound) to a trans-cyclooctene (TCO)-modified protein.

Materials:

  • This compound

  • TCO-modified protein (in a suitable buffer like PBS, pH 7.4)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin desalting columns for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO. For example, a 10 mM stock solution.

    • Ensure the TCO-modified protein is at a known concentration in PBS. If the protein buffer contains primary amines (e.g., Tris), it is advisable to exchange it for PBS.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the TCO-modified protein solution.

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the tetrazine reagent over the protein is a common starting point.

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight. The extremely fast kinetics of the tetrazine-TCO ligation often lead to high conjugation efficiency in a short time.[2]

  • Monitoring the Reaction (Optional):

    • The progress of the tetrazine-TCO ligation can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, or by measuring the decrease in absorbance at approximately 520 nm.[2]

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and any reaction byproducts by passing the reaction mixture through a spin desalting column equilibrated with PBS. This method is efficient for separating small molecules from larger protein conjugates.

    • Alternative purification methods such as size-exclusion chromatography (SEC) can also be employed for higher purity.

  • Characterization and Storage:

    • Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

    • Store the purified conjugate at 4°C or -20°C for short-term and long-term storage, respectively.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for a typical bioconjugation reaction using this compound and the logical relationship of its components in forming a PROTAC.

G cluster_workflow Bioconjugation Experimental Workflow A Prepare Stock Solution of this compound in DMSO C Mix Reactants (Typically 5-20x excess of Tetrazine) A->C B Prepare TCO-modified Biomolecule (e.g., Protein) in PBS B->C D Incubate at Room Temperature (1-2 hours) C->D E Purify Conjugate (e.g., Spin Desalting Column) D->E F Characterize Final Conjugate (e.g., SDS-PAGE, Mass Spec) E->F

Experimental workflow for bioconjugation.

G cluster_pathway Logical Relationship in PROTAC Assembly A Target Protein Ligand B This compound (Linker) A->B Conjugation Step 1 (e.g., via Alkyne) D PROTAC Molecule B->D Forms C E3 Ligase Ligand C->B Conjugation Step 2 (e.g., via Tetrazine) E Target Protein Degradation D->E Induces

Logical relationship in PROTAC assembly.

References

The Strategic Application of PEG5 Spacers in Methyltetrazine Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic and imaging agents to biomolecules is a cornerstone of modern drug development and diagnostics. Among the most powerful tools in this field is the bioorthogonal reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO), a cornerstone of "click chemistry." The linker connecting these two moieties plays a pivotal role in the overall performance of the resulting bioconjugate. This technical guide delves into the significance of a specific linker component, the polyethylene (B3416737) glycol (PEG) spacer, with a focus on the five-unit PEG (PEG5) in methyltetrazine linkers.

Core Principles: The Role of the PEG Spacer

Polyethylene glycol is a hydrophilic and biocompatible polymer that, when incorporated as a spacer in a linker, imparts several beneficial properties to the bioconjugate. These advantages are critical for overcoming challenges associated with the inherent properties of many therapeutic payloads and biomolecules.

Key benefits of PEGylation in methyltetrazine linkers include:

  • Enhanced Solubility: Many potent drug molecules are hydrophobic, leading to aggregation and poor solubility in aqueous environments. The hydrophilic nature of the PEG spacer significantly improves the overall solubility of the methyltetrazine linker and the final conjugate, which is crucial for formulation and in vivo applications.[1][2]

  • Improved Pharmacokinetics: The hydrodynamic radius of a bioconjugate is increased by the PEG chain. This increased size can reduce renal clearance, leading to a longer circulation half-life and increased exposure of the target tissue to the therapeutic or imaging agent.[3]

  • Reduced Immunogenicity: The PEG spacer can shield the bioconjugate from the immune system, potentially reducing the risk of an immunogenic response.

  • Minimized Steric Hindrance: The flexible PEG chain provides spatial separation between the conjugated biomolecule and the payload, which can be crucial for maintaining the biological activity of both components.

The length of the PEG spacer is a critical parameter that allows for the fine-tuning of these properties. A PEG5 spacer represents a short-to-moderate length that offers a balance between these beneficial attributes without adding excessive molecular weight.

Quantitative Data Presentation

The selection of the optimal PEG spacer length is a matter of balancing competing factors. The following tables summarize quantitative data from studies on PEGylated linkers, providing a comparative perspective on the impact of PEG length. While direct comparative data for a PEG5 spacer is often part of a broader trend, the presented data allows for informed extrapolation.

Table 1: Impact of PEG Spacer Length on Hydrophilicity and Serum Stability

PEG Spacer LengthLipophilicity (logD)Serum Half-life (t½ in hours)
PEG2-1.95246 ± 4
PEG4--
PEG5 (interpolated) ~ -2.1 ~ 415
PEG6-584 ± 20
PEG12-2.22-

Data adapted from a study on PEGylated bombesin (B8815690) antagonists. The PEG5 values are interpolated based on the trend observed between PEG2, PEG6, and PEG12. The study indicates a trend of increasing hydrophilicity (lower logD) and serum stability with increasing PEG length up to a certain point.

Table 2: In Vivo Performance Comparison of PEGylated Tetrazine Probes in a Pretargeted Imaging Model

FeatureNo PEG LinkerShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG11, PEG12)
Blood Clearance Fast (t½ = 5.4 min)SlowerSlowest
Tumor Uptake (%ID/g) VariablePotentially ImprovedCan be Reduced
Kidney Uptake (%ID/g) IncreasedModerateLower

%ID/g = percentage of injected dose per gram of tissue. This table summarizes general trends observed in pre-targeted imaging studies. Shorter PEG linkers like PEG4 and by extension PEG5, can offer a balance between improved blood clearance compared to non-PEGylated linkers, while potentially facilitating better tumor penetration than very long PEG chains.[4]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of bioconjugates utilizing Methyltetrazine-PEG5 linkers. The following are representative protocols for key experimental procedures.

General Protocol for Antibody Conjugation with a Methyltetrazine-PEG5-NHS Ester

This protocol describes the conjugation of a Methyltetrazine-PEG5-NHS ester to primary amines (e.g., lysine (B10760008) residues) on an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Methyltetrazine-PEG5-NHS ester (dissolved in anhydrous DMSO to a stock concentration of 10 mg/mL immediately before use)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Sephadex G-25) for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 2-5 mg/mL in PBS.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Methyltetrazine-PEG5-NHS ester to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Purify the antibody-methyltetrazine conjugate from excess reagents using a desalting column equilibrated with PBS.

  • Characterization: Characterize the conjugate by measuring the protein concentration (e.g., via absorbance at 280 nm) and determining the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

Protocol for Tetrazine-TCO Ligation for Protein-Protein Conjugation

This protocol outlines the bioorthogonal reaction between a methyltetrazine-functionalized protein and a TCO-functionalized protein.

Materials:

  • Methyltetrazine-PEG5-functionalized Protein A (prepared as in 3.1)

  • TCO-PEGn-NHS ester for functionalizing Protein B

  • Protein B in PBS, pH 7.4

  • Spin desalting columns

Procedure:

  • Preparation of TCO-functionalized Protein B: Functionalize Protein B with a TCO-PEGn-NHS ester using a similar protocol to the one described in 3.1 for methyltetrazine conjugation.

  • Purification of TCO-Protein B: Purify the TCO-functionalized Protein B using a spin desalting column to remove excess TCO reagent.

  • Ligation Reaction: Mix the purified Methyltetrazine-PEG5-Protein A and TCO-Protein B in a 1:1 molar ratio in PBS.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.[5] The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance around 520-540 nm.[5]

  • Analysis: Analyze the formation of the protein-protein conjugate using SDS-PAGE, which will show a band at a higher molecular weight corresponding to the conjugate.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and logical relationships.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Functionalization cluster_step2 Step 2: Bioorthogonal Ligation Antibody Antibody Conjugation Amine Coupling Antibody->Conjugation Me_Tz_PEG5_NHS Methyltetrazine-PEG5-NHS Me_Tz_PEG5_NHS->Conjugation Functionalized_Ab Antibody-Tz Ligation Tetrazine-TCO Ligation Functionalized_Ab->Ligation Conjugation->Functionalized_Ab TCO_Payload TCO-Payload TCO_Payload->Ligation ADC Antibody-Drug Conjugate Ligation->ADC

Caption: Workflow for the synthesis of an ADC using a Methyltetrazine-PEG5 linker.

Pre-targeted Radioimmunotherapy (PRIT) Workflow

PRIT_Workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Therapy TCO_Antibody TCO-Antibody Injection Tumor_Accumulation Tumor Accumulation & Blood Clearance TCO_Antibody->Tumor_Accumulation Radiolabeled_Tz Radiolabeled Methyltetrazine-PEG5 Injection InVivo_Ligation In Vivo Click Reaction at Tumor Site Radiolabeled_Tz->InVivo_Ligation Tumor_Irradiation Targeted Tumor Irradiation InVivo_Ligation->Tumor_Irradiation

Caption: A two-step pre-targeted radioimmunotherapy workflow.

Logical Relationships in PEG Spacer Length Selection

PEG_Selection_Logic cluster_short Short PEG Spacer (e.g., PEG5) cluster_long Long PEG Spacer (e.g., PEG12+) Solubility_S Moderate Solubility Enhancement Decision Optimal PEG Length Solubility_S->Decision PK_S Faster Clearance PK_S->Decision Tumor_Penetration Potentially Better Tumor Penetration Tumor_Penetration->Decision Solubility_L Significant Solubility Enhancement Solubility_L->Decision PK_L Slower Clearance PK_L->Decision Steric_Hindrance Potential Steric Hindrance Steric_Hindrance->Decision

Caption: Key considerations for selecting the optimal PEG spacer length.

Conclusion

The PEG5 spacer in methyltetrazine linkers offers a compelling balance of properties for the development of advanced bioconjugates. It provides a significant improvement in solubility and pharmacokinetic properties compared to non-PEGylated linkers, while its moderate length may offer advantages in terms of tumor penetration and minimizing steric hindrance compared to longer PEG chains. The choice of the optimal PEG spacer length is highly dependent on the specific application, the properties of the payload and the targeting moiety. The quantitative data, experimental protocols, and logical diagrams presented in this guide provide a framework for researchers to make informed decisions in the design and optimization of methyltetrazine-based bioconjugates for therapeutic and diagnostic applications.

References

The Rise of Bio-Orthogonal Chemistry: A Technical Guide to Tetrazine-Based Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles, Development, and Application of Tetrazine Ligation.

The ability to perform specific chemical reactions within a complex biological milieu, without interfering with native biochemical processes, has revolutionized molecular biology and drug development. This field, known as bio-orthogonal chemistry, has produced a powerful toolkit for labeling, tracking, and manipulating biomolecules in their natural environment. Among these tools, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (B1199680) and a strained dienophile, commonly known as tetrazine ligation, has emerged as a particularly robust and versatile strategy due to its exceptionally rapid kinetics and high specificity.[1][2][3]

This technical guide delves into the discovery, development, and core methodologies of tetrazine-based bioconjugation, providing researchers and drug development professionals with the essential knowledge to leverage this powerful technology.

Discovery and Core Principles

The concept of bio-orthogonal chemistry was first introduced by Carolyn R. Bertozzi in 2003, laying the groundwork for chemistries that could operate within living systems.[1] The field took a significant leap forward in 2008 when two groups, led by Fox and Weissleder, independently reported the IEDDA reaction between tetrazines and strained dienophiles—specifically trans-cyclooctene (B1233481) (TCO) and norbornene—as a highly efficient bioconjugation method.[4][5][6] This reaction, often referred to as tetrazine ligation, is characterized by its extraordinary speed, with second-order rate constants orders of magnitude higher than previously established bio-orthogonal reactions like the Staudinger ligation or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][7]

The core of the reaction involves an electron-deficient tetrazine (the diene) reacting with an electron-rich, strained alkene or alkyne (the dienophile). This is followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), driving the reaction to completion.[7][8] The reaction's high specificity stems from the unique reactivity of the tetrazine ring, which does not cross-react with endogenous functional groups found in biomolecules.[1]

IEDDA_Mechanism cluster_reactants Reactants cluster_products Products Tetrazine Tetrazine (Electron-deficient Diene) Tetrazine->p1 + Dienophile trans-Cyclooctene (TCO) (Strained Dienophile) Dienophile->p1 Dihydropyridazine Dihydropyridazine Adduct Dihydropyridazine->p2 Retro-Diels-Alder (Irreversible) Final_Product Stable Pyridazine Product N2 Nitrogen Gas (N₂) p1->Dihydropyridazine [4+2] Cycloaddition (Fast) p2->Final_Product p2->N2

The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.

Quantitative Data on Core Reactants

The performance of a tetrazine ligation is critically dependent on the specific pairing of the tetrazine and the dienophile. The choice of substituents on the tetrazine ring significantly impacts both the reaction rate and the stability of the molecule in aqueous environments. Electron-withdrawing groups generally increase the reaction rate, while electron-donating groups tend to slow it down but can improve stability.[4]

Table 1: Second-Order Rate Constants (k₂) for Various Tetrazine-Dienophile Pairs

This table summarizes the reaction kinetics for different tetrazine derivatives with common dienophiles. All reactions were conducted in aqueous buffer (PBS, pH 7.4) at 37°C, unless otherwise specified.

Tetrazine DerivativeDienophilek₂ (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)-s-tetrazinetrans-Cyclooctene (TCO)~2,000[9]
3-phenyl-6-methyl-1,2,4,5-tetrazineVinylboronic acid (VBA)0.0003[2]
3-(o-hydroxyphenyl)-6-methyl-1,2,4,5-tetrazineVinylboronic acid (VBA)0.28[2]
3,6-diphenyl-1,2,4,5-tetrazineBicyclononyne (BCN)3.6[1]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineBicyclononyne (BCN)118[1]
3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazineBicyclononyne (BCN)125[1]
H-substituted tetrazine (scaffold 1)trans-Cyclooctene (TCO)26,000[4]
H-substituted tetrazine (scaffold 9)trans-Cyclooctene (TCO)30,000[6]
3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazineBicyclononyne (BCN)10[1]
Dimethyltetrazineaxial-TCO derivative0.54[10]
Dipyridyl-tetrazineaxial-TCO derivative57.70[10]
Table 2: Stability of Tetrazine Derivatives in Aqueous Buffer

The stability of tetrazines is crucial for their application in vivo or in prolonged cell culture experiments. This table presents the stability of various tetrazine derivatives in PBS (pH 7.4) at 37°C.

Tetrazine DerivativeStability MetricReference
Dimethyltetrazine~50% hydrolyzed in 14 hours[11]
Dipyridyl-tetrazineHalf-life of 9.6 hours[11]
Dipyridyl-s-tetrazine (2a)~60-85% degraded after 12 hours[2]
Pyrimidyl-substituted tetrazines (2f, 2g)~60-85% degraded after 12 hours[2]
Phenyl tetrazines (2c, 2h)>75% remaining after 12 hours[2]
H-substituted tetrazine (Tz 23)~70% stable after 10 hours[5]
Tetrazines with electron-donating groups (Tz 15, Tz 16)>90% stable after 10 hours[5]

Key Experimental Protocols

Accurate characterization of new tetrazine derivatives requires standardized protocols for measuring reaction kinetics and stability.

Protocol 1: Determination of Second-Order Rate Constants via Stopped-Flow Spectrophotometry

This method is used to measure the rapid kinetics of the TCO-tetrazine ligation.[4][12]

1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO). b. Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. The TCO concentration should be at least 10-fold higher than the tetrazine concentration to ensure pseudo-first-order conditions.

2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 37°C).[4] b. Load the tetrazine and TCO solutions into the separate syringes of the instrument. c. Initiate rapid mixing of the two solutions and immediately begin monitoring the decrease in the characteristic absorbance of the tetrazine ring (typically between 510-540 nm) over time. d. Record the absorbance decay trace until the reaction is complete.

3. Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed pseudo-first-order rate constant (k_obs). b. Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative, which was used in excess: k₂ = k_obs / [TCO] .

Protocol 2: Assessment of Tetrazine Stability in Aqueous Buffer

This protocol determines the half-life of a tetrazine derivative under physiological conditions.[2][12]

1. Sample Preparation: a. Prepare a stock solution of the tetrazine derivative in an appropriate solvent (e.g., DMSO). b. Dilute the stock solution into the test buffer (e.g., PBS, pH 7.4) to a final concentration suitable for spectrophotometric or HPLC analysis. A final DMSO concentration of 1-10% is common.[2]

2. Incubation: a. Incubate the tetrazine solution at a constant temperature (e.g., 37°C). b. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.

3. Analysis: a. Analyze the concentration of the intact tetrazine in each aliquot. This is typically done by measuring the absorbance at the tetrazine's λ_max (e.g., 540 nm) or by using reverse-phase HPLC with a diode array detector to separate the parent compound from any degradation products.[2]

4. Data Analysis: a. Plot the percentage of remaining tetrazine as a function of time. b. Determine the half-life (t₁/₂) of the derivative by fitting the data to a first-order decay model.

Experimental_Workflow cluster_kinetics Protocol 1: Kinetics (k₂) cluster_stability Protocol 2: Stability (t₁/₂) K1 Prepare Tetrazine & excess TCO in PBS K2 Equilibrate Stopped-Flow Instrument (37°C) K1->K2 K3 Rapid Mix & Monitor Absorbance Decay K2->K3 K4 Calculate k_obs from exponential fit K3->K4 K5 Calculate k₂ (k₂ = k_obs / [TCO]) K4->K5 S1 Prepare Tetrazine in PBS S2 Incubate at 37°C S1->S2 S3 Take Aliquots at Time Points S2->S3 S4 Measure Remaining Tetrazine (HPLC or Absorbance) S3->S4 S5 Calculate Half-Life (t₁/₂) from decay curve S4->S5

Workflow for characterization of tetrazine derivatives.

Applications in Drug Development and Research

The unique properties of tetrazine ligation have led to its widespread adoption in biomedical research and drug development.[4]

  • Pretargeted Imaging and Therapy: This strategy decouples the targeting and payload delivery steps. First, a biomolecule (like an antibody) modified with a dienophile (e.g., TCO) is administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from circulation. Subsequently, a much smaller, rapidly clearing tetrazine carrying an imaging agent (e.g., a radionuclide) or a therapeutic payload is administered.[11] The fast ligation ensures that the payload is captured at the target site, significantly improving the signal-to-background ratio in imaging or reducing off-target toxicity in therapy.

Pretargeting_Workflow A1 Step 1: Administer Antibody-TCO Conjugate A2 Allow Accumulation at Target & Clearance from Blood A1->A2 A3 Step 2: Administer Tetrazine-Payload A2->A3 A4 Rapid Bio-orthogonal Ligation at Target Site A3->A4 A5 Imaging or Therapeutic Effect A4->A5

Logical workflow for in vivo pretargeted imaging or therapy.
  • Prodrug Activation: Tetrazine chemistry can be used to create prodrugs that remain inert until activated by a bio-orthogonal reaction.[13] In one strategy, a drug is caged with a TCO group. Upon administration of a tetrazine, the ligation reaction triggers a cleavage cascade that releases the active drug with high spatiotemporal precision.[10][13] This approach allows for targeted drug release, minimizing systemic exposure and associated side effects.

  • Live-Cell Imaging: The speed and fluorogenic potential of tetrazine ligations are ideal for real-time imaging in living cells.[4] Fluorogenic probes are designed where a fluorophore is conjugated to the tetrazine ring, causing its fluorescence to be quenched. The IEDDA reaction disrupts this quenching, leading to a "turn-on" of the fluorescence signal upon labeling the target, enabling no-wash imaging of specific biomolecules.[4][7]

Conclusion and Future Outlook

Tetrazine-based bioconjugation has transitioned from a chemical novelty to an indispensable tool in chemical biology, diagnostics, and therapeutics.[4][7] The continuous development of new tetrazine and dienophile variants with fine-tuned kinetics, enhanced stability, and novel functionalities continues to expand the scope of this powerful chemistry. The ability to precisely control chemical reactions in living organisms opens new frontiers for understanding complex biological processes and designing next-generation diagnostics and targeted therapies. As researchers push these tools toward preclinical and clinical studies, the optimization of stability, reactivity, and biocompatibility will remain a key focus of development.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Methyltetrazine-PEG5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyltetrazine-PEG5-Alkyne is a heterobifunctional linker designed for advanced bioconjugation applications. It features two distinct bioorthogonal reactive handles: a methyltetrazine group and a terminal alkyne group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG5) spacer. This configuration allows for a two-step, sequential or orthogonal labeling strategy, making it a versatile tool for creating complex biomolecular constructs, such as antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled proteins for imaging.

The methyltetrazine moiety participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[1][2] This "click chemistry" reaction is characterized by its rapid kinetics and the ability to proceed under mild, physiological conditions without a catalyst.[1] The terminal alkyne group enables the classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), another robust click reaction used to conjugate molecules containing an azide (B81097) group.[3][4]

This document provides two detailed protocols for labeling a protein of interest (POI) with this compound:

  • Strategy A: Reacting a trans-cyclooctene (TCO)-modified protein with the methyltetrazine group of the linker.

  • Strategy B: Reacting an azide-modified protein with the alkyne group of the linker via CuAAC.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical principles and experimental workflows for the two primary labeling strategies.

Chemical_Reactions cluster_0 Strategy A: IEDDA Reaction cluster_1 Strategy B: CuAAC Reaction Protein_TCO Protein-TCO Labeled_Protein_A Protein-Linker (Alkyne handle exposed) Protein_TCO->Labeled_Protein_A + MTz_Linker_A This compound MTz_Linker_A->Labeled_Protein_A IEDDA (fast, catalyst-free) Protein_Azide Protein-Azide Labeled_Protein_B Protein-Linker (Methyltetrazine handle exposed) Protein_Azide->Labeled_Protein_B + MTz_Linker_B This compound MTz_Linker_B->Labeled_Protein_B CuAAC (Cu(I) catalyst)

Caption: Chemical principles of the two labeling strategies.

Strategy_A_Workflow start Start: Protein of Interest (POI) step1 Step 1: Protein Functionalization React POI with TCO-NHS Ester start->step1 step2 Purification 1 Remove excess TCO-NHS Ester (Desalting Column) step1->step2 step3 Step 2: Ligation Reaction React TCO-Protein with This compound step2->step3 step4 Purification 2 Remove excess linker (SEC or Dialysis) step3->step4 end End: POI labeled with This compound (Alkyne handle exposed) step4->end

Caption: Experimental workflow for Strategy A (TCO-Tetrazine Ligation).

Strategy_B_Workflow start Start: Protein of Interest (POI) step1 Step 1: Protein Functionalization React POI with Azide-NHS Ester start->step1 step2 Purification 1 Remove excess Azide-NHS Ester (Desalting Column) step1->step2 step3 Step 2: CuAAC Reaction React Azide-Protein with This compound step2->step3 step4 Purification 2 Remove excess linker and catalyst (SEC or Dialysis) step3->step4 end End: POI labeled with This compound (Methyltetrazine handle exposed) step4->end

Caption: Experimental workflow for Strategy B (CuAAC Ligation).

Experimental Protocols

Strategy A: TCO-First Approach via IEDDA Reaction

This strategy is ideal for applications where a copper catalyst must be avoided, such as in live-cell labeling. It involves first modifying the protein with a TCO group, followed by reaction with the methyltetrazine moiety of the linker.

3.1. Materials and Reagents

  • Protein of Interest (POI)

  • TCO-PEGn-NHS Ester (e.g., TCO-PEG4-NHS)

  • This compound

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Desalting spin columns (e.g., 7K MWCO)

  • Size-Exclusion Chromatography (SEC) system or dialysis cassettes for final purification

3.2. Protocol: Step 1 - Protein Modification with TCO

  • Protein Preparation: Dissolve or buffer exchange the POI into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[5] Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the labeling reaction.[5]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEGn-NHS Ester in anhydrous DMSO.[5][6] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[7]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[5] Gently mix and incubate for 1 hour at room temperature.[1][6]

  • Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature to quench any unreacted NHS ester.[1][5]

  • Purification: Remove excess TCO-NHS ester and quenching buffer using a desalting spin column appropriate for the molecular weight of your protein.[5][6] Follow the manufacturer's instructions. The purified TCO-labeled protein is now ready for the next step.

3.3. Protocol: Step 2 - Ligation with this compound

  • Reactant Preparation: In a reaction tube, combine the purified TCO-labeled protein with this compound. A 1.05 to 1.5-fold molar excess of the methyltetrazine linker over the TCO-protein is recommended to ensure complete ligation.[1]

  • Ligation Reaction: Incubate the mixture for 30-60 minutes at room temperature.[2][8] The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[2]

  • Final Purification: Purify the final protein conjugate to remove any unreacted linker using size-exclusion chromatography or dialysis.[1][9]

  • Characterization and Storage: Confirm the conjugation using methods such as SDS-PAGE or mass spectrometry. Store the final conjugate under conditions optimal for the native protein, typically at 4°C for short-term or -80°C for long-term storage.[1]

Strategy B: Alkyne-First Approach via CuAAC Reaction

This strategy utilizes the robust and efficient copper-catalyzed click reaction. It is well-suited for in vitro conjugations where the presence of a copper catalyst is acceptable.

3.4. Materials and Reagents

  • Protein of Interest (POI)

  • Azide-PEGn-NHS Ester (e.g., Azido-PEG4-NHS Ester)

  • This compound

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous DMSO

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • CuAAC Reagents:

    • Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20-50 mM in water)[3][10]

    • Sodium Ascorbate (B8700270) stock solution (e.g., 100-500 mM in water, prepare fresh )[3][10]

    • Copper-stabilizing ligand, e.g., THPTA, stock solution (e.g., 50-100 mM in water)[3][10]

  • Desalting spin columns and SEC/dialysis equipment

3.5. Protocol: Step 1 - Protein Modification with Azide

  • Protein Preparation: Prepare the POI in an amine-free buffer at 1-5 mg/mL, as described in section 3.2.1.[11]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azide-PEGn-NHS Ester in anhydrous DMSO.[3][11]

  • Labeling Reaction: Add a 20-fold molar excess of the Azide-NHS ester stock solution to the protein solution.[7][11] Incubate for 1 hour at room temperature.[11]

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.

  • Purification: Remove excess reagents using a desalting spin column. The purified azide-labeled protein is now ready for conjugation.[11]

3.6. Protocol: Step 2 - Ligation with this compound via CuAAC

  • Reactant Preparation: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and this compound (2- to 10-fold molar excess over the protein).[3][10]

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:ligand is common.[10] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this stand for 1-2 minutes.[10]

  • Initiate Reaction: Add the catalyst premix to the protein-linker solution to achieve a final copper concentration of approximately 0.1 mM.[12] Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[3][12]

  • Ligation Reaction: Incubate the reaction for 1-2 hours at room temperature, protected from light.[3]

  • Final Purification: Purify the final protein conjugate to remove excess reagents and copper catalyst using size-exclusion chromatography or dialysis.[3][10]

  • Characterization and Storage: Characterize and store the final conjugate as described in section 3.3.4.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the described protein labeling protocols. Values are typical starting points and may require optimization for specific proteins.

Table 1: Protein Functionalization via NHS Ester Chemistry

ParameterRecommended ValueNotesSource(s)
Protein Concentration1 - 5 mg/mLHigher concentrations can improve labeling efficiency.[5][6]
Reaction BufferAmine-free, pH 7.2 - 8.0PBS is a common choice. Avoid Tris and glycine.[5][7]
Molar Excess of NHS Ester10 - 20 foldMay require optimization for your specific protein.[5][6]
Reaction Time60 minutesCan be adjusted based on the reactivity of the protein.[2][6]
Reaction TemperatureRoom Temperature (20-25°C)Incubation on ice for 2 hours is also an option.[5][13]

Table 2: Bioorthogonal Ligation Reactions

ParameterStrategy A (TCO-Tetrazine)Strategy B (CuAAC)Source(s)
Linker Molar Excess 1.05 - 1.5 fold (over protein)2 - 10 fold (over protein)[1][3][10]
Reaction Time 30 - 60 minutes1 - 2 hours[2][3]
Reaction Temperature Room Temperature or 37°CRoom Temperature[1][3]
Catalyst Required? NoYes (Copper (I))[1][4]
Final Cu(I) Conc. N/A~0.1 - 0.25 mM[12]
Final Ligand (THPTA) Conc. N/A~0.5 - 1.25 mM (5x Cu)[10][12]
Final Reductant Conc. N/A1 - 5 mM (Sodium Ascorbate)[3][12]
Typical Efficiency >99% (reported)Near-quantitative yields[1][4]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inactive NHS ester due to moisture.- Presence of primary amines in the buffer.- Insufficient molar excess of reagent.- Use fresh, anhydrous DMSO. Warm NHS ester to room temperature before opening.[7]- Buffer exchange protein into an amine-free buffer (e.g., PBS).[5]- Increase the molar excess of the NHS-ester or the linker.
Protein Aggregation/Precipitation - High degree of labeling modifies surface charge.- Unfavorable buffer conditions.- (For CuAAC) Copper-mediated protein damage.- Reduce the molar excess of the labeling reagent or the reaction time.- Optimize buffer pH and ionic strength.- Ensure a sufficient excess of copper-stabilizing ligand (e.g., THPTA) is used.[10]
High Background (CuAAC) - Non-specific binding of copper or reagents.- Ensure thorough purification after the reaction using SEC or extensive dialysis.- Include a chelating agent like EDTA in the final purification buffers.[10]

References

Application Notes and Protocols for In Vivo Studies Using Methyltetrazine-PEG5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG5-Alkyne is a versatile heterobifunctional linker that plays a crucial role in advanced in vivo applications, particularly in the realm of bioorthogonal chemistry.[1][2][3] This linker features a methyltetrazine moiety, which participates in exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained alkenes like trans-cyclooctene (B1233481) (TCO).[2][4] This reaction is a cornerstone of pre-targeting strategies in diagnostic imaging and radiotherapy.[5][6] The inclusion of a polyethylene (B3416737) glycol (PEG5) spacer enhances solubility and biocompatibility, while the terminal alkyne group provides a handle for further conjugation, for example, through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).[7][8]

These application notes provide detailed protocols for utilizing this compound in pre-targeted in vivo imaging and therapy studies, along with representative data and workflow visualizations.

Key Applications

  • Pre-targeted Imaging (PET/SPECT): By conjugating a targeting moiety (e.g., an antibody or small molecule) to a TCO derivative and systemically administering it, followed by a smaller, radiolabeled tetrazine probe, researchers can achieve high tumor-to-background imaging contrast.[9] This approach allows for the use of short-lived radionuclides that would otherwise be incompatible with the long circulation times of antibodies.[10]

  • Pre-targeted Radionuclide Therapy (PRIT): Similar to pre-targeted imaging, this strategy delivers a therapeutic radionuclide conjugated to a tetrazine to a tumor that has been pre-targeted with a TCO-functionalized antibody or other targeting vectors.[5] This method can enhance the therapeutic index by maximizing the radiation dose to the tumor while minimizing systemic toxicity.[11]

  • Drug Delivery: The bioorthogonal nature of the tetrazine-TCO ligation allows for the specific delivery and activation of therapeutic agents at a target site.[2]

Data Presentation

Table 1: Representative In Vivo Biodistribution of a Pre-targeted System

This table summarizes the biodistribution of an ¹¹¹In-labeled tetrazine probe in mice bearing PC3 xenografts, 4 hours after pre-targeting with a TCO-conjugated Gastrin-Releasing Peptide Receptor (GRPR) antagonist. Data is presented as percentage of injected dose per gram of tissue (%ID/g).

OrganPre-targeted Uptake (%ID/g)Tetrazine Probe Alone (%ID/g)
Blood0.5 ± 0.10.2 ± 0.0
Tumor3.7 ± 0.12.5 ± 0.6
Pancreas1.2 ± 0.40.4 ± 0.0
Liver1.0 ± 0.11.1 ± 0.1
Kidneys5.8 ± 0.415.4 ± 6.2
Spleen0.3 ± 0.00.2 ± 0.0
Muscle0.2 ± 0.00.1 ± 0.0
Data adapted from a study on GRPR-expressing cancers. The pre-targeted approach shows significantly higher tumor uptake and lower kidney retention compared to the tetrazine probe alone.[10]
Table 2: Tumor Uptake Enhancement in a Three-Step Pre-targeting Radiotheranostic Strategy

This table shows the tumor uptake of a ¹⁷⁷Lu-labeled PSMA-targeting tetrazine ([¹⁷⁷Lu]Lu-PSMA-Tz) with and without a TCO-modified signal amplification module in mice with 22Rv1 tumors.

Time Post-Injection[¹⁷⁷Lu]Lu-PSMA-Tz Alone (%ID/g)With Pre-targeting & Amplification (%ID/g)Fold Increase
48 hours5.19 ± 0.2624.33 ± 2.53~4.7
Data adapted from a proof-of-concept radiotheranostic study. The use of a pre-targeting and signal amplification strategy resulted in a nearly five-fold increase in tumor uptake of the therapeutic radiopharmaceutical.[12]

Experimental Protocols

Protocol 1: General Preparation of a Tetrazine-Labeled Imaging or Therapeutic Agent

This protocol describes the general steps for conjugating this compound to a molecule of interest (e.g., a chelator for radiolabeling) via its alkyne group.

  • Dissolution of Components:

    • Dissolve the this compound in a suitable organic solvent such as DMSO to create a stock solution (e.g., 10 mg/mL).[13]

    • Dissolve the azide-functionalized molecule of interest (e.g., DOTA-azide) in a compatible buffer or solvent.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

    • If using a strained alkyne, mix the this compound stock solution with the azide-functionalized molecule in a reaction vessel.

    • The reaction can typically proceed at room temperature. Monitor the reaction progress using an appropriate analytical technique such as HPLC or LC-MS.

  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) (if applicable):

    • In a reaction vessel, combine the this compound, the azide-functionalized molecule, a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), and a copper-stabilizing ligand (e.g., TBTA).

    • Allow the reaction to proceed at room temperature, monitoring by HPLC or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the resulting Methyltetrazine-PEG5-conjugate using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

  • Radiolabeling (if applicable):

    • For imaging or therapy applications, chelate the desired radionuclide (e.g., ⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu) with the DOTA-functionalized tetrazine conjugate under appropriate pH and temperature conditions.[10][12]

    • Purify the radiolabeled product to remove any free radionuclide.

Protocol 2: In Vivo Pre-targeted Imaging in a Tumor Xenograft Mouse Model

This protocol outlines a two-step pre-targeting procedure for in vivo imaging.

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude mice) bearing subcutaneous tumor xenografts that express the target of interest (e.g., PC3 cells for GRPR expression).[10]

  • Step 1: Administration of TCO-Conjugated Targeting Agent:

    • Administer the TCO-functionalized targeting agent (e.g., an antibody or peptide antagonist) to the mice via intravenous (i.v.) injection. The dose will depend on the specific agent.

  • Clearance Period:

    • Allow a predetermined period for the TCO-agent to accumulate at the tumor site and for the unbound agent to clear from circulation. This period can range from 4 to 24 hours or longer, depending on the pharmacokinetics of the targeting agent.[9][10]

  • Step 2: Administration of Radiolabeled Methyltetrazine Probe:

    • Prepare the radiolabeled Methyltetrazine-PEG5-conjugate in a sterile, injectable vehicle (e.g., saline).

    • Administer the radiolabeled tetrazine probe to the mice via i.v. injection.

  • Imaging:

    • At various time points post-injection of the tetrazine probe (e.g., 1, 4, 24 hours), perform PET or SPECT imaging to visualize the biodistribution of the radioactivity.

  • Biodistribution Analysis (Ex Vivo):

    • After the final imaging time point, euthanize the mice and harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

    • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

    • Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualizations

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment Targeting_Agent TCO-Targeting Agent (e.g., Antibody) Clearance Renal/Hepatic Clearance Targeting_Agent->Clearance Unbound Clearance (e.g., 24h) Bound_Agent TCO-Agent Bound to Tumor Cell Targeting_Agent->Bound_Agent Step 1: Targeting Tetrazine_Probe Radiolabeled Methyltetrazine Probe Tetrazine_Probe->Clearance Rapid Clearance Tetrazine_Probe->Bound_Agent Step 2: IEDDA Reaction Tumor_Cell Tumor Cell with Target Antigen Bound_Agent->Tumor_Cell Binding Clicked_Complex Stable Radiolabeled Complex Bound_Agent->Clicked_Complex Clicked_Complex->Tumor_Cell Imaging/Therapy Signal

Caption: Pre-targeting experimental workflow.

G cluster_pathways Downstream Signaling GRPR_Antagonist TCO-GRPR Antagonist GRPR GRPR GRPR_Antagonist->GRPR Blocks Bombesin Binding EGF_Pathway EGF Signaling Pathway GRPR_Antagonist->EGF_Pathway VEGF_Pathway VEGF Signaling Pathway GRPR_Antagonist->VEGF_Pathway GRPR->EGF_Pathway Transactivation GRPR->VEGF_Pathway Upregulation Proliferation Cell Proliferation & Angiogenesis EGF_Pathway->Proliferation VEGF_Pathway->Proliferation

Caption: GRPR antagonist signaling interference.

References

Application Notes and Protocols for Methyltetrazine-PEG5-Alkyne in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG5-Alkyne is a heterobifunctional linker that serves as a critical component in advanced targeted drug delivery systems. It leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry."[1] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds rapidly and with high specificity within complex biological environments without interfering with native biochemical processes.[2][3][4]

This linker is composed of three key functional elements:

  • Methyltetrazine (Me-Tz): A highly reactive diene that rapidly and specifically reacts with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[][6] This reaction forms the basis of the "pre-targeting" strategy.

  • Polyethylene (B3416737) Glycol (PEG5): A five-unit polyethylene glycol spacer that enhances the linker's aqueous solubility, reduces aggregation of the resulting conjugate, minimizes steric hindrance, and can improve the pharmacokinetic properties of the final conjugate by reducing immunogenicity and prolonging circulation time.[][7][8][9]

  • Alkyne: A terminal alkyne group that provides a versatile handle for the covalent attachment of therapeutic payloads. This is typically achieved through another click chemistry reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with an azide-modified drug.[10][11][12][13]

The unique combination of these features enables the precise and stable assembly of drug-delivery constructs, most notably for pre-targeted drug delivery, which aims to enhance the therapeutic index of potent cytotoxic agents.

Principle of Action: Pre-targeted Drug Delivery

One of the most powerful applications of this compound is in pre-targeted drug delivery. This two-step therapeutic strategy is designed to overcome limitations of traditional antibody-drug conjugates (ADCs), such as poor pharmacokinetics and off-target toxicity.[1][14]

The process involves:

  • Pre-targeting Step: A monoclonal antibody (mAb), engineered to recognize a tumor-specific antigen, is first conjugated with a strained alkene (e.g., trans-cyclooctene, TCO). This mAb-TCO conjugate is administered to the patient. The antibody circulates and accumulates at the target site (e.g., a tumor). A crucial waiting period allows for the clearance of unbound mAb-TCO from the bloodstream, thereby minimizing subsequent off-target drug delivery.[1][15]

  • Payload Administration: A small, drug-bearing molecule conjugated to the this compound linker is then administered. This therapeutic agent is designed for rapid systemic circulation and efficient clearance.

  • In Vivo Click Reaction: Upon reaching the tumor site, the methyltetrazine moiety of the linker rapidly and irreversibly "clicks" with the TCO group on the pre-localized antibody.[2] This bioorthogonal reaction effectively concentrates and covalently links the cytotoxic payload at the desired therapeutic site, maximizing its efficacy while minimizing systemic exposure.[1]

Data Presentation

Table 1: Reaction Kinetics of Bioorthogonal Reactions
ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
3,6-di(2-pyridyl)-s-tetrazine and trans-cyclooctene~20009:1 Methanol:Water
Tetrazine and conformationally strained TCOup to 3.3 x 10⁶Aqueous solution
Tetrazine carbamate (B1207046) and sTCO-acid23800 ± 40025% Acetonitrile (B52724)/PBS
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)10⁴ - 10⁵Aqueous buffer with Cu(I) catalyst
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)10⁻¹ - 1Aqueous buffer, catalyst-free
Table 2: In Vivo Tumor Uptake in Pre-targeting Studies (Representative Data)
Targeting VectorEffector MoleculeTumor ModelTumor Uptake (%ID/g)Time Post-Effector Injection
CC49-TCO[¹¹¹In]In-DOTA-tetrazineLS174T4.23 h
Anti-A33-TCO[⁶⁸Ga]Ga-DOTA-tetrazineLS174T3.9 ± 1.81 h
5B1-TCO¹⁷⁷Lu-DOTA-PEG₇-TzBxPC312.0 ± 5.372 h
THIOMAB-TCO¹¹¹In-DOTA-TzHER2+~3.5 (2.6-fold > HER2-)24 h

%ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

Protocol 1: Conjugation of a Cytotoxic Drug to this compound via CuAAC

This protocol describes the conjugation of an azide-modified cytotoxic drug (e.g., Azido-Doxorubicin) to the alkyne terminus of this compound using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • This compound

  • Azide-modified cytotoxic drug (e.g., 3'-azido-doxorubicin)[16][17][18]

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • HPLC system for purification and analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 12 mM stock solution of the azide-modified drug in anhydrous DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.

  • Cu(I) Catalyst Premix:

    • In a microcentrifuge tube, combine the 20 mM CuSO₄ and 50 mM THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL CuSO₄ and 5.0 µL THPTA).[12]

    • Let the mixture stand at room temperature for 1-2 minutes to allow for complex formation.

  • Conjugation Reaction:

    • In a new reaction vessel, dissolve this compound (1.0 equivalent) in PBS.

    • Add the azide-modified drug stock solution to achieve a 1.2 molar excess over the linker.

    • Add the Cu(I)/THPTA premix to the reaction mixture to a final concentration of 0.10 mM CuSO₄.[19]

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.[19]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Reaction Monitoring and Purification:

    • Monitor the reaction progress by LC-MS, observing the consumption of starting materials and the formation of the desired product.

    • Once the reaction is complete, purify the drug-linker conjugate using reversed-phase HPLC.

  • Characterization and Storage:

    • Confirm the identity of the purified product by high-resolution mass spectrometry (HRMS).

    • Lyophilize the pure fractions and store the final product at -20°C or -80°C under nitrogen.

Protocol 2: Conjugation of TCO to a Monoclonal Antibody

This protocol details the modification of a monoclonal antibody with a trans-cyclooctene (TCO) moiety using an NHS-ester functionalized TCO linker.

Materials:

  • Monoclonal antibody (mAb)

  • TCO-PEG-NHS ester

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Zeba Spin Desalting Columns (40K MWCO) or SEC.[20]

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • TCO-PEG-NHS Ester Preparation:

    • Dissolve the TCO-PEG-NHS ester in anhydrous DMSO to prepare a 10 mM stock solution immediately before use.

  • Conjugation Reaction:

    • Add the TCO-PEG-NHS ester stock solution to the antibody solution to achieve a 5- to 20-fold molar excess.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO linker and quenching agent by SEC or using a desalting column.

  • Characterization:

    • Determine the final protein concentration using a BCA or Bradford assay.

    • Calculate the drug-to-antibody ratio (DAR), in this case, the TCO-to-antibody ratio, using UV-Vis spectroscopy or mass spectrometry.[21][]

Protocol 3: In Vitro Drug Release Assay

This protocol describes how to quantify the release of a drug from a TCO-caged prodrug upon reaction with a tetrazine-containing molecule.

Materials:

  • TCO-caged prodrug (e.g., TCO-Doxorubicin)

  • Tetrazine-containing molecule (e.g., the purified product from Protocol 1)

  • PBS, pH 7.4

  • DMSO

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare a 1 mM stock solution of the TCO-caged prodrug in DMSO.

    • Prepare a 2 mM stock solution of the tetrazine-drug conjugate in DMSO.

  • Release Reaction:

    • In an HPLC vial, add PBS (pH 7.4).

    • Add the TCO-caged prodrug stock solution to a final concentration of 20 µM.

    • Initiate the release by adding the tetrazine-drug conjugate stock solution to a final concentration of 40 µM.

    • Incubate the reaction at 37°C in the temperature-controlled autosampler of the HPLC.[15][23]

  • HPLC Analysis:

    • Inject samples onto the HPLC at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • Use a suitable reversed-phase column and a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the caged prodrug, the released drug, and the tetrazine conjugate.

    • Monitor the elution profile at the maximum absorbance wavelength of the released drug.

  • Quantification:

    • Create a standard curve for the free drug to determine its concentration from the peak area.

    • Calculate the percentage of drug released at each time point relative to the initial concentration of the TCO-caged prodrug.[23]

Protocol 4: In Vivo Pre-targeting Efficacy Study

This protocol provides a general workflow for a preclinical study to evaluate the efficacy of the pre-targeting strategy.

Materials:

  • Tumor-bearing animal model (e.g., nude mice with xenografts)

  • mAb-TCO conjugate (from Protocol 2)

  • Methyltetrazine-PEG5-Drug conjugate (from Protocol 1)

  • Sterile PBS for injection

  • Calipers for tumor measurement

Procedure:

  • Pre-targeting:

    • Administer the mAb-TCO conjugate intravenously (i.v.) to the tumor-bearing mice (e.g., at a dose of 100 µg).[17]

  • Antibody Circulation and Clearance:

    • Allow the mAb-TCO to circulate and accumulate at the tumor site for a predetermined period (e.g., 24-72 hours). This allows for the clearance of unbound antibody from the bloodstream.[17][]

  • Payload Administration:

    • After the optimal pre-targeting interval, administer the Methyltetrazine-PEG5-Drug conjugate i.v.

  • Monitoring Therapeutic Efficacy:

    • Monitor tumor growth over time using caliper measurements.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, excise tumors and major organs for biodistribution analysis (if a radiolabeled tracer is used) or histological examination.[24]

Visualizations

Signaling Pathways

Doxorubicin_Signaling_Pathway cluster_dna DNA Damage Response cluster_stress Oxidative Stress cluster_apoptosis Apoptosis Induction Doxorubicin Doxorubicin p53 p53 Activation Doxorubicin->p53 DNA Intercalation TGFb TGF-β Signaling Doxorubicin->TGFb Notch Notch Signaling Doxorubicin->Notch JNK JNK/p38 MAPK Activation Doxorubicin->JNK ROS Generation Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 TGFb->p53 Notch->p53 JNK->p53 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

MMAE_Signaling_Pathway cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction MMAE Monomethyl Auristatin E (MMAE) Tubulin Tubulin Polymerization MMAE->Tubulin Inhibition Microtubule_Disruption Microtubule Network Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Experimental Workflows

Pretargeting_Workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Payload Delivery cluster_step3 Step 3: In Vivo Ligation & Effect mAb_TCO Administer mAb-TCO Conjugate Accumulation mAb-TCO Accumulates at Tumor Site mAb_TCO->Accumulation Tumor Targeting Clearance Unbound mAb-TCO Clears from Circulation Accumulation->Clearance Time Delay (24-72h) Click_Reaction Bioorthogonal 'Click' Reaction at Tumor Site Accumulation->Click_Reaction Tz_Drug Administer Me-Tz-PEG5-Drug Clearance->Tz_Drug Initiates Step 2 Tz_Drug->Click_Reaction Systemic Circulation Drug_Concentration Concentration of Drug at Target Click_Reaction->Drug_Concentration Therapeutic_Effect Targeted Therapeutic Effect Drug_Concentration->Therapeutic_Effect

Drug_Linker_Synthesis Azide_Drug Azide-Modified Drug (e.g., Dox-N₃) Reaction CuAAC or SPAAC 'Click' Reaction Azide_Drug->Reaction MeTz_Alkyne This compound MeTz_Alkyne->Reaction Final_Product Me-Tz-PEG5-Drug Conjugate Reaction->Final_Product

References

Methodology for Synthesizing PROTACs with Methyltetrazine-PEG5-Alkyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. The linker is a critical component that influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC.

This document provides a detailed methodology for the synthesis of PROTACs utilizing the Methyltetrazine-PEG5-Alkyne linker. This bifunctional linker is particularly advantageous as it allows for a modular and efficient assembly of the final PROTAC molecule through two distinct and highly efficient "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction. The polyethylene (B3416737) glycol (PEG) component of the linker enhances the solubility and optimizes the spatial orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Herein, we provide detailed experimental protocols, representative quantitative data, and visual diagrams to guide researchers in the synthesis and characterization of PROTACs using this versatile linker. As a model system, we will describe the synthesis of a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK), a clinically validated target in various B-cell malignancies and autoimmune diseases.

Data Presentation

The following table summarizes representative quantitative data for the synthesis and activity of a hypothetical BTK-targeting PROTAC synthesized via the described methodology. This data is compiled from typical results reported in the literature for similar multi-step PROTAC syntheses involving click chemistry and PEG linkers.

StepReactionStarting MaterialProductYield (%)Purity (%) (by LC-MS)Analytical Data
1CuAACAzide-functionalized BTK Ligand (1.0 eq)BTK Ligand-Linker Intermediate85-95>95LC-MS, ¹H NMR
This compound (1.1 eq)
2iEDDABTK Ligand-Linker Intermediate (1.0 eq)Final BTK-PROTAC80-90>98LC-MS, ¹H NMR, ¹³C NMR, HRMS
TCO-functionalized E3 Ligase Ligand (1.2 eq)
Biological Activity
Target DegradationWestern BlotBTK-PROTACReduction in BTK protein levels--DC₅₀: 50 nM, Dₘₐₓ: >90% @ 1 µM

Table 1: Representative Quantitative Data for BTK-PROTAC Synthesis and Activity. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are key metrics for evaluating PROTAC efficacy.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical BTK-targeting PROTAC using the this compound linker. The synthesis is a two-step process involving the sequential CuAAC and iEDDA reactions.

Materials and Reagents
  • Azide-functionalized BTK Ligand (e.g., a derivative of ibrutinib)

  • This compound linker

  • TCO (trans-cyclooctene)-functionalized E3 Ligase Ligand (e.g., a derivative of pomalidomide (B1683931) or VH032)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (B52724) (ACN), Water (H₂O), tert-Butanol (t-BuOH)

  • Reagents for purification: Silica (B1680970) gel for column chromatography, HPLC columns (analytical and preparative)

  • Inert gas (Nitrogen or Argon)

Step 1: Synthesis of BTK Ligand-Linker Intermediate via CuAAC

This step involves the copper-catalyzed click reaction between the azide-functionalized BTK ligand and the alkyne moiety of the this compound linker.

  • Preparation of Reagents:

    • Dissolve the azide-functionalized BTK ligand (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent mixture, such as DMF/H₂O (4:1) or t-BuOH/H₂O (1:1), under an inert atmosphere.

    • Prepare a fresh stock solution of sodium ascorbate (5 equivalents) in water.

    • Prepare a stock solution of CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.5 equivalents) in water.

  • Reaction:

    • To the stirred solution of the BTK ligand and linker, add the sodium ascorbate solution.

    • Add the CuSO₄·5H₂O/THPTA solution to initiate the reaction.

    • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion of the reaction, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (B1210297) or DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., DCM/Methanol) to yield the pure BTK Ligand-Linker Intermediate.

  • Characterization:

    • Confirm the identity and purity of the product by LC-MS and ¹H NMR spectroscopy.

Step 2: Synthesis of the Final BTK-PROTAC via iEDDA

This step involves the inverse-electron-demand Diels-Alder reaction between the methyltetrazine moiety of the BTK Ligand-Linker Intermediate and the TCO group of the E3 ligase ligand.

  • Preparation of Reagents:

    • Dissolve the purified BTK Ligand-Linker Intermediate (1.0 equivalent) and the TCO-functionalized E3 ligase ligand (1.2 equivalents) in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

  • Reaction:

    • Stir the reaction mixture at room temperature. The iEDDA reaction is typically very fast and can be complete within 1-4 hours.

    • Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) using a suitable gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid to obtain the final, highly pure BTK-PROTAC.

  • Characterization:

    • Confirm the identity, purity, and structure of the final BTK-PROTAC product by analytical HPLC, LC-MS, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mandatory Visualizations

Signaling Pathway Diagram

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk PI3K PI3K Lyn_Syk->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3  PIP2 BTK BTK PIP3->BTK PLCG2 PLCγ2 BTK->PLCG2 Proteasome Proteasome BTK->Proteasome Ubiquitination IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB Pathway PKC->NF_kB Cell_Survival Cell Proliferation & Survival NF_kB->Cell_Survival PROTAC BTK PROTAC PROTAC->BTK E3_Ligase E3 Ligase PROTAC->E3_Ligase Degradation BTK Degradation Proteasome->Degradation Degradation->Cell_Survival

Caption: BTK Signaling Pathway and PROTAC-mediated Degradation.

Experimental Workflow Diagram

PROTAC_Synthesis_Workflow Start Start Materials: - Azide-BTK Ligand - Me-Tet-PEG5-Alkyne - TCO-E3 Ligand CuAAC Step 1: CuAAC Reaction (BTK-N3 + Alkyne-Linker) Start->CuAAC Purify1 Purification 1 (Flash Chromatography) CuAAC->Purify1 Char1 Characterization 1 (LC-MS, NMR) Purify1->Char1 Intermediate BTK Ligand-Linker Intermediate Char1->Intermediate iEDDA Step 2: iEDDA Reaction (Intermediate + TCO-E3) Intermediate->iEDDA Purify2 Purification 2 (Preparative HPLC) iEDDA->Purify2 Char2 Characterization 2 (LC-MS, NMR, HRMS) Purify2->Char2 Final_PROTAC Final BTK-PROTAC Char2->Final_PROTAC Bio_Activity Biological Evaluation (Western Blot, etc.) Final_PROTAC->Bio_Activity

Caption: Experimental Workflow for BTK-PROTAC Synthesis and Evaluation.

Logical Relationship Diagram

PROTAC_Assembly cluster_step1 cluster_step2 BTK_Ligand BTK Ligand Azide Linker Alkyne PEG5 Methyltetrazine BTK_Ligand:N3->Linker:Alkyne CuAAC Intermediate BTK Ligand-Linker Intermediate Methyltetrazine E3_Ligand E3 Ligase Ligand TCO Final_PROTAC Final BTK-PROTAC Intermediate:Tetrazine->E3_Ligand:TCO iEDDA

Caption: Logical Assembly of the BTK-PROTAC via Sequential Click Chemistry.

Application Notes and Protocols for Bioconjugation Using Methyltetrazine-PEG5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG5-Alkyne is a versatile heterobifunctional linker that plays a crucial role in modern bioconjugation strategies. Its unique structure, featuring a methyltetrazine moiety at one end and a terminal alkyne at the other, connected by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer, enables a two-step orthogonal "click chemistry" approach to linking biomolecules. This allows for the precise and efficient construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The methyltetrazine group participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[1][2] This reaction is bioorthogonal, proceeding rapidly under physiological conditions without the need for a catalyst.[1][3] The alkyne group can undergo either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-containing molecule.[4][5][6] The PEG5 spacer enhances the solubility and biocompatibility of the linker and the resulting conjugate.[1]

These application notes provide detailed protocols for the use of this compound in bioconjugation, quantitative data on reaction kinetics, and visualizations of experimental workflows and relevant biological pathways.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₀H₂₆N₄O₅MedChemExpress
Molecular Weight402.44 g/mol MedChemExpress
Purity>95%[1]
Physical FormPink to red solidMedChemExpress
SolubilityDMSO, DMF, DCM, Acetonitrile[1]
Storage-20°C for short term, -80°C for long term (under nitrogen)MedChemExpress
Table 2: Reaction Kinetics of Methyltetrazine-TCO Ligation
ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
Methyltetrazine & TCO~1 x 10³ - 1 x 10⁶PBS buffer, pH 6-9, Room Temperature[7]
Tetrazine & Norbornene~8.5 x 10⁻³Methanol, Room TemperatureN/A
Tetrazine & Bicyclononyne (BCN)~2.3 - 125Methanol, Room TemperatureN/A

Note: The reaction rate can be influenced by the specific structure of the tetrazine and the dienophile, as well as the solvent and temperature.

Experimental Protocols

Protocol 1: Two-Step Sequential Bioconjugation of an Antibody and a Small Molecule Payload

This protocol describes the conjugation of a TCO-modified antibody to this compound via IEDDA, followed by the attachment of an azide-containing payload via CuAAC.

Materials:

  • TCO-modified Antibody (prepared using TCO-NHS ester)

  • This compound

  • Azide-functionalized payload (e.g., a cytotoxic drug or fluorescent dye)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (anhydrous)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • Spin desalting columns

Procedure:

Step 1: IEDDA Reaction - Conjugation of this compound to the Antibody

  • Reagent Preparation:

    • Dissolve the TCO-modified antibody in PBS buffer (pH 7.4) to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • To the TCO-modified antibody solution, add a 1.5 to 3-fold molar excess of the this compound stock solution.

    • Gently mix the reaction mixture by inversion or slow rotation.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes. For less reactive partners, the incubation can be extended to 2 hours.

  • Purification:

    • Remove the excess, unreacted this compound using a spin desalting column equilibrated with PBS (pH 7.4).

    • The resulting product is the Antibody-PEG5-Alkyne conjugate.

Step 2: CuAAC Reaction - Attachment of the Azide-Payload

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-functionalized payload in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Catalyst Premix:

    • In a separate microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let it stand for 1-2 minutes.[8]

  • Reaction Setup:

    • To the Antibody-PEG5-Alkyne conjugate solution from Step 1, add a 2 to 10-fold molar excess of the azide-functionalized payload.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the final antibody-drug conjugate (ADC) using a spin desalting column or size-exclusion chromatography to remove unreacted payload and catalyst components.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a modular approach to synthesizing a PROTAC by first reacting a TCO-modified E3 ligase ligand with this compound, followed by conjugation to an azide-functionalized target protein ligand via SPAAC.

Materials:

  • TCO-functionalized E3 ligase ligand (e.g., TCO-Pomalidomide)

  • This compound

  • Azide-functionalized target protein ligand (e.g., with a DBCO or BCN group for SPAAC)

  • Reaction solvent (e.g., anhydrous DMSO or DMF)

  • Preparative HPLC system for purification

Procedure:

Step 1: IEDDA Reaction - Formation of the E3 Ligase Ligand-Linker Intermediate

  • Reagent Preparation:

    • Dissolve the TCO-functionalized E3 ligase ligand in anhydrous DMSO to a concentration of 10 mM.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • In a clean, dry vial, combine equimolar amounts of the TCO-functionalized E3 ligase ligand and this compound solutions.

  • Incubation:

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.

  • Purification (Optional):

    • Depending on the purity, the resulting E3 ligase ligand-PEG5-Alkyne intermediate can be used directly in the next step or purified by preparative HPLC.

Step 2: SPAAC Reaction - Final PROTAC Assembly

  • Reagent Preparation:

    • Dissolve the azide-functionalized target protein ligand in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • To the solution containing the E3 ligase ligand-PEG5-Alkyne intermediate, add an equimolar amount of the azide-functionalized target protein ligand solution.

  • Incubation:

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Purification:

    • Purify the final PROTAC molecule by preparative HPLC to obtain the desired product.[9]

Mandatory Visualization

IEDDA_Reaction_Mechanism Methyltetrazine This compound TransitionState [4+2] Cycloaddition Transition State Methyltetrazine->TransitionState IEDDA TCO TCO-modified Biomolecule TCO->TransitionState Dihydropyridazine Dihydropyridazine Intermediate TransitionState->Dihydropyridazine FinalProduct Stable Bioconjugate Dihydropyridazine->FinalProduct Retro-Diels-Alder Nitrogen N₂ (gas) Dihydropyridazine->Nitrogen

Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) reaction mechanism.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_mechanism PROTAC Mechanism of Action TCO_E3 TCO-E3 Ligase Ligand IEDDA IEDDA Reaction TCO_E3->IEDDA MeTet_Alkyne This compound MeTet_Alkyne->IEDDA Intermediate E3-Linker-Alkyne IEDDA->Intermediate Click_Reaction CuAAC or SPAAC Intermediate->Click_Reaction Azide_Target Azide-Target Protein Ligand Azide_Target->Click_Reaction PROTAC PROTAC Molecule Click_Reaction->PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC synthesis workflow and mechanism of action.

Antibody_Conjugation_Workflow Start Start: TCO-modified Antibody Step1 Step 1: IEDDA Reaction with this compound Start->Step1 Purify1 Purification 1 (Desalting Column) Step1->Purify1 Intermediate Intermediate: Antibody-PEG5-Alkyne Purify1->Intermediate Step2 Step 2: CuAAC/SPAAC Reaction with Azide-Payload Intermediate->Step2 Purify2 Purification 2 (Desalting/SEC) Step2->Purify2 End Final Product: Antibody-Drug Conjugate Purify2->End

Caption: Experimental workflow for antibody-drug conjugation.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Creation using a Methyltetrazine-PEG5 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the cytotoxic drug is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the creation of ADCs using a Methyltetrazine-PEG5 linker.

The protocol leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO) group.[1][2] This "click chemistry" reaction is exceptionally fast, highly specific, and proceeds under mild, physiological conditions, making it ideal for bioconjugation.[1][3] The polyethylene (B3416737) glycol (PEG5) spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting ADC.[4]

It is important to note that methyltetrazine reacts with a trans-cyclooctene (TCO) group, not an alkyne. Therefore, this protocol describes the conjugation of a Drug-Methyltetrazine-PEG5 construct to a TCO-modified antibody.

Core Principles

The creation of an ADC using this methodology involves a two-step process:

  • Modification of the Antibody: Introduction of a trans-cyclooctene (TCO) reactive handle onto the monoclonal antibody. This can be achieved through various methods, such as reacting lysine (B10760008) residues with a TCO-NHS ester or engineering specific cysteine residues for site-specific conjugation.

  • Conjugation of the Drug-Linker: The cytotoxic drug is first conjugated to the Methyltetrazine-PEG5 linker. This drug-linker construct is then reacted with the TCO-modified antibody via the IEDDA reaction to form the final ADC.

Data Presentation

The following table summarizes representative quantitative data for ADC synthesis using tetrazine-TCO ligation, which is the underlying chemistry for the described protocol. Actual results may vary depending on the specific antibody, drug, and experimental conditions.

ParameterTypical RangeFactors Influencing Outcome
Drug-to-Antibody Ratio (DAR) 2 - 4Molar ratio of drug-linker to antibody, number of reactive sites on the antibody, reaction time.
Conjugation Efficiency/Yield > 90%Reaction kinetics of the specific tetrazine and TCO partners, concentration of reactants.[5]
Reaction Time 1 - 4 hoursReactivity of the TCO and tetrazine derivatives, temperature, pH.[6]
Purity of Final ADC > 95%Efficiency of the purification method (e.g., size-exclusion chromatography, protein A chromatography).
Stability in Serum HighThe dihydropyridazine (B8628806) linkage formed is generally stable under physiological conditions.[7]

Experimental Protocols

Protocol 1: Modification of Antibody with TCO

This protocol describes the modification of a monoclonal antibody with a TCO-NHS ester to introduce the reactive handles for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5

  • Desalting columns (e.g., PD-10)

  • Centrifugal filtration devices (e.g., Amicon Ultra)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to the Reaction Buffer (PBS, pH 8.0-8.5) using a desalting column or centrifugal filtration.

    • Adjust the antibody concentration to 5-10 mg/mL in the Reaction Buffer.

  • TCO-NHS Ester Stock Solution:

    • Dissolve the TCO-NHS ester in anhydrous DMSO to a final concentration of 10 mM. Prepare this solution fresh before use.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Purification of TCO-Modified Antibody:

    • Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with PBS, pH 7.4.

    • Concentrate the purified TCO-modified antibody using a centrifugal filtration device, if necessary.

    • Determine the concentration of the modified antibody using a protein concentration assay (e.g., BCA assay).

Protocol 2: Preparation of the Drug-Methyltetrazine-PEG5 Conjugate

This protocol outlines the synthesis of the drug-linker conjugate. The specific chemistry for linking the drug to the Methyltetrazine-PEG5 moiety will depend on the functional groups available on the drug and the linker. For this example, we assume the linker has a functional group (e.g., NHS ester) that can react with an amine on the drug.

Materials:

  • Cytotoxic drug with a reactive amine group

  • Methyltetrazine-PEG5-NHS ester

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Reaction Setup:

    • Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF or DMSO.

    • Add DIPEA (3 equivalents) to the drug solution to act as a base.

    • In a separate vial, dissolve the Methyltetrazine-PEG5-NHS ester (1.1 equivalents) in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Slowly add the Methyltetrazine-PEG5-NHS ester solution to the drug solution.

    • Stir the reaction mixture at room temperature overnight, protected from light.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, purify the resulting Drug-Methyltetrazine-PEG5 conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the conjugate using LC-MS and NMR spectroscopy.

Protocol 3: ADC Synthesis via IEDDA Reaction

This is the final step where the TCO-modified antibody is conjugated with the Drug-Methyltetrazine-PEG5 construct.

Materials:

  • TCO-modified antibody (from Protocol 1)

  • Drug-Methyltetrazine-PEG5 conjugate (from Protocol 2)

  • Reaction Buffer: PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Reaction Setup:

    • Dissolve the Drug-Methyltetrazine-PEG5 conjugate in a minimal amount of DMSO and then dilute in the Reaction Buffer.

    • In a reaction tube, combine the TCO-modified antibody with a 1.5- to 5-fold molar excess of the Drug-Methyltetrazine-PEG5 conjugate.

  • Conjugation Reaction:

    • Incubate the reaction mixture for 1-4 hours at room temperature or 37°C with gentle agitation. The optimal time and temperature may need to be determined empirically.

  • Purification of the ADC:

    • Purify the resulting ADC from the excess drug-linker conjugate and other impurities using a size-exclusion chromatography (SEC) system.

    • Monitor the elution profile at 280 nm (for the antibody) and at a wavelength corresponding to the absorbance of the drug to confirm successful conjugation.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be measured using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

    • Purity and Aggregation: Analyze the purity of the ADC and the presence of aggregates using SEC.

    • Antigen Binding: Confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen using an ELISA or surface plasmon resonance (SPR) assay.

    • In vitro Cytotoxicity: Evaluate the potency of the ADC in a relevant cancer cell line.

Visualizations

ADC_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug-Linker Synthesis cluster_2 Step 3: ADC Formation cluster_3 Step 4: Purification & Characterization mAb Monoclonal Antibody mod_mAb TCO-Modified Antibody mAb->mod_mAb Conjugation tco_nhs TCO-NHS Ester tco_nhs->mod_mAb final_adc Antibody-Drug Conjugate (ADC) mod_mAb->final_adc IEDDA Reaction drug Cytotoxic Drug drug_linker Drug-Methyltetrazine-PEG5 drug->drug_linker Conjugation met_peg_nhs Methyltetrazine-PEG5-NHS met_peg_nhs->drug_linker drug_linker->final_adc purification Purification (SEC) final_adc->purification characterization Characterization (DAR, Purity, etc.) purification->characterization

Caption: Experimental workflow for the creation of an ADC.

IEDDA_Reaction cluster_reaction Inverse Electron Demand Diels-Alder Reaction TCO_mAb TCO-Modified Antibody ADC Antibody-Drug Conjugate TCO_mAb->ADC + Drug_Tetrazine Drug-Methyltetrazine-PEG5 Drug_Tetrazine->ADC Reactants TCO + Tetrazine TransitionState [4+2] Cycloaddition Reactants->TransitionState Dihydropyridazine Dihydropyridazine Adduct TransitionState->Dihydropyridazine FinalProduct Stable Conjugate + N2 Dihydropyridazine->FinalProduct -N2

Caption: Chemical pathway of the IEDDA reaction.

References

Application Notes and Protocols for Fluorescent Probe Development using Methyltetrazine-PEG5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Methyltetrazine-PEG5-Alkyne for the development of advanced fluorescent probes. This versatile bifunctional linker is at the forefront of bioorthogonal chemistry, enabling the precise labeling and imaging of biomolecules in complex biological systems. The protocols detailed herein, coupled with quantitative data and workflow visualizations, offer a complete resource for researchers in cell biology, chemical biology, and drug discovery.

Introduction

This compound is a key reagent in the field of bioorthogonal chemistry, specifically for the inverse-electron-demand Diels-Alder (iEDDA) reaction. This reaction, occurring between a tetrazine and a strained alkene or alkyne (such as trans-cyclooctene (B1233481), TCO), is exceptionally fast and highly specific, proceeding efficiently under physiological conditions without interfering with native biological processes. The unique "turn-on" fluorescence characteristic of many tetrazine-fluorophore conjugates upon reaction makes this chemistry particularly powerful for live-cell imaging, as it minimizes background fluorescence from unreacted probes.

The this compound linker offers several advantages:

  • Bifunctionality: The methyltetrazine moiety serves as the bioorthogonal reactive partner, while the terminal alkyne allows for the straightforward attachment of azide-modified fluorophores via copper-catalyzed or copper-free click chemistry.

  • PEG Spacer: The polyethylene (B3416737) glycol (PEG5) spacer enhances aqueous solubility and reduces non-specific binding of the resulting probe.

  • Versatility: This linker is a cornerstone for creating a wide array of fluorescent probes for various applications, including protein labeling, tracking of small molecules, and in vivo imaging.

Data Presentation

The following tables summarize key quantitative data for fluorescent probes developed using tetrazine-based linkers. This data is crucial for selecting the appropriate fluorophore and for designing experiments with optimal signal-to-noise ratios.

Table 1: Photophysical Properties of Tetrazine-Fluorophore Conjugates Before and After Reaction with trans-Cyclooctene (TCO)

Fluorophore Conjugateλabs (nm) [c]λem (nm) [c]Quantum Yield (without TCO) [a]Quantum Yield (with TCO) [b]Fold Increase in Fluorescence
Tetrazine-Coumarin4304800.010.033.3
Tetrazine-BODIPY FL5055120.020.2415.0
Tetrazine-Oregon Green 4884955230.040.8218.5
Tetrazine-BODIPY TMR-X5435730.020.4020.6

Data adapted from studies on tetrazine-fluorophore conjugates. The exact values may vary slightly depending on the specific linker and experimental conditions. [a] Quantum yields for the tetrazine-fluorophore conjugates before reaction.[1] [b] Quantum yields for the dihydropyrazine-fluorophore products after reaction with TCO.[1] [c] Absorption and emission maxima were measured in PBS, pH 7.4.[1]

Table 2: Second-Order Rate Constants for Tetrazine-Dienophile Reactions

ReactantsRate Constant (k₂) (M⁻¹s⁻¹)Conditions
Tetrazine and Norbornene1.9Aqueous buffer
Hydrogen-substituted Tetrazine and TCOup to 30,000Not specified

This data highlights the exceptionally fast kinetics of the iEDDA reaction, which is critical for efficient labeling at low concentrations.

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Probe using this compound and an Azide-Modified Fluorophore

This protocol describes the synthesis of a fluorescent probe via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • This compound

  • Azide-modified fluorophore (e.g., Alexa Fluor 488 Azide, Cy5 Azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMF or DMSO.

    • Prepare a 10 mM stock solution of the azide-modified fluorophore in DMF or DMSO.

    • Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • 1 µL of 10 mM this compound (10 nmol)

      • 1.2 µL of 10 mM azide-modified fluorophore (12 nmol, 1.2 equivalents)

      • An appropriate volume of PBS to bring the final reaction volume to 100 µL.

    • Prepare the copper catalyst premix in a separate tube by combining:

      • 1 µL of 50 mM CuSO₄

      • 1 µL of 50 mM THPTA

    • Add 2 µL of the CuSO₄/THPTA premix to the reaction mixture.

    • Initiate the reaction by adding 2 µL of freshly prepared 50 mM sodium ascorbate.

    • Vortex the reaction mixture gently and allow it to proceed for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, purify the fluorescent probe conjugate by RP-HPLC. A C18 column is typically used with a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).

    • Collect the fractions containing the desired product and lyophilize to obtain the purified probe.

  • Characterization and Storage:

    • Confirm the identity and purity of the probe by mass spectrometry and analytical HPLC.

    • Determine the concentration of the probe by measuring its absorbance at the fluorophore's λmax.

    • Store the lyophilized probe at -20°C, protected from light and moisture.

Protocol 2: Live-Cell Labeling and Imaging

This protocol outlines the general procedure for labeling live cells that have been metabolically or genetically engineered to express a trans-cyclooctene (TCO)-modified biomolecule.

Materials:

  • Cells expressing a TCO-modified target molecule, cultured on glass-bottom dishes or coverslips.

  • The synthesized and purified Methyltetrazine-fluorophore probe.

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or FluoroBrite™ DMEM).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope equipped for live-cell imaging with the appropriate filter sets for the chosen fluorophore.

Procedure:

  • Cell Preparation:

    • Culture the cells to the desired confluency on a suitable imaging vessel.

    • Ensure the cells have been appropriately treated to incorporate the TCO-modified substrate (e.g., via metabolic labeling with a TCO-modified amino acid or sugar).

  • Probe Preparation:

    • Prepare a working solution of the Methyltetrazine-fluorophore probe in live-cell imaging medium. The optimal final concentration should be determined empirically but typically ranges from 1-10 µM.

  • Cell Labeling:

    • Wash the cells twice with pre-warmed PBS.

    • Replace the PBS with the pre-warmed probe-containing imaging medium.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The incubation time may need to be optimized depending on the reaction kinetics and the abundance of the target molecule.

  • Imaging:

    • For "turn-on" probes with a high fluorescence enhancement, washing steps may not be necessary. The low fluorescence of the unreacted probe results in minimal background.

    • If background fluorescence is an issue, gently wash the cells two to three times with pre-warmed live-cell imaging medium before imaging.

    • Mount the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.

    • Acquire images using the appropriate excitation and emission channels for the fluorophore. Time-lapse imaging can be performed to track the dynamics of the labeled biomolecule.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the use of this compound in fluorescent probe development.

experimental_workflow cluster_synthesis Probe Synthesis cluster_application Live-Cell Imaging This compound This compound CuAAC Reaction CuAAC Reaction This compound->CuAAC Reaction Azide-Fluorophore Azide-Fluorophore Azide-Fluorophore->CuAAC Reaction Purification (HPLC) Purification (HPLC) CuAAC Reaction->Purification (HPLC) Fluorescent Probe Fluorescent Probe Purification (HPLC)->Fluorescent Probe Incubation Incubation Fluorescent Probe->Incubation TCO-labeled Cells TCO-labeled Cells TCO-labeled Cells->Incubation iEDDA Reaction iEDDA Reaction Incubation->iEDDA Reaction Fluorescence Microscopy Fluorescence Microscopy iEDDA Reaction->Fluorescence Microscopy

Caption: Experimental workflow for fluorescent probe synthesis and live-cell imaging.

signaling_pathway Cellular Stimulus Cellular Stimulus NADPH Oxidase NADPH Oxidase Cellular Stimulus->NADPH Oxidase Superoxide (B77818) (O2-) Superoxide (O2-) NADPH Oxidase->Superoxide (O2-) SOD SOD Superoxide (O2-)->SOD Tetrazine Probe Tetrazine Probe Superoxide (O2-)->Tetrazine Probe Detection H2O2 H2O2 SOD->H2O2 Downstream Signaling Downstream Signaling H2O2->Downstream Signaling Fluorescence Fluorescence Tetrazine Probe->Fluorescence Reaction

Caption: Simplified superoxide signaling pathway and detection by a tetrazine probe.

logical_relationship Bioorthogonal Reaction Bioorthogonal Reaction High Specificity High Specificity Bioorthogonal Reaction->High Specificity Fast Kinetics Fast Kinetics Bioorthogonal Reaction->Fast Kinetics Physiological Conditions Physiological Conditions Bioorthogonal Reaction->Physiological Conditions Live-Cell Imaging Live-Cell Imaging High Specificity->Live-Cell Imaging Fast Kinetics->Live-Cell Imaging Physiological Conditions->Live-Cell Imaging Turn-on Fluorescence Turn-on Fluorescence Low Background Low Background Turn-on Fluorescence->Low Background Low Background->Live-Cell Imaging

Caption: Logical relationship of key features for successful live-cell imaging.

References

Application Notes and Protocols for Cell Surface Labeling with Methyltetrazine-PEG5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the study of biological systems by enabling the specific labeling and tracking of biomolecules in their native environment. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene or alkyne is a cornerstone of this field, prized for its exceptionally fast reaction kinetics and high specificity.[1][2] This application note provides detailed protocols for cell surface labeling utilizing the versatile bifunctional linker, Methyltetrazine-PEG5-Alkyne.

This linker features a methyltetrazine moiety for rapid, bioorthogonal ligation to a dienophile-modified cell surface and a terminal alkyne for subsequent conjugation to a molecule of interest via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance.

Two primary strategies for introducing the dienophile handle onto the cell surface are presented:

  • Antibody-Directed Labeling: A specific cell surface protein is targeted with an antibody that has been chemically modified to display a strained alkene, such as trans-cyclooctene (B1233481) (TCO).[5]

  • Metabolic Glycoengineering: Cells are cultured with an unnatural sugar analog bearing an azide (B81097) group (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz). This azide is incorporated into cell surface glycans and can be subsequently reacted with an alkyne-containing probe.[6][7]

These protocols offer a robust framework for the targeted labeling of cell surface proteins for a variety of downstream applications, including fluorescence imaging, flow cytometry, and targeted drug delivery.

Data Presentation

The following tables summarize key quantitative parameters for the experimental protocols detailed below.

Table 1: Antibody-TCO Conjugation Parameters

ParameterRecommended ValueNotes
Antibody Concentration1-5 mg/mLEnsure buffer is amine-free (e.g., PBS).
TCO-NHS Ester Molar Excess10-30 foldOptimization may be required depending on the antibody.
Incubation Time1 hourAt room temperature.
Quenching Reagent1 M Tris-HCl, pH 8.0Final concentration of 50-100 mM.

Table 2: Metabolic Glycoengineering Parameters

ParameterRecommended ValueCell Line ExamplesNotes
Ac4ManNAz Concentration25-50 µMA549, HeLa, JurkatHigher concentrations may affect cell physiology.[3]
Incubation Time48-72 hoursVaries by cell typeAllows for incorporation into cell surface glycans.[7]
Cell Confluency70-80%GeneralEnsure cells are in a healthy, proliferative state.

Table 3: Bioorthogonal Labeling and Click Chemistry Parameters

ParameterRecommended ValueNotes
Tetrazine Ligation (Antibody-Directed)
TCO-Antibody Concentration10-20 µg/mLIn cell culture media.
This compound Concentration5-10 µMIn cell culture media.
Incubation Time30-60 minutesAt 37°C.
CuAAC Reaction (Post-Labeling)
Alkyne-labeled Cell Concentration1 x 10^6 cells/mLIn PBS.
Azide-Fluorophore Concentration50-100 µMPrepare a 10 mM stock in DMSO.
CuSO4 Concentration100 µMFrom a 100 mM stock in water.
THPTA Ligand Concentration500 µMFrom a 200 mM stock in water.
Sodium Ascorbate (B8700270) Concentration2.5 mMFreshly prepared 100 mM stock in water.
Incubation Time30-60 minutesAt room temperature, protected from light.

Experimental Protocols

Strategy 1: Antibody-Directed Cell Surface Labeling

This strategy involves two main stages: 1) conjugation of a TCO linker to a primary antibody and 2) labeling of cells with the TCO-antibody followed by reaction with this compound.

Part A: TCO-NHS Ester Conjugation to Antibody

  • Antibody Preparation:

    • Start with a purified antibody solution (1-5 mg/mL) in an amine-free buffer such as PBS, pH 7.2-7.5. If the antibody solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column.

  • TCO-NHS Ester Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of a TCO-NHS ester (e.g., TCO-PEG4-NHS Ester) in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10- to 30-fold molar excess of the TCO-NHS ester solution to the antibody solution.

    • Incubate for 1 hour at room temperature with gentle mixing.

  • Quenching:

    • Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO-NHS ester and quenching reagent by size-exclusion chromatography (e.g., a desalting column) equilibrated with PBS.

    • The purified TCO-conjugated antibody is now ready for cell labeling.

Part B: Cell Labeling with TCO-Antibody and this compound

  • Cell Preparation:

    • Culture cells of interest to the desired confluency on a suitable culture plate or dish.

  • Primary Antibody Incubation:

    • Dilute the TCO-conjugated antibody in complete cell culture medium to a final concentration of 10-20 µg/mL.

    • Remove the culture medium from the cells and add the TCO-antibody solution.

    • Incubate for 30-60 minutes at 37°C and 5% CO2.

  • Washing:

    • Gently wash the cells three times with pre-warmed PBS or serum-free medium to remove unbound antibody.

  • Tetrazine Ligation:

    • Prepare a 5-10 µM solution of this compound in complete cell culture medium.

    • Add the this compound solution to the cells.

    • Incubate for 30-60 minutes at 37°C and 5% CO2.

  • Final Washing:

    • Wash the cells three times with PBS to remove unreacted this compound.

    • The cells are now labeled with an alkyne handle on the surface and are ready for the subsequent CuAAC reaction.

Strategy 2: Metabolic Glycoengineering for Cell Surface Labeling

This approach introduces azide groups onto the cell surface glycans, which can then be used for subsequent click chemistry.

Part A: Metabolic Labeling with Ac4ManNAz

  • Stock Solution Preparation:

    • Prepare a 10-50 mM stock solution of Ac4ManNAz in sterile DMSO.

  • Cell Seeding:

    • Seed cells in a culture dish at a density that will result in 70-80% confluency at the end of the incubation period.

  • Metabolic Incorporation:

    • Add the Ac4ManNAz stock solution to the complete cell culture medium to a final concentration of 25-50 µM.

    • Replace the existing medium on the cells with the Ac4ManNAz-containing medium.

    • Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO2) to allow for the metabolic incorporation of the azide sugar into cell surface glycans.[3][7]

  • Cell Harvesting and Washing:

    • Gently harvest the cells (e.g., using trypsin or a cell scraper).

    • Wash the cells three times with PBS by centrifugation (e.g., 300 x g for 5 minutes) to remove any residual Ac4ManNAz.

    • The cells now display azide groups on their surface and are ready for the CuAAC reaction.

Final Step for Both Strategies: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule (e.g., a fluorescent dye) to the alkyne-labeled cells. This reaction should be performed on cells in suspension.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the desired azide-containing reporter molecule (e.g., Azide-Fluor 488) in DMSO.

    • Prepare a 100 mM stock solution of Copper (II) Sulfate (CuSO4) in sterile water.

    • Prepare a 200 mM stock solution of a water-soluble Cu(I)-stabilizing ligand such as THPTA in sterile water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in sterile water.

  • Cell Preparation:

    • Resuspend the alkyne-labeled cells (from Strategy 1) or azide-labeled cells (from Strategy 2, which will be reacted with an alkyne-probe) in PBS at a concentration of 1 x 10^6 cells/mL.

  • Click Reaction Mixture Preparation (prepare immediately before use):

    • In a microcentrifuge tube, combine the following in order:

      • Cell suspension

      • Azide-reporter stock solution to a final concentration of 50-100 µM.

      • CuSO4 stock solution to a final concentration of 100 µM.

      • THPTA ligand stock solution to a final concentration of 500 µM.

    • Vortex briefly to mix.

  • Initiation of the Click Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5 mM to initiate the reaction.

    • Gently mix the cell suspension.

  • Incubation:

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Wash the cells three times with PBS by centrifugation to remove unreacted reagents.

    • The labeled cells are now ready for downstream analysis such as flow cytometry or fluorescence microscopy.

Visualizations

G cluster_0 Strategy 1: Antibody-Directed Labeling cluster_1 Strategy 2: Metabolic Glycoengineering Start1 Purified Antibody TCO_Conj Conjugate with TCO-NHS Ester Start1->TCO_Conj TCO_Ab TCO-Antibody TCO_Conj->TCO_Ab Incubate_Ab Incubate TCO-Ab with Cells TCO_Ab->Incubate_Ab Cells1 Target Cells Cells1->Incubate_Ab Tz_Ligation React with This compound Incubate_Ab->Tz_Ligation Alkyne_Cells1 Alkyne-Labeled Cells Tz_Ligation->Alkyne_Cells1 CuAAC1 CuAAC with Azide-Reporter Alkyne_Cells1->CuAAC1 Labeled_Cells1 Labeled Cells CuAAC1->Labeled_Cells1 Start2 Target Cells Metabolic_Label Culture with Ac4ManNAz Start2->Metabolic_Label Azide_Cells Azide-Labeled Cells Metabolic_Label->Azide_Cells CuAAC2 CuAAC with Alkyne-Probe & Azide-Reporter Azide_Cells->CuAAC2 Alkyne_Probe This compound (or other alkyne probe) Labeled_Cells2 Labeled Cells CuAAC2->Labeled_Cells2

Caption: Experimental workflows for cell surface labeling.

G cluster_0 Tetrazine Ligation (iEDDA) cluster_1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) TCO TCO-Antibody on Cell Surface Labeled_Intermediate Alkyne-Labeled Cell Surface TCO->Labeled_Intermediate + Tetrazine This compound Tetrazine->Labeled_Intermediate Alkyne Alkyne-Labeled Cell Surface Final_Product Fluorescently Labeled Cell Alkyne->Final_Product + Cu(I) catalyst Azide Azide-Reporter (e.g., Fluorophore) Azide->Final_Product

Caption: Bioorthogonal chemical reactions used in the labeling protocols.

References

Illuminating Biological Processes: In Situ Applications of Methyltetrazine-PEG5-Alkyne Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in situ use of Methyltetrazine-PEG5-Alkyne, a key reagent in the field of bioorthogonal chemistry. The unique capabilities of this linker, particularly its role in the inverse-electron-demand Diels-Alder (IEDDA) reaction, offer unprecedented opportunities for real-time molecular imaging, targeted drug delivery, and the study of complex biological systems within their native environments.

Introduction to Tetrazine Ligation

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within living organisms without interfering with native biochemical processes.[1][2] Among these, the tetrazine ligation, an IEDDA reaction between a tetrazine and a strained alkene like trans-cyclooctene (B1233481) (TCO), stands out for its exceptionally fast reaction kinetics and high specificity.[3][4] This "click chemistry" reaction is catalyst-free and forms a stable covalent bond, making it an ideal tool for in vivo applications.[2][5] The this compound reagent incorporates a reactive methyltetrazine moiety for the click reaction, a hydrophilic PEG5 spacer to enhance solubility and biocompatibility, and a terminal alkyne group for further functionalization, for example, in the construction of Proteolysis Targeting Chimeras (PROTACs).[6][]

Core Applications

The primary in situ applications of this compound and similar tetrazine derivatives revolve around a "pre-targeting" strategy. This approach separates the targeting of a specific biological entity from the delivery of an imaging or therapeutic agent.[8][9]

1. Pre-targeted In Vivo Imaging: This powerful technique allows for high-contrast imaging of specific targets, such as tumors, with reduced background signal and lower radiation doses to non-target tissues.[3][8][10] The process involves two steps:

  • Step 1 (Targeting): A biomolecule, typically a monoclonal antibody (mAb) modified with a trans-cyclooctene (TCO) group, is administered. This mAb-TCO conjugate is allowed to accumulate at the target site (e.g., a tumor) and clear from circulation.
  • Step 2 (Imaging): The this compound, conjugated to an imaging agent (e.g., a fluorescent dye or a radiolabel via the alkyne handle), is then administered. The tetrazine rapidly "clicks" with the TCO-modified antibody at the target site, leading to a localized imaging signal.[9]

2. Targeted Drug Delivery: The same pre-targeting principle can be applied for the delivery of therapeutic agents. A TCO-modified antibody can first localize to a diseased tissue, followed by the administration of a tetrazine-conjugated drug. This strategy can increase the therapeutic index of potent drugs by concentrating them at the site of action and minimizing systemic toxicity.[2][11]

Quantitative Data

The efficiency of the tetrazine-TCO ligation is a critical factor for its successful in vivo application. The following tables summarize key quantitative data, including reaction kinetics and in vivo imaging performance, for various tetrazine derivatives.

Tetrazine ScaffoldDienophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
H-phenyl-TCO1,4-dioxane25>70
H-phenyl-TCO-PEG₄Dulbecco's Phosphate Buffered Saline37>39,000
Pyrimidyl-phenyl-TCO1,4-dioxane25>70
Pyrimidyl-phenyl-TCO-PEG₄Dulbecco's Phosphate Buffered Saline37>39,000
Bis(pyridyl)-TCO1,4-dioxane25>70
Bis(pyridyl)-TCO-PEG₄Dulbecco's Phosphate Buffered Saline37>39,000
CF₃-substituted diphenyl-s-tetrazineTCONot SpecifiedNot SpecifiedHigh
Tetrazine-containing amino acid (Tet-v2.0)sTCOIn cellulo3772,500 ± 1660

Table 1: Second-Order Rate Constants for Various Tetrazine-TCO Ligations. Data compiled from multiple sources.[1][5][10]

RadiotracerTargeting AgentTumor ModelTumor Uptake (%ID/g)Tumor-to-Muscle RatioTime Post-Injection (h)
[¹⁸F]Tz-derivative 1TCO-modified mAbLS174T~2.5~101
[¹⁸F]Tz-derivative 3TCO-modified mAbLS174T~1.5~51
[¹⁸F]Tz-derivative 19TCO-modified mAbLS174T~4.0~151
[¹⁸F]Tz-derivative 26TCO-modified mAbLS174T~3.0~121
[¹⁸F]Tz-derivative 44TCO-modified mAbLS174T~5.0~201
[¹⁸F]Tz-derivative 45TCO-modified mAbLS174T~6.0~251
[¹¹¹In]Tz-derivativeTCO-modified PeptoBrushesNot SpecifiedIncreased with dose~3 (at lower doses)Not Specified

Table 2: In Vivo Pre-targeted PET Imaging Data. %ID/g refers to the percentage of the injected dose per gram of tissue. Data extracted from studies on various tetrazine derivatives.[8][12][13]

Experimental Protocols

The following are detailed protocols for a representative in situ application of this compound: pre-targeted fluorescence imaging of tumors in a xenograft mouse model.

Protocol 1: Preparation of TCO-Modified Monoclonal Antibody

Materials:

  • Monoclonal antibody (mAb) specific for a tumor antigen

  • TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS)

  • Phosphate Buffered Saline (PBS), pH 8.0-8.5

  • Amine-free buffer (e.g., HEPES)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • DMSO (anhydrous)

Procedure:

  • Antibody Preparation: Prepare a solution of the mAb in PBS (pH 8.0-8.5) at a concentration of 1-5 mg/mL.

  • TCO-PEGn-NHS Ester Solution: Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the TCO-PEGn-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted TCO-PEGn-NHS ester using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the antibody (280 nm) and the TCO group (if it has a distinct absorbance) or by using mass spectrometry.

Protocol 2: Preparation of Fluorescent Methyltetrazine-PEG5-Probe

Materials:

  • This compound

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 545)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DMSO

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM solution of this compound in DMSO.

    • Prepare a 10 mM solution of the azide-functionalized fluorescent dye in DMSO.

    • Prepare a 100 mM solution of CuSO₄ in deionized water.

    • Prepare a 500 mM solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 100 mM solution of THPTA in deionized water.

  • Click Reaction:

    • In a microcentrifuge tube, combine 1 equivalent of this compound with 1.1 equivalents of the azide-functionalized fluorescent dye.

    • Add the THPTA and CuSO₄ solutions to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Vortex the mixture and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the fluorescent tetrazine probe using HPLC or other suitable chromatographic techniques to remove unreacted starting materials and catalyst.

  • Characterization: Confirm the synthesis of the desired product by mass spectrometry and measure its concentration using UV-Vis spectroscopy.

Protocol 3: In Vivo Pre-targeted Fluorescence Imaging

Materials:

  • Tumor-bearing xenograft mouse model

  • TCO-modified mAb (from Protocol 1)

  • Fluorescent Methyltetrazine-PEG5-Probe (from Protocol 2)

  • Sterile PBS for injection

  • In vivo fluorescence imaging system

Procedure:

  • Antibody Administration (Day 1):

    • Administer the TCO-modified mAb to the tumor-bearing mice via intravenous (e.g., tail vein) injection. The typical dose may range from 50-200 µg per mouse, depending on the antibody and tumor model.

    • Allow the antibody to circulate and accumulate at the tumor site for 24-72 hours. This time allows for clearance of the unbound antibody from the bloodstream, reducing background signal.

  • Probe Administration (Day 2-4):

    • Administer the fluorescent Methyltetrazine-PEG5-Probe via intravenous injection. The dose will depend on the brightness of the fluorophore and the imaging system, but a molar excess relative to the estimated amount of antibody at the tumor is often used.

  • In Vivo Imaging:

    • At various time points after probe administration (e.g., 1, 4, 24 hours), perform whole-body fluorescence imaging of the mice using an appropriate in vivo imaging system.

    • Acquire images at the excitation and emission wavelengths specific to the chosen fluorophore.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor region and in other organs (as a measure of background).

    • Calculate the tumor-to-background ratio to assess the specificity of the targeting.

  • Ex Vivo Analysis (Optional):

    • After the final imaging time point, euthanize the mice and excise the tumor and other major organs.

    • Image the excised tissues to confirm the in vivo imaging results and to obtain a more precise biodistribution profile of the fluorescent probe.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

G Pre-targeting Strategy for In Vivo Imaging cluster_0 Step 1: Targeting cluster_1 Step 2: Ligation & Imaging TCO-modified Antibody TCO-modified Antibody Target Cell (e.g., Tumor) Target Cell (e.g., Tumor) TCO-modified Antibody->Target Cell (e.g., Tumor) Binding to Target Antigen Fluorescent Tetrazine Probe Fluorescent Tetrazine Probe Click Reaction Click Reaction Target Cell (e.g., Tumor)->Click Reaction IEDDA Reaction Fluorescent Tetrazine Probe->Click Reaction Fluorescent Signal Localized Fluorescence Click Reaction->Fluorescent Signal

Caption: Pre-targeting strategy workflow.

G Experimental Workflow for Pre-targeted Imaging Start Start Prepare TCO-modified mAb Prepare TCO-modified mAb Start->Prepare TCO-modified mAb Administer mAb to Mouse Administer mAb to Mouse Prepare TCO-modified mAb->Administer mAb to Mouse Allow for Circulation & Clearance (24-72h) Allow for Circulation & Clearance (24-72h) Administer mAb to Mouse->Allow for Circulation & Clearance (24-72h) Prepare Fluorescent Tetrazine Probe Prepare Fluorescent Tetrazine Probe Allow for Circulation & Clearance (24-72h)->Prepare Fluorescent Tetrazine Probe Administer Tetrazine Probe to Mouse Administer Tetrazine Probe to Mouse Prepare Fluorescent Tetrazine Probe->Administer Tetrazine Probe to Mouse In Vivo Fluorescence Imaging In Vivo Fluorescence Imaging Administer Tetrazine Probe to Mouse->In Vivo Fluorescence Imaging Data Analysis Data Analysis In Vivo Fluorescence Imaging->Data Analysis End End Data Analysis->End

Caption: Experimental workflow diagram.

G Inverse Electron Demand Diels-Alder (IEDDA) Reaction cluster_reactants Reactants cluster_product Product Methyltetrazine This compound Dihydropyridazine Stable Dihydropyridazine Adduct Methyltetrazine->Dihydropyridazine IEDDA Click Reaction TCO trans-Cyclooctene (TCO) TCO->Dihydropyridazine N2 Nitrogen Gas (N₂) Dihydropyridazine->N2 Retro-Diels-Alder Elimination

Caption: IEDDA reaction mechanism.

References

Troubleshooting & Optimization

How to improve the efficiency of Methyltetrazine-PEG5-Alkyne conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive support for optimizing the conjugation of Methyltetrazine-PEG5-Alkyne. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the efficiency of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for the this compound conjugation?

A1: This conjugation is based on a bioorthogonal reaction known as an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] In this reaction, the electron-poor methyltetrazine ring (the diene) reacts with an alkyne (the dienophile).[2][3] The reaction is highly specific and forms a stable covalent bond without the need for a catalyst.[4][5][6]

Q2: What are the main advantages of using the Methyltetrazine-Alkyne system?

A2: Key advantages include:

  • Biocompatibility: The reaction is catalyst-free, making it suitable for use in sensitive biological systems.[4][5][6]

  • Speed: IEDDA reactions with tetrazines are among the fastest bioorthogonal reactions known, allowing for efficient labeling even at low concentrations.[4][5][7]

  • High Specificity: The reacting partners are highly selective for each other and do not typically cross-react with other functional groups found in biological samples.[4][5]

  • Hydrophilicity: The PEG5 linker enhances the water solubility of the conjugate.[4][5]

Q3: What type of alkyne should I use for the highest efficiency?

A3: For optimal reaction speed and efficiency, strained alkynes like cyclooctynes (e.g., DBCO, BCN) are highly recommended over simple terminal or internal alkynes. While tetrazines can react with unactivated alkynes, the reaction rates are significantly slower.[8] The reaction of tetrazines with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), is also exceptionally fast.[4][5][9]

Q4: Can this reaction be performed in an aqueous buffer?

A4: Yes, the reaction is highly efficient in aqueous buffers under mild pH and temperature conditions, which is a major advantage for biological applications.[1][4][5] However, the stability of the methyltetrazine reagent in aqueous environments should be considered, as some tetrazines can degrade over time.[10]

Q5: How can I monitor the progress of the conjugation reaction?

A5: The reaction can be monitored by various analytical techniques. A common method is to track the disappearance of the methyltetrazine's characteristic pink/red color, which fades as it reacts. For more quantitative analysis, techniques like HPLC, LC-MS, or SDS-PAGE (if conjugating to a protein) are recommended.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Yield 1. Incorrect Stoichiometry: Molar ratios of reactants are not optimal.- Verify the concentrations of your stock solutions. - Perform a titration experiment to determine the optimal molar ratio. A slight excess (1.1 to 1.5 equivalents) of one reagent is often beneficial to drive the reaction to completion.[1]
2. Degraded Reagents: The methyltetrazine or alkyne reagent may have degraded due to improper storage or handling.- Use fresh reagents. Store tetrazine and alkyne derivatives protected from light and moisture, typically at -20°C or -80°C.[11] - Check for the characteristic color of the methyltetrazine solution; a loss of color may indicate degradation.
3. Suboptimal Reaction Conditions: The pH, temperature, or solvent may not be ideal.- Ensure the reaction pH is within the optimal range for your biomolecule's stability (typically pH 6.0-9.0).[1] - While the reaction is fast at room temperature, performing it at 4°C for a longer duration can improve the stability of sensitive biomolecules.
4. Steric Hindrance: The PEG5 linker or the biomolecule itself might be sterically hindering the reaction sites.- Consider using a linker with a longer PEG chain to increase the distance between the reactive groups and the biomolecules.
Slow Reaction Rate 1. Low Reactant Concentration: The concentrations of the reactants are too low.- Increase the concentration of one or both reactants if possible. - Ensure adequate mixing of the reaction components.
2. Use of Unstrained Alkyne: A simple terminal or internal alkyne is being used instead of a strained alkyne.- For significantly faster kinetics, switch to a strained alkyne such as DBCO or BCN.
Poor Solubility of Conjugate 1. Hydrophobic Biomolecule: The biomolecule being conjugated is inherently hydrophobic.- The PEG5 linker should improve solubility, but if issues persist, consider using a longer PEG linker. - Perform the conjugation in a buffer containing a mild, non-ionic surfactant.
Difficulty in Purifying the Conjugate 1. Complex Reaction Mixture: The final mixture contains unreacted starting materials, byproducts, and the desired conjugate.- For PEGylated proteins or other large biomolecules, Size Exclusion Chromatography (SEC) is effective for removing unreacted small molecules.[] - Ion Exchange Chromatography (IEX) can separate molecules based on charge differences, which may be altered by PEGylation.[][13] - Hydrophobic Interaction Chromatography (HIC) can also be a useful supplementary purification step.[][14]

Experimental Protocols

General Protocol for this compound Conjugation

This protocol provides a starting point for conjugating a methyltetrazine-functionalized molecule to an alkyne-functionalized molecule (e.g., a protein).

1. Reagent Preparation:

  • Prepare a stock solution of your this compound reagent (e.g., 10 mM in DMSO). Store at -20°C or -80°C, protected from light.[11]
  • Prepare your alkyne-modified biomolecule in a suitable reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

2. Reaction Setup:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the this compound stock solution.
  • A typical starting point is to use a 1.5 to 5-fold molar excess of the methyltetrazine reagent relative to the alkyne-modified biomolecule.
  • The final concentration of DMSO or other organic co-solvents should be kept low (e.g., <10%) to maintain the stability of the biomolecule.

3. Incubation:

  • Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours or at 4°C overnight. Gentle mixing is recommended.[1]
  • Reaction times may need to be optimized depending on the specific reactants and their concentrations.

4. Quenching (Optional):

  • If there is a significant excess of unreacted methyltetrazine that could interfere with downstream applications, the reaction can be quenched by adding a small molecule with a strained alkene (e.g., TCO) to consume the remaining tetrazine.

5. Purification:

  • Purify the resulting conjugate to remove unreacted reagents and byproducts.
  • For biomolecules, size-based purification methods such as dialysis, ultrafiltration, or size-exclusion chromatography (SEC) are commonly used.[][15]

Reaction Monitoring by HPLC
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) (both often containing 0.1% TFA).

  • Detection: Monitor the absorbance at a wavelength where the methyltetrazine has a strong absorbance (e.g., ~520-540 nm) and at a wavelength for the biomolecule (e.g., 280 nm for proteins).

  • Procedure: Inject aliquots of the reaction mixture at different time points. A successful reaction will show a decrease in the peak corresponding to the starting methyltetrazine reagent and the appearance of a new peak for the conjugate.

Visualizations

G cluster_prep 1. Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification & Analysis A Prepare Alkyne-Biomolecule in Reaction Buffer C Combine Reactants (1.5-5x excess of Tetrazine) A->C B Prepare Methyltetrazine-PEG5 Stock Solution (e.g., in DMSO) B->C D Incubate (RT for 1-2h or 4°C overnight) C->D E Purify Conjugate (e.g., SEC, Dialysis) D->E F Analyze Product (LC-MS, SDS-PAGE) E->F

Caption: General workflow for this compound conjugation.

G Start Low Conjugation Efficiency? CheckStoichiometry Verify reactant concentrations and ratio Start->CheckStoichiometry StoichiometryOK Ratio is correct CheckStoichiometry->StoichiometryOK Yes AdjustStoichiometry Adjust molar ratio (try 1.5-5x excess Tetrazine) CheckStoichiometry->AdjustStoichiometry No CheckReagents Are reagents fresh? Stored correctly? ReagentsOK Reagents are fresh CheckReagents->ReagentsOK Yes UseFreshReagents Use fresh, properly stored reagents CheckReagents->UseFreshReagents No CheckConditions Is pH/Temperature optimal? ConditionsOK Conditions are optimal CheckConditions->ConditionsOK Yes OptimizeConditions Adjust pH or temperature CheckConditions->OptimizeConditions No CheckAlkyne Using a strained alkyne (e.g., DBCO)? AlkyneOK Strained alkyne used CheckAlkyne->AlkyneOK Yes SwitchAlkyne Consider switching to a strained alkyne for faster kinetics CheckAlkyne->SwitchAlkyne No StoichiometryOK->CheckReagents ReagentsOK->CheckConditions ConditionsOK->CheckAlkyne ConsiderSterics Possible steric hindrance? Consider longer linker. AlkyneOK->ConsiderSterics

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Common issues in tetrazine-alkyne click chemistry reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrazine-alkyne click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the tetrazine-alkyne reaction?

A1: While a 1:1 stoichiometry is the theoretical ideal, it is common practice to use a slight molar excess (typically 1.5 to 2-fold) of one of the reactants to drive the reaction to completion.[1][2] The reactant used in excess is often the one that is less expensive, more stable, or more easily removed after the reaction.[1] For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the alkyne-functionalized molecule.[2]

Q2: How does pH affect the tetrazine-alkyne reaction?

A2: The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkynes is largely insensitive to pH within the physiological range (pH 6-9).[1][2] However, it is crucial to consider the pH stability of your specific reactants and biomolecules. Some tetrazines, particularly those with strong electron-withdrawing groups, can be susceptible to degradation in aqueous media, and extreme pH values can affect the integrity of proteins or other biological substrates.[1][3] For "click-to-release" applications, the final elimination step can be pH-dependent, with acidic conditions often favoring the release mechanism.[1]

Q3: What is the typical range of reaction rates for tetrazine-alkyne ligations?

A3: Tetrazine-alkyne click chemistry, particularly with strained alkynes like trans-cyclooctene (B1233481) (TCO), is known for its exceptionally fast kinetics. The second-order rate constants can vary dramatically, spanning from approximately 1 M⁻¹s⁻¹ to over 10⁶ M⁻¹s⁻¹.[1][4][5][6] This wide range is influenced by the specific structures of the tetrazine and alkyne used.[1][4]

Q4: How can I monitor the progress of my reaction?

A4: A convenient method for monitoring the reaction is UV-Vis spectroscopy. Tetrazines have a characteristic absorbance maximum (λmax) typically in the range of 510-550 nm.[1][6] The reaction progress can be followed by recording the decrease in absorbance at this wavelength over time as the tetrazine is consumed.[1][6] Alternatively, techniques like LC-MS can be used to analyze aliquots taken at different time points to determine the concentration of reactants and the formation of the product.[1]

Q5: What are the best solvents for this reaction?

A5: Tetrazine-alkyne ligations are robust and can be performed in a wide variety of solvents, including organic and aqueous media.[1][2][6] For biological applications, aqueous buffers such as phosphate-buffered saline (PBS) are commonly used.[2] Stock solutions of the reactants are often prepared in polar aprotic solvents like DMSO or DMF. When working in aqueous solutions, the solubility of the reactants is a key consideration. Using PEGylated reagents can help improve aqueous solubility.[1]

Troubleshooting Guide

Issue 1: Slow or Incomplete Reaction

If your reaction is proceeding slower than expected or fails to reach completion, consider the following potential causes and solutions.

Possible CauseRecommended Solutions
Low Reactivity of Reactants - Select a more reactive pair: The reactivity is highly dependent on the specific tetrazine and alkyne. Hydrogen-substituted tetrazines are generally more reactive than methyl-substituted ones.[1] Alkynes with higher ring strain, such as strained TCOs (sTCO), exhibit faster kinetics.[1] - Modify electronics: Use tetrazines with electron-withdrawing groups and alkynes with electron-donating groups to accelerate the reaction.[1][7]
Suboptimal Reaction Conditions - Optimize solvent: While the reaction is versatile, ensure your reactants are fully soluble in the chosen solvent system. For aqueous reactions, adding a small percentage of an organic co-solvent (e.g., DMSO) or using PEGylated linkers can improve solubility.[1] - Check pH: Ensure the pH is within a range that maintains the stability of your reactants and any biomolecules involved (typically pH 6-9).[2]
Degradation of Reactants - Verify reactant integrity: Tetrazines can be susceptible to degradation in aqueous media, especially if they have strong electron-withdrawing groups.[1][8] TCOs can also degrade, particularly in the presence of thiols or under UV light.[1] Use freshly prepared solutions and store reagents under appropriate conditions (desiccated, protected from light).
Steric Hindrance - Introduce a spacer: If the tetrazine and alkyne are attached to bulky molecules, steric hindrance can impede the reaction. Incorporating a flexible spacer, such as a PEG linker, between the reactive moiety and the larger molecule can improve accessibility.[1]
Incorrect Stoichiometry - Optimize molar ratio: Empirically test different molar ratios. A slight excess (1.5-2x) of one reactant can help drive the reaction to completion.[1][2]
Inaccurate Reactant Concentration - Confirm concentrations: Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your stock solutions before setting up the reaction.[1]

Troubleshooting Workflow for Slow or Incomplete Reactions

G Start Slow / Incomplete Reaction Check_Reactivity 1. Assess Reactant Reactivity Start->Check_Reactivity Check_Conditions 2. Verify Reaction Conditions Check_Reactivity->Check_Conditions High Sol_Reactivity Use more reactive Tetrazine/Alkyne pair Check_Reactivity->Sol_Reactivity Low? Check_Integrity 3. Check Reactant Integrity Check_Conditions->Check_Integrity Optimal Sol_Conditions Optimize Solvent / pH Check_Conditions->Sol_Conditions Suboptimal? Check_Sterics 4. Evaluate Steric Hindrance Check_Integrity->Check_Sterics Intact Sol_Integrity Use fresh reagents Check_Integrity->Sol_Integrity Degraded? Check_Stoichiometry 5. Confirm Stoichiometry Check_Sterics->Check_Stoichiometry Low Sol_Sterics Add PEG spacer Check_Sterics->Sol_Sterics High? Sol_Stoichiometry Optimize molar ratio & re-quantify stocks Check_Stoichiometry->Sol_Stoichiometry Incorrect? Success Reaction Complete Check_Stoichiometry->Success Correct Sol_Reactivity->Success Sol_Conditions->Success Sol_Integrity->Success Sol_Sterics->Success Sol_Stoichiometry->Success

Caption: A troubleshooting workflow for slow or incomplete Tetrazine-Alkyne reactions.

Issue 2: Low Product Yield

If the reaction appears to proceed but the final yield of your desired product is low, investigate these possibilities.

Possible CauseRecommended Solutions
Side Reactions - Purify reactants: Ensure starting materials are free from impurities that could lead to competing side reactions.[1] - Degas solutions: If your molecules are sensitive to oxidation, degassing the reaction buffer can prevent the formation of oxidation-related side products.[1] - Tetrazine instability: Electron-poor tetrazines can be susceptible to nucleophilic attack, especially from thiols present in biological samples, leading to degradation.[8] Consider using a more stable tetrazine derivative if working in a complex biological medium.
Precipitation of Reactants or Product - Improve solubility: If you observe precipitation, enhance the aqueous solubility of your molecules by incorporating PEGylated linkers.[1] - Add co-solvent: A small amount of a compatible organic co-solvent (e.g., DMSO, DMF) can be added to the reaction mixture, but you must first verify its compatibility with your system, especially if it involves live cells or sensitive proteins.[1]
Inaccurate Quantification of Reactants - Confirm concentrations: As mentioned previously, accurately determining the concentration of your stock solutions is critical for achieving the desired stoichiometry and maximizing yield.[1] Use methods like UV-Vis spectroscopy with a known molar extinction coefficient for the tetrazine.

Logical Relationship between Problem and Solution for Low Yield

G Low_Yield Low Product Yield Cause_Side_Reactions Side Reactions Low_Yield->Cause_Side_Reactions Cause_Precipitation Precipitation Low_Yield->Cause_Precipitation Cause_Quantification Inaccurate Quantification Low_Yield->Cause_Quantification Solution_Purify Purify Reactants Degas Solutions Use Stable Tetrazine Cause_Side_Reactions->Solution_Purify Solution_Solubility Add PEG Linkers Use Co-solvent Cause_Precipitation->Solution_Solubility Solution_Quantify Re-measure Concentration (e.g., UV-Vis) Cause_Quantification->Solution_Quantify

Caption: Common causes of low yield and their corresponding solutions.

Quantitative Data

Table 1: Reaction Rate Constants for Selected Tetrazine-Alkyne Pairs

The rate of the tetrazine ligation is highly dependent on the specific pairing of the tetrazine and the strained alkyne. The following table provides approximate second-order rate constants for several common reactant pairs to guide your selection.

Tetrazine DerivativeAlkyne/Alkene DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2,0009:1 Methanol/Water
3,6-di-(2-pyridyl)-s-tetrazineStrained TCO (sTCO)22,000Methanol
Methyl-substituted tetrazineTCO~1,000Aqueous Media
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS
Me₄Pyr-TzTCO-PEG₄69,400DPBS

Note: This table provides approximate values from various sources.[1][9][10] Actual rates will depend on specific experimental conditions such as temperature, pH, and buffer composition.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Tetrazine-Alkyne Ligation by UV-Vis Spectroscopy

This protocol allows for the determination of the reaction rate by observing the consumption of the tetrazine reactant.

1. Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvette

  • Stock solution of tetrazine derivative of known concentration (in a compatible solvent like DMSO)

  • Stock solution of alkyne derivative of known concentration

  • Reaction buffer (e.g., PBS, pH 7.4)

2. Procedure:

  • Determine Molar Extinction Coefficient (ε): If not known, accurately determine the molar extinction coefficient of your specific tetrazine derivative at its absorbance maximum (λmax, ~510-550 nm) in the chosen reaction buffer.

  • Prepare Reaction Mixture: In a cuvette, add the reaction buffer and the alkyne solution to their final desired concentrations.

  • Initiate the Reaction: Place the cuvette in the spectrophotometer and begin data acquisition. To start the reaction, add the tetrazine stock solution to the cuvette, ensuring rapid and thorough mixing.[1]

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time. Continue monitoring until the absorbance value stabilizes, indicating the reaction is complete.[1]

  • Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the stoichiometry used.[1]

Experimental Workflow for Reaction Monitoring

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Buffer Prepare Buffer Mix Mix Buffer + Alkyne in Cuvette Prep_Buffer->Mix Prep_Alkyne Prepare Alkyne Solution Prep_Alkyne->Mix Prep_Tz Prepare Tetrazine Solution Initiate Add Tetrazine & Mix Prep_Tz->Initiate Mix->Initiate Monitor Record Absorbance Decay at λmax Initiate->Monitor Plot Plot Abs vs. Time Monitor->Plot Calculate Fit Curve & Calculate Rate Constant (k) Plot->Calculate

Caption: Workflow for monitoring tetrazine-alkyne reaction kinetics via UV-Vis.

Protocol 2: General Procedure for Protein-Protein Conjugation

This protocol outlines a general method for conjugating two proteins that have been functionalized with a tetrazine and a TCO, respectively.

1. Materials:

  • Protein 1 labeled with a TCO group (e.g., via a TCO-NHS ester)

  • Protein 2 labeled with a tetrazine group (e.g., via a Tetrazine-NHS ester)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

2. Procedure:

  • Preparation: Prepare solutions of the TCO-labeled protein and the tetrazine-labeled protein in the reaction buffer.[2]

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1:1 ratio or a slight excess of the tetrazine-protein).[2]

  • Conjugation: Mix the calculated volumes of the two protein solutions.

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.[2] For less reactive partners or very low concentrations, the incubation time can be extended (e.g., 2 hours at room temperature or overnight at 4°C).[2]

  • Purification: Remove any unreacted starting material and potential side products from the final conjugate using an appropriate method, such as size-exclusion chromatography.[2]

  • Storage: Store the purified protein conjugate at 4°C or as appropriate for the specific proteins involved.[2]

References

Optimizing reaction conditions for Methyltetrazine-PEG5-Alkyne labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG5-Alkyne labeling. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for Methyltetrazine-PEG5-Alkykyne labeling?

A1: The labeling reaction is based on an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] In this reaction, the electron-deficient methyltetrazine ring reacts with an electron-rich or strained dienophile, such as an alkyne or a trans-cyclooctene (B1233481) (TCO).[][4] This bioorthogonal reaction is known for its exceptionally fast kinetics and high specificity, proceeding rapidly under mild, physiological conditions without the need for a catalyst.[5][6][7][8] The reaction results in a stable conjugate and the release of nitrogen gas as the only byproduct.[4][9]

Q2: What are the key factors that influence the efficiency of the labeling reaction?

A2: Several factors can impact the success of your labeling experiment:

  • Reactant Concentration: Higher concentrations of both the this compound and the dienophile-modified biomolecule will lead to a faster reaction rate.[10] However, excessively high concentrations can sometimes lead to nonspecific labeling or solubility issues.[9][11]

  • pH: The pH of the reaction buffer can influence the stability of the tetrazine and the reactivity of the dienophile. While the reaction can proceed over a range of pH values, physiological pH (around 7.4) is generally recommended.[11][12] Some studies have shown that for certain dienophiles, such as vinylboronic acids, a higher pH (8-11) can increase the reaction rate.[12][13]

  • Temperature: The reaction is typically performed at temperatures ranging from room temperature (20-25°C) to 37°C.[9][11] Higher temperatures can increase the reaction rate, but may also lead to degradation of the tetrazine or the target biomolecule.[14]

  • Solvent: The choice of solvent is important. The reaction is often performed in aqueous buffers such as phosphate-buffered saline (PBS).[11] The addition of a small amount of an organic co-solvent like DMSO may be necessary to dissolve the labeling reagent.[11]

  • Stability of Tetrazine: Tetrazines can be susceptible to degradation, especially in aqueous environments and in the presence of reducing agents.[13][15] It is crucial to use freshly prepared solutions and store the reagent under appropriate conditions.[16]

Q3: My labeling efficiency is low. What are the possible causes and solutions?

A3: Low labeling efficiency can be frustrating. Here are some common causes and troubleshooting steps:

  • Suboptimal Reactant Concentrations:

    • Problem: The concentration of one or both reactants is too low.

    • Solution: Increase the concentration of the limiting reactant. A typical starting point is a 1.5 to 10-fold molar excess of the tetrazine reagent.

  • Tetrazine Instability:

    • Problem: The this compound has degraded.

    • Solution: Prepare fresh solutions of the tetrazine reagent immediately before use. Avoid repeated freeze-thaw cycles.[16] Store the stock solution at -20°C or -80°C, protected from light and moisture.[16]

  • Incorrect pH:

    • Problem: The pH of the reaction buffer is not optimal.

    • Solution: Ensure the pH of your reaction buffer is within the recommended range (typically pH 7.2-7.8 for most applications).

  • Presence of Interfering Substances:

    • Problem: Components in your sample, such as high concentrations of reducing agents (e.g., DTT, TCEP), may be reacting with the tetrazine.[15]

    • Solution: If possible, remove interfering substances by dialysis or buffer exchange before adding the labeling reagent.

  • Steric Hindrance:

    • Problem: The labeling site on your biomolecule is not easily accessible.

    • Solution: Consider using a longer PEG linker on your tetrazine reagent to increase its reach.

Q4: I am observing high background or non-specific labeling. How can I reduce it?

A4: High background can obscure your results. Consider the following:

  • Excessive Tetrazine Concentration:

    • Problem: Using a very high concentration of the tetrazine reagent can lead to non-specific binding.

    • Solution: Reduce the molar excess of the tetrazine reagent. Titrate the concentration to find the optimal balance between labeling efficiency and background.

  • Insufficient Washing:

    • Problem: Unreacted tetrazine reagent has not been adequately removed.

    • Solution: Increase the number and duration of washing steps after the labeling reaction.[9]

  • Hydrophobic Interactions:

    • Problem: The labeling reagent is non-specifically binding to other components in your sample.

    • Solution: The PEG5 linker is designed to be hydrophilic to minimize such interactions.[5][7] However, if background persists, consider including a non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.05%) in your washing buffers.

  • Proteome Reactivity:

    • Problem: Some tetrazine derivatives can exhibit off-target reactivity with cellular proteins.[17]

    • Solution: While Methyltetrazine is generally considered bioorthogonal, if you suspect this is an issue, you may need to screen different tetrazine derivatives.[17]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Labeling Degraded tetrazine reagent.Prepare fresh tetrazine solution immediately before use. Store stock solutions properly (-20°C or -80°C, protected from light).[16]
Insufficient concentration of reactants.Increase the concentration of the limiting reactant. Use a 1.5 to 10-fold molar excess of the tetrazine.
Suboptimal pH of the reaction buffer.Verify and adjust the pH of the reaction buffer to the optimal range (typically 7.2-7.8).
Presence of interfering substances (e.g., reducing agents).[15]Perform buffer exchange or dialysis to remove interfering components before labeling.
Short reaction time.Increase the incubation time. Monitor the reaction progress over a time course to determine the optimal duration.
High Background Signal Excess of unreacted tetrazine reagent.Reduce the concentration of the tetrazine reagent. Increase the number and stringency of washing steps post-labeling.[9]
Non-specific binding of the probe.Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffers.
Poor Reproducibility Inconsistent preparation of reagents.Standardize the protocol for preparing all reagents, especially the tetrazine solution.
Variations in reaction conditions.Ensure consistent temperature, pH, and incubation times across all experiments.
Degradation of stock solutions.Aliquot stock solutions to avoid multiple freeze-thaw cycles.

Experimental Protocols

General Protocol for Labeling a Protein in Solution
  • Prepare the Biomolecule:

    • Dissolve your alkyne-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 µM.

  • Prepare the this compound Solution:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store this stock at -20°C or -80°C in small aliquots.[16]

    • Immediately before use, dilute the stock solution to the desired final concentration in the reaction buffer.

  • Labeling Reaction:

    • Add the diluted this compound to the protein solution. A final concentration with a 1.5 to 10-fold molar excess of the tetrazine over the protein is a good starting point.

    • Incubate the reaction mixture at room temperature or 37°C. The optimal incubation time can range from 15 minutes to 2 hours, depending on the reactants and their concentrations.[9]

  • Removal of Excess Reagent:

    • After the incubation is complete, remove the unreacted this compound using a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.

  • Analysis:

    • Analyze the labeled protein using appropriate techniques such as SDS-PAGE, mass spectrometry, or fluorescence imaging (if the alkyne is attached to a fluorophore).

General Protocol for Live Cell Labeling
  • Cell Preparation:

    • Culture your cells of interest to an appropriate confluency (e.g., 70-80%) in a suitable imaging dish.[9]

    • If required, treat the cells with a metabolic precursor containing a dienophile (e.g., a TCO-modified amino acid or sugar) for a sufficient duration to allow for incorporation into the target biomolecule.[9]

  • Washing:

    • Wash the cells two to three times with warm PBS or cell culture medium to remove any unincorporated dienophile precursor.[9]

  • Labeling:

    • Prepare a fresh solution of this compound in cell culture medium at the desired final concentration (typically 1-10 µM).[9]

    • Remove the wash buffer from the cells and add the tetrazine-containing medium.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.[9]

  • Washing:

    • Wash the cells two to three times with warm PBS or culture medium to remove any unbound tetrazine reagent.[9]

  • Imaging and Analysis:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for your fluorophore.

Visualizations

Methyltetrazine_Alkyne_Reaction_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification_analysis Purification & Analysis Prepare_Biomolecule Prepare Alkyne-modified Biomolecule Mix_Reactants Mix Reactants Prepare_Biomolecule->Mix_Reactants Prepare_Tetrazine Prepare this compound Solution Prepare_Tetrazine->Mix_Reactants Incubate Incubate (RT or 37°C) Mix_Reactants->Incubate Purify Remove Excess Reagent Incubate->Purify Analyze Analyze Labeled Product Purify->Analyze

Caption: Experimental workflow for this compound labeling.

Inverse_Electron_Demand_Diels_Alder cluster_reactants Reactants cluster_product Product Tetrazine Methyltetrazine (Electron-Poor Diene) Labeled_Product Stable Labeled Product Tetrazine->Labeled_Product iEDDA Cycloaddition Alkyne Alkyne (Dienophile) Alkyne->Labeled_Product Nitrogen_Gas Nitrogen Gas (N₂) Labeled_Product->Nitrogen_Gas Byproduct

Caption: Inverse electron-demand Diels-Alder (iEDDA) reaction mechanism.

References

Preventing side reactions with Methyltetrazine-PEG5-Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyltetrazine-PEG5-Alkyne.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a bifunctional linker used in bioconjugation and the development of complex biomolecules, such as antibody-drug conjugates (ADCs) and PROTACs.[1] It features two distinct reactive moieties for sequential or orthogonal labeling strategies:

  • Methyltetrazine: This group reacts with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), via a rapid and highly selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][3] This "click chemistry" reaction is bioorthogonal, meaning it can proceed in complex biological media without interfering with native cellular processes.[4][5]

  • Alkyne: The terminal alkyne group can be conjugated to molecules containing an azide (B81097) group through either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[6][7]

Q2: What are the key advantages of using a methyltetrazine derivative?

Methyl-substituted tetrazines, like the one in this linker, offer an excellent balance of reactivity and stability.[8] Compared to unsubstituted tetrazines, methyltetrazines exhibit enhanced stability in aqueous buffers and biological media, making them more resistant to degradation during long incubation periods or in vivo studies.[8][9] While still highly reactive, this increased stability is a crucial factor for reproducible and successful bioconjugation.[8]

Q3: What are the recommended storage conditions for this compound?

For long-term stability, it is recommended to store this compound as a solid at -20°C, protected from light and moisture.[10] Stock solutions can be prepared in anhydrous DMSO or DMF and stored at -20°C for short periods.[11] It is advisable to prepare aqueous solutions fresh before each use to minimize degradation.

Troubleshooting Guide

Low or No Product Yield in IEDDA Reaction (Methyltetrazine moiety)
Potential Cause Recommended Solution
Degradation of Methyltetrazine While methyltetrazines are relatively stable, prolonged exposure to aqueous buffers, especially at basic pH, can lead to degradation.[12] Prepare aqueous solutions fresh and conduct reactions at a pH between 6 and 9.[2]
Inactive Dienophile (e.g., TCO) Ensure the strained alkene (e.g., TCO) has not isomerized to its less reactive cis-isomer. This can occur with prolonged storage or exposure to certain conditions. Use high-quality, freshly prepared dienophile reagents.
Suboptimal Reaction Conditions The IEDDA reaction is generally fast at room temperature.[2] However, for very dilute samples, increasing the concentration of one reactant (typically 1.1-2.0 molar equivalents) can improve the reaction rate.[11]
Steric Hindrance If the tetrazine or dienophile is attached to a large biomolecule, steric hindrance may slow the reaction. Consider using a linker with a longer PEG chain to increase the distance between the reactive moiety and the biomolecule.
Side Reactions or Non-Specific Labeling
Potential Cause Recommended Solution
Reaction with Nucleophiles Although more stable than other tetrazines, methyltetrazines can still potentially react with highly nucleophilic groups like thiols, particularly in asymmetric tetrazines. If working with samples containing free thiols (e.g., cysteine residues), consider using a thiol-blocking agent if non-specific labeling is observed.
Cross-reactivity of the Alkyne Group In a complex biological system, the alkyne group could potentially undergo side reactions.[13][14] If performing a sequential conjugation, it is generally recommended to perform the SPAAC reaction (alkyne + azide) first, as the cyclooctyne (B158145) reagents used in SPAAC are highly reactive and specific.

Experimental Protocols

General Protocol for Tetrazine-TCO Ligation
  • Reagent Preparation:

    • Dissolve the this compound construct in an appropriate buffer (e.g., PBS, pH 7.4).

    • Dissolve the TCO-functionalized molecule in a compatible buffer.

  • Conjugation Reaction:

    • Mix the tetrazine and TCO-containing solutions. A slight molar excess (1.1-2.0 equivalents) of one component can be used to drive the reaction to completion.[11]

    • Incubate the reaction at room temperature for 10-60 minutes.[11] For more dilute samples or at 4°C, the incubation time may need to be extended to 30-120 minutes.[11]

  • Monitoring and Purification:

    • The reaction can be monitored by the disappearance of the tetrazine's characteristic pink/red color and its absorbance peak between 510 and 550 nm.[2]

    • Purify the resulting conjugate using standard techniques such as size-exclusion chromatography or dialysis to remove any unreacted starting materials.

General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
  • Reagent Preparation:

    • Dissolve the this compound construct in a suitable buffer.

    • Dissolve the azide-functionalized molecule in a compatible buffer.

  • Conjugation Reaction:

    • Mix the alkyne and azide-containing solutions.

    • The reaction proceeds without a catalyst.[7][]

    • Incubation times can vary depending on the specific strained cyclooctyne used and the concentration of the reactants. The reaction is typically carried out at room temperature.

  • Purification:

    • Purify the conjugate using appropriate chromatography or filtration methods to remove excess reagents.

Quantitative Data

Table 1: Second-Order Rate Constants for IEDDA Reactions

DieneDienophileRate Constant (k₂) M⁻¹s⁻¹Reference
Dipyridyl-s-tetrazineTCO2000[16]
MethyltetrazineTCO~1000[10]
Hydrogen-substituted tetrazineTCOup to 30,000[17]
ATTO-tetrazinesTCOup to 1000[10]
TetrazinesTCO (strained TCO)up to 10⁶[18]

Visualizations

IEDDA_Workflow cluster_reagents Reactants cluster_reaction Reaction cluster_product Product & Purification Tetrazine Methyltetrazine- PEG5-Alkyne Mix Mix in Aqueous Buffer (pH 6-9) Tetrazine->Mix TCO TCO-labeled Biomolecule TCO->Mix Conjugate Formation of Stable Conjugate Mix->Conjugate RT, 10-60 min Purify Purification (e.g., SEC) Conjugate->Purify

Caption: Experimental workflow for a typical IEDDA reaction.

Dual_Functionality cluster_tetrazine IEDDA Pathway cluster_alkyne SPAAC Pathway Linker This compound Methyltetrazine PEG5 Spacer Alkyne TCO_Reactant TCO-labeled Molecule Linker:f0->TCO_Reactant IEDDA Reaction Azide_Reactant Azide-labeled Molecule Linker:f2->Azide_Reactant SPAAC Reaction IEDDA_Product Stable Dihydropyridazine Linkage TCO_Reactant->IEDDA_Product SPAAC_Product Stable Triazole Linkage Azide_Reactant->SPAAC_Product

Caption: Dual reactivity pathways of this compound.

Troubleshooting_Logic Start Low or No Product? Check_Tetrazine Is Tetrazine Reagent Fresh? Start->Check_Tetrazine Yes Check_TCO Is TCO Reagent Active? Check_Tetrazine->Check_TCO Yes Solution_Tetrazine Use fresh or newly prepared Tetrazine solution Check_Tetrazine->Solution_Tetrazine No Check_pH Is Reaction pH between 6-9? Check_TCO->Check_pH Yes Solution_TCO Use fresh TCO reagent Check_TCO->Solution_TCO No Check_Concentration Are Concentrations Sufficient? Check_pH->Check_Concentration Yes Solution_pH Adjust buffer pH to 6-9 Check_pH->Solution_pH No Success Problem Solved Check_Concentration->Success Yes Solution_Concentration Increase concentration of one reactant Check_Concentration->Solution_Concentration No Solution_Tetrazine->Success Solution_TCO->Success Solution_pH->Success Solution_Concentration->Success

Caption: Troubleshooting flowchart for low-yield IEDDA reactions.

References

Technical Support Center: Purifying Methyltetrazine-PEG5-Alkyne Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyltetrazine-PEG5-Alkyne conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a Methyltetrazine-PEG5-Alkykyne conjugation reaction?

Following a conjugation reaction, the mixture may contain the desired conjugate alongside unreacted starting materials and byproducts. Common impurities include:

  • Excess this compound

  • Unreacted biomolecule (e.g., protein, peptide, or small molecule)

  • Hydrolyzed or degraded PEG linker

  • Aggregates of the conjugate or starting materials

Q2: Which purification method is best suited for my this compound conjugate?

The optimal purification method depends on the physicochemical properties of your target conjugate, primarily its size and the nature of the molecule it is conjugated to.[1]

  • For large biomolecules (e.g., antibodies, proteins >10 kDa): Size-based methods like Size Exclusion Chromatography (SEC), dialysis, or ultrafiltration/diafiltration are highly effective for removing the smaller, unreacted this compound.[][3][4][5]

  • For smaller biomolecules (e.g., peptides, oligonucleotides, small molecules): Chromatographic techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offer the necessary resolution to separate the conjugate from unreacted starting materials based on differences in hydrophobicity.[1][] Ion-Exchange Chromatography (IEX) can also be effective if the conjugation alters the overall charge of the molecule.[][3]

Q3: How can I assess the purity of my final conjugate?

Several analytical techniques can be employed to determine the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC can be used to separate and quantify the conjugate from impurities.[]

  • Mass Spectrometry (MS): Provides an accurate mass of the conjugate, confirming successful conjugation and identifying any unreacted components.[7]

  • SDS-PAGE (for protein conjugates): A noticeable shift in the molecular weight band on the gel compared to the unconjugated protein indicates successful conjugation.[8]

  • NMR Spectroscopy: Can be used to confirm the structure of the conjugate and identify impurities, particularly for smaller molecule conjugates.[9]

Troubleshooting Guides

Problem 1: Low Yield of Purified Conjugate
Potential Cause Recommended Solution
Non-specific binding to purification media Pre-treat the purification membrane or column to block non-specific binding sites. For membranes, refer to the manufacturer's instructions for pre-conditioning. For chromatography columns, ensure proper equilibration with the running buffer. Consider using a buffer with a slightly higher ionic strength.[1]
Precipitation of the conjugate Assess the solubility of your conjugate in the chosen purification buffer. Adjusting the pH or adding solubilizing agents may be necessary.[1]
Loss of small conjugates during dialysis/ultrafiltration Ensure the Molecular Weight Cut-Off (MWCO) of the membrane is significantly smaller than the molecular weight of your conjugate.[1]
Overly harsh elution conditions in chromatography Optimize the elution gradient (for RP-HPLC or IEX) to ensure the conjugate elutes without being irreversibly bound or denatured.
Problem 2: Presence of Unreacted this compound in the Final Product
Potential Cause Recommended Solution
Inefficient removal by SEC Ensure the column has sufficient resolution to separate the conjugate from the smaller PEG linker. A longer column or a resin with a smaller pore size may be required. The sample volume should not exceed 30% of the total column bed volume for optimal resolution.[1]
Incorrect MWCO for dialysis/ultrafiltration The MWCO of the dialysis membrane or ultrafiltration cassette must be large enough to allow the free linker to pass through while retaining the conjugate. For this compound (MW ≈ 402.44 g/mol ), a membrane with a MWCO of 1-3 kDa is generally suitable for retaining larger bioconjugates.[1][10]
Insufficient dialysis time or buffer exchange Perform dialysis for an extended period (e.g., overnight at 4°C) with at least 2-3 changes of a large volume of fresh dialysis buffer.[1]
Co-elution in RP-HPLC Optimize the gradient elution method. A shallower gradient can improve the separation between the more hydrophobic conjugate and the unreacted linker.
Problem 3: Presence of Unreacted Biomolecule in the Final Product
Potential Cause Recommended Solution
Incomplete conjugation reaction Optimize the reaction conditions, such as the molar ratio of reactants, reaction time, temperature, and pH.
Poor separation by SEC For larger biomolecules, the size difference between the conjugated and unconjugated species may be insufficient for complete separation by SEC alone.[3][4]
Co-elution in IEX or HIC The addition of the neutral PEG chain may not sufficiently alter the charge or hydrophobicity of the biomolecule for effective separation.[][3] In such cases, a different chromatographic method or a combination of methods may be necessary.
Co-elution in RP-HPLC Adjust the mobile phase composition and gradient to enhance the separation based on the change in hydrophobicity after conjugation.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This method is ideal for separating larger bioconjugates from the smaller, unreacted this compound.

Materials:

  • SEC column (e.g., Sephadex® G-25, Superdex® 75, or similar, with an appropriate fractionation range)

  • Equilibration/running buffer (e.g., Phosphate Buffered Saline - PBS)

  • Crude conjugation reaction mixture

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the running buffer at the recommended flow rate.

  • Sample Loading: Load the crude reaction mixture onto the column. The sample volume should ideally be less than 5% of the total column volume for optimal separation.

  • Elution: Elute the sample with the running buffer at a constant flow rate.

  • Fraction Collection: Collect fractions of a defined volume.

  • Analysis: Analyze the collected fractions using UV-Vis spectroscopy (monitoring at 280 nm for proteins and/or the appropriate wavelength for your molecule) and/or other analytical methods (e.g., HPLC, SDS-PAGE) to identify the fractions containing the purified conjugate.

  • Pooling: Pool the fractions containing the pure conjugate.

Protocol 2: Purification by Dialysis

This protocol is suitable for removing small molecule impurities like unreacted this compound from large bioconjugates.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa for most proteins)

  • Dialysis buffer (e.g., PBS)

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Prepare Dialysis Membrane: Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Load Sample: Load the crude reaction mixture into the dialysis tubing/cassette and seal securely.

  • Dialysis: Place the sealed tubing/cassette into a large volume of cold (4°C) dialysis buffer (e.g., 100-1000 times the sample volume). Stir the buffer gently.

  • Buffer Exchange: Change the dialysis buffer at least 2-3 times over a period of 12-24 hours to ensure complete removal of small molecule impurities.

  • Sample Recovery: Carefully remove the tubing/cassette from the buffer and recover the purified conjugate.

Visualizations

experimental_workflow cluster_purification Purification Method start Crude Conjugation Mixture sec Size Exclusion Chromatography (SEC) start->sec Large Biomolecules dialysis Dialysis / Ultrafiltration start->dialysis Large Biomolecules rphplc Reverse-Phase HPLC (RP-HPLC) start->rphplc Small Biomolecules analysis Purity Analysis (HPLC, MS, SDS-PAGE) sec->analysis dialysis->analysis rphplc->analysis pure_product Purified Conjugate analysis->pure_product

Caption: General workflow for the purification and analysis of this compound conjugates.

troubleshooting_workflow start Purification Outcome Unsatisfactory low_yield Low Yield? start->low_yield impure_linker Unreacted Linker Present? start->impure_linker impure_biomolecule Unreacted Biomolecule Present? start->impure_biomolecule solution_yield Optimize binding/elution Check MWCO Improve solubility low_yield->solution_yield Yes solution_linker Optimize SEC/Dialysis Adjust HPLC gradient impure_linker->solution_linker Yes solution_biomolecule Optimize reaction Use orthogonal purification impure_biomolecule->solution_biomolecule Yes end Successful Purification solution_yield->end solution_linker->end solution_biomolecule->end

Caption: Troubleshooting logic for common issues in conjugate purification.

References

Factors affecting the kinetics of Methyltetrazine-PEG5-Alkyne reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the factors affecting the kinetics of Methyltetrazine-PEG5-Alkyne reactions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound ligation experiments.

IssuePotential Cause(s)Recommended Solution(s)
Slow or Incomplete Reaction Low Reactivity of the Alkyne: Terminal alkynes have significantly slower reaction kinetics with tetrazines compared to strained alkenes like trans-cyclooctene (B1233481) (TCO).[1][2] Degraded Reagents: Methyltetrazine compounds can degrade if not stored properly (e.g., exposure to light or moisture).[3] Suboptimal Solvent: The reaction rate can be solvent-dependent.[3] Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an incomplete reaction.[3][4] Low Reactant Concentrations: The reaction rate is dependent on the concentration of both the tetrazine and the alkyne.Use a More Reactive Dienophile: If possible, consider using a strained alkene such as TCO or a cyclopropene (B1174273) derivative for significantly faster kinetics.[1][2] Use Fresh Reagents: Prepare fresh solutions of this compound before use and ensure proper storage of the solid material at -20°C, protected from light and moisture.[3] Optimize Solvent: While the reaction can be performed in a variety of organic and aqueous solvents, aqueous media often accelerate inverse-electron-demand Diels-Alder reactions.[5] A small amount of an organic co-solvent like DMSO or DMF can be used to aid solubility.[3] Optimize Stoichiometry: A slight excess (e.g., 1.5 to 2-fold) of one reactant can be used to drive the reaction to completion.[4] Increase Reactant Concentrations: If the experimental design allows, increasing the concentration of the reactants will increase the reaction rate.
Low Reaction Yield Side Reactions: Impurities in the reactants or the reaction mixture can lead to side reactions. Inaccurate Quantification of Reactants: Incorrect initial concentrations will lead to suboptimal stoichiometry and lower yields.Purify Reactants: Ensure the purity of your this compound and the alkyne-containing molecule. Accurate Quantification: Use a reliable method, such as UV-Vis spectroscopy, to determine the concentration of your this compound stock solution.
Precipitation of Reactants or Product Poor Solubility: The reactants or the final conjugate may have limited solubility in the chosen reaction buffer.Enhance Solubility: The PEG5 linker on the methyltetrazine reagent is designed to improve aqueous solubility.[6][7] If solubility is still an issue, consider using a co-solvent. For protein conjugations, ensure the buffer conditions are optimal for protein stability.
Difficulty in Monitoring Reaction Progress Inappropriate Analytical Method: The chosen method may not be sensitive enough or suitable for the reaction components.Select an Appropriate Method: UV-Vis spectroscopy is a convenient method for real-time monitoring by observing the disappearance of the tetrazine absorbance at approximately 520-540 nm.[8][9] RP-HPLC can be used to monitor the decrease in starting material peaks and the increase in the product peak.[8]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the this compound reaction?

A1: The reaction is a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[10] In this [4+2] cycloaddition, the electron-deficient 1,2,4,5-tetrazine (B1199680) ring acts as the diene and reacts with an electron-rich dienophile (the alkyne). This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[11]

Q2: What are the key factors that influence the kinetics of this reaction?

A2: The primary factors include:

  • The nature of the dienophile: Strained alkenes and alkynes (like trans-cyclooctene, TCO) react orders of magnitude faster than simple, linear alkynes.[1][2]

  • Electronic effects: Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile generally increase the reaction rate.[5] The methyl group on the tetrazine provides a good balance of stability and reactivity.[12]

  • Solvent: The reaction can be performed in various organic and aqueous solvents, with aqueous environments often leading to rate acceleration.

  • Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. Reactions are typically performed at room temperature or 37°C for biological applications.

  • Steric Hindrance: Bulky substituents near the reactive moieties on either the tetrazine or the alkyne can decrease the reaction rate.[2]

Q3: How does the PEG5 linker affect the reaction and the properties of the conjugate?

A3: The polyethylene (B3416737) glycol (PEG) linker serves several purposes:

  • Increases Solubility: The hydrophilic PEG spacer enhances the solubility of the methyltetrazine reagent in aqueous buffers.[6][7]

  • Reduces Steric Hindrance: The flexible linker can provide distance between the conjugated molecules, potentially reducing steric interference.

  • Improves Pharmacokinetics: In drug development, PEGylation is a common strategy to increase the in vivo circulation time and reduce immunogenicity of biomolecules.

Q4: How stable is this compound?

A4: Methyl-substituted tetrazines exhibit greater stability in aqueous solutions compared to their hydrogen-substituted counterparts, which are more prone to degradation.[12] For optimal stability, the solid compound should be stored at -20°C and protected from light and moisture. Solutions should be prepared fresh for use.

Q5: Can I use a catalyst to speed up the reaction?

A5: The reaction between a tetrazine and a strained alkyne or alkene is a type of "click chemistry" that is known for its fast kinetics without the need for a catalyst.[12] This catalyst-free nature is a major advantage for biological applications as it avoids the cytotoxicity associated with catalysts like copper.

Quantitative Data

The reaction between methyltetrazine and a terminal alkyne is generally slow. Therefore, most kinetic data available in the literature is for the reaction of methyltetrazine with more reactive, strained dienophiles like trans-cyclooctene (TCO). The second-order rate constants for these reactions are significantly higher.

Table 1: Comparison of Second-Order Rate Constants (k₂) for Reactions of Tetrazine Derivatives with Various Dienophiles

Tetrazine DerivativeDienophilek₂ (M⁻¹s⁻¹)SolventTemperature
3-phenyl-6-methyl-s-tetrazineNorbornene~0.2D₂O25°C
3-(p-aminomethylphenyl)-6-methyl-s-tetrazineNorbornene~0.03PBS/MeCN25°C
3-phenyl-6-methyl-s-tetrazineTCO~820PBS37°C
3-(p-pyridyl)-6-methyl-s-tetrazineTCO~1,000SerumN/A
3-phenyl-s-tetrazineTCO~26,000PBS37°C

Note: Data is compiled from various sources and is intended for comparative purposes. Actual reaction rates will depend on the specific reactants and conditions.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Kinetics by UV-Vis Spectroscopy

This protocol describes how to determine the second-order rate constant for the reaction between this compound and a dienophile by monitoring the disappearance of the tetrazine's characteristic absorbance.

Materials:

  • This compound

  • Dienophile (e.g., a TCO- or cyclopropene-modified molecule)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a stock solution of the dienophile in the Reaction Buffer.

    • Determine the exact concentration of the this compound stock solution by measuring its absorbance at its λmax (typically ~520-540 nm) and using its molar extinction coefficient.

  • Reaction Setup:

    • Equilibrate the spectrophotometer and the reaction buffer to the desired temperature (e.g., 25°C or 37°C).

    • In a quartz cuvette, add the reaction buffer and the dienophile solution. A pseudo-first-order condition is often used, where the dienophile is in at least 10-fold molar excess over the tetrazine.

  • Kinetic Measurement:

    • Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette.

    • Immediately start monitoring the decrease in absorbance at the λmax of the tetrazine over time.

  • Data Analysis:

    • Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the dienophile (which is in excess).[13][14]

Protocol 2: Monitoring Reaction Progress by RP-HPLC

This protocol outlines a general method for monitoring the progress of the conjugation reaction using reverse-phase high-performance liquid chromatography.

Materials:

  • Reaction mixture aliquots

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • RP-HPLC system with a C18 column and a UV detector

Procedure:

  • Sample Preparation:

    • At various time points, take an aliquot from the reaction mixture.

    • If necessary, quench the reaction (e.g., by rapid dilution in the mobile phase or by adding a scavenger for one of the reactants).

    • Dilute the quenched aliquot with the mobile phase to a suitable concentration for HPLC analysis.[8]

  • HPLC Analysis:

    • Inject the prepared sample onto the C18 column.

    • Elute the components using a gradient of Mobile Phase A and B (e.g., starting with a low percentage of B and increasing over time).

    • Monitor the elution profile using a UV detector at a wavelength where both the reactants and the product absorb (e.g., 280 nm for proteins and ~520 nm for the tetrazine).[8]

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials and the product based on their retention times.

    • Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time to determine the reaction progress.[8]

Visualizations

Factors_Affecting_Kinetics cluster_reactants Reactant Properties cluster_conditions Reaction Conditions Tetrazine Tetrazine (Diene) EWG Electron-Withdrawing Groups (e.g., pyridyl) Tetrazine->EWG Increases Rate EDG_Tz Electron-Donating Groups (e.g., methyl) Tetrazine->EDG_Tz Decreases Rate, Increases Stability Sterics_Tz Steric Hindrance Tetrazine->Sterics_Tz Decreases Rate Dienophile Alkyne/Alkene (Dienophile) EDG_Di Electron-Donating Groups Dienophile->EDG_Di Increases Rate Strain Ring Strain (e.g., TCO) Dienophile->Strain Greatly Increases Rate Sterics_Di Steric Hindrance Dienophile->Sterics_Di Decreases Rate Reaction Rate Reaction Rate Solvent Solvent Aqueous Aqueous Media Solvent->Aqueous Often Accelerates Temperature Temperature Temperature->Reaction Rate Increases pH pH pH->Reaction Rate Can Influence Concentration Concentration Concentration->Reaction Rate Increases

Caption: Factors influencing the kinetics of Methyltetrazine-Alkyne reactions.

Troubleshooting_Workflow Start Slow or Incomplete Reaction Check_Reagents Check Reagent Stability and Concentration Start->Check_Reagents Use_Fresh Use Freshly Prepared Reagents Check_Reagents->Use_Fresh Degraded? Quantify Accurately Quantify Stock Solutions Check_Reagents->Quantify Concentration Unknown? Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions OK Use_Fresh->Optimize_Conditions Quantify->Optimize_Conditions Increase_Conc Increase Reactant Concentrations Optimize_Conditions->Increase_Conc Concentration Low? Change_Solvent Try Aqueous Buffer or Co-solvent Optimize_Conditions->Change_Solvent Solvent Suboptimal? Increase_Temp Increase Temperature (e.g., to 37°C) Optimize_Conditions->Increase_Temp Temperature Low? Consider_Dienophile Consider Dienophile Reactivity Optimize_Conditions->Consider_Dienophile OK Increase_Conc->Consider_Dienophile Change_Solvent->Consider_Dienophile Increase_Temp->Consider_Dienophile Use_Strained Use a Strained Dienophile (e.g., TCO) Consider_Dienophile->Use_Strained Using Terminal Alkyne? End Successful Reaction Consider_Dienophile->End OK Use_Strained->End

Caption: Troubleshooting workflow for slow or incomplete reactions.

References

Avoiding degradation of Methyltetrazine-PEG5-Alkyne during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG5-Alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this valuable compound during your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and optimal performance of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing its characteristic pink/red color. What does this indicate?

A1: The pink/red color of the solution is characteristic of the intact tetrazine ring. A loss of this color is a primary indicator of degradation of the tetrazine moiety.[1] This degradation can be triggered by several factors, including exposure to nucleophiles, extreme pH conditions (both acidic and basic), and prolonged exposure to light.[1]

Q2: How should I properly store this compound to ensure its stability?

A2: Proper storage is crucial for maintaining the integrity of this compound. For long-term storage, the solid compound should be kept at -20°C, protected from light and moisture.[2] Stock solutions, typically prepared in anhydrous DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is highly recommended to store solutions under an inert nitrogen atmosphere to prevent degradation from air and moisture.

Q3: What is the stability of this compound in aqueous solutions and biological media?

A3: The stability of tetrazines, including this compound, is generally lower in aqueous solutions compared to organic solvents.[1] In biological media, such as cell culture medium containing fetal bovine serum (FBS), the presence of various nucleophiles can accelerate degradation.[1] However, methyl-substituted tetrazines like this one exhibit enhanced stability compared to their hydrogen-substituted counterparts.[3] For instance, over 90% of a methyl-substituted tetrazine remained intact after 10 hours in fetal bovine serum at 37°C.[2] For time-sensitive experiments in biological media, it is advisable to minimize incubation times.[1]

Q4: Can the pH of my reaction buffer affect the stability of this compound?

A4: Yes, the pH of the reaction buffer can influence the stability of the tetrazine ring. While the inverse-electron-demand Diels-Alder (iEDDA) click reaction itself is relatively pH-insensitive, extreme pH values should be avoided.[4] Tetrazines are known to be sensitive to harsh pH conditions, and degradation can occur in basic aqueous solutions.[1][5] For most bioconjugation reactions, a buffer with a pH between 7.2 and 7.5, such as Phosphate Buffered Saline (PBS), is recommended.

Troubleshooting Guide

This guide will help you diagnose and resolve common issues you may encounter during your experiments with this compound.

Issue 1: Low or no product yield in my bioconjugation reaction.

Possible Cause Recommended Solution(s)
Degradation of this compound Visually inspect your stock and working solutions for a loss of the characteristic pink/red color. Prepare fresh solutions from solid material if degradation is suspected. Ensure proper storage conditions are maintained.
Suboptimal Reaction Conditions Optimize the reaction time and temperature. While many tetrazine ligations are fast, ensure sufficient incubation time for your specific reactants. Verify that the pH of your reaction buffer is within the optimal range (typically pH 7.2-7.5).
Presence of Nucleophiles or Reducing Agents If your buffer contains nucleophilic species (e.g., free thiols from DTT or TCEP), they can degrade the tetrazine. Remove any excess reducing agents before adding the tetrazine reagent, for example, by using a desalting column.[6]
Inaccurate Quantification of Reactants Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your this compound stock solution. The tetrazine moiety has a characteristic absorbance around 520-540 nm.[6]
Steric Hindrance Ensure that the alkyne and tetrazine moieties are readily accessible for the reaction to occur. If you suspect steric hindrance, consider using a linker with a longer PEG chain.

Issue 2: High background or non-specific binding in my labeling experiment.

Possible Cause Recommended Solution(s)
Excess Unreacted this compound After the labeling reaction, it is crucial to remove any unreacted tetrazine probe. Perform thorough washing steps with an appropriate buffer (e.g., PBS) to minimize background signal.[3]
Hydrophobic Interactions The PEG5 linker enhances hydrophilicity, but non-specific binding can still occur. Consider adding a small amount of a non-ionic surfactant, such as Tween-20 (e.g., 0.05%), to your washing buffer to reduce non-specific interactions.
Precipitation of the Reagent Ensure that the final concentration of any organic co-solvent (like DMSO from the stock solution) is low enough to not cause precipitation of your biomolecules.

Quantitative Stability Data

The stability of the tetrazine ring is a critical factor for successful bioconjugation. The methyl group in this compound provides enhanced stability compared to other substituted tetrazines.

Compound/Condition Stability Observation Reference(s)
Methyl-substituted tetrazine (in Fetal Bovine Serum, 37°C) >90% of the tetrazine remains after 10 hours.[2]
Hydrogen-substituted tetrazine (in Fetal Bovine Serum, 37°C) ~40% of the tetrazine remains after 10 hours.[2]
Electron-rich pyridyl and phenyl substituted tetrazines (in 1:9 DMSO/PBS, pH 7.4, 37°C) >75% of the tetrazine remains after 12 hours.[1][5]
Electron-poor dipyridyl and pyrimidyl substituted tetrazines (in 1:9 DMSO/PBS, pH 7.4, 37°C) 60-85% of the tetrazine is degraded after 12 hours.[1][5]

Experimental Protocols

Protocol 1: General Procedure for Antibody Labeling

This protocol describes a general method for labeling an antibody with this compound, assuming the antibody has been functionalized with a compatible group (e.g., a trans-cyclooctene, TCO).

  • Reagent Preparation:

    • Equilibrate the this compound solid to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare the TCO-functionalized antibody in an amine-free buffer, such as PBS, at a pH of 7.2-7.5.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time may need to be determined empirically.

  • Purification:

    • Remove unreacted this compound by passing the reaction mixture through a desalting column (e.g., a spin column) equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Live Cell Labeling

This protocol provides a general guideline for labeling live cells that have been metabolically engineered to express a TCO-containing moiety on their surface.

  • Cell Preparation:

    • Plate cells and grow to the desired confluency.

    • Wash the cells gently with pre-warmed PBS.

  • Labeling:

    • Prepare a working solution of this compound in cell culture medium at a final concentration of 1-10 µM.

    • Incubate the cells with the labeling solution for 30-60 minutes at 37°C.[3]

  • Washing:

    • Gently wash the cells three times with pre-warmed imaging buffer (e.g., PBS or HBSS) to remove the unbound probe.[3]

  • Imaging:

    • Image the labeled cells using a suitable imaging modality.

Visual Guides

cluster_degradation Degradation Pathway of Methyltetrazine cluster_factors Contributing Factors Methyltetrazine Intact Methyltetrazine (Pink/Red) Degraded Degraded Product (Colorless) Methyltetrazine->Degraded Nucleophilic Attack (e.g., H₂O, R-SH) Nucleophiles Presence of Nucleophiles Light Light Exposure pH Extreme pH cluster_workflow Experimental Workflow for Bioconjugation Prep_Tetrazine Prepare fresh this compound solution Reaction Incubate reactants at RT or 4°C Prep_Tetrazine->Reaction Prep_Biomolecule Prepare biomolecule in optimal buffer (pH 7.2-7.5) Prep_Biomolecule->Reaction Purification Purify conjugate via desalting column Reaction->Purification Analysis Analyze product Purification->Analysis cluster_troubleshooting Troubleshooting Low Yield Start Low Conjugation Yield Check_Color Is the tetrazine solution colorless? Start->Check_Color Prepare_Fresh Degradation likely. Prepare fresh solution. Check_Color->Prepare_Fresh Yes Check_Conditions Are reaction conditions optimal? (pH, temp, time) Check_Color->Check_Conditions No Optimize Optimize reaction conditions. Check_Conditions->Optimize No Check_Nucleophiles Are there competing nucleophiles? Check_Conditions->Check_Nucleophiles Yes Remove_Nucleophiles Purify biomolecule to remove interfering substances. Check_Nucleophiles->Remove_Nucleophiles Yes Consult Consult further documentation. Check_Nucleophiles->Consult No

References

Validation & Comparative

A Researcher's Guide to Validating Methyltetrazine-PEG5-Alkyne Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise and efficient conjugation of molecules is paramount. The bioorthogonal reaction between methyltetrazine and an alkyne, facilitated by a PEG linker, offers a powerful tool for creating novel bioconjugates. However, rigorously validating the efficiency of this conjugation is a critical step to ensure the quality, efficacy, and reproducibility of the final product. This guide provides a comprehensive comparison of common analytical techniques used to validate Methyltetrazine-PEG5-Alkyne conjugation, complete with experimental protocols and supporting data.

Comparison of Key Validation Techniques

The successful conjugation of this compound to a biomolecule, such as a protein or antibody, can be assessed using several analytical methods. Each technique offers unique advantages in terms of the information it provides, its sensitivity, and its throughput. The choice of method often depends on the specific requirements of the research, the nature of the biomolecule, and the available instrumentation.

Analytical TechniquePrincipleKey MetricsAdvantagesDisadvantages
UV-Vis Spectroscopy Measures the absorbance of light by the protein (at 280 nm) and the methyltetrazine moiety (typically around 520-540 nm).Degree of Labeling (DOL)Rapid, simple, and readily accessible.Can be less accurate if the extinction coefficient of the conjugate is not precisely known; potential for interference from other absorbing species.[1]
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic radius.Purity, presence of aggregates or fragments.Excellent for assessing the homogeneity of the conjugate and detecting the formation of high molecular weight aggregates.[2][3][4]Does not directly quantify the conjugation efficiency (DOL/DAR); requires a well-calibrated system.
Hydrophobic Interaction Chromatography (HIC-HPLC) Separates molecules based on their hydrophobicity.Drug-to-Antibody Ratio (DAR), distribution of different drug-loaded species.High-resolution separation of species with different numbers of conjugated molecules.[5][6][7]Can be more complex to develop methods for, and the hydrophobic nature of the linker and payload can lead to challenging separations.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates the conjugate from impurities and then measures its precise molecular weight.Exact mass of the conjugate, Drug-to-Antibody Ratio (DAR), confirmation of conjugation site (with peptide mapping).Provides the most detailed and accurate information on the conjugation, including the distribution of different species.[8][9]Requires more specialized equipment and expertise; can be lower throughput than other methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural and quantitative information.Degree of PEGylation, structural confirmation of the conjugate.Can provide absolute quantification without the need for standards; offers detailed structural insights into the conjugate.[10][11][12]Lower sensitivity compared to other methods; requires higher sample concentrations and specialized instrumentation.

Experimental Workflows and Protocols

To ensure accurate and reproducible validation of your this compound conjugation, it is essential to follow well-defined experimental protocols. Below are detailed methodologies for the key analytical techniques.

General Experimental Workflow

The overall process for validating the conjugation efficiency can be visualized as a series of sequential steps, from the initial conjugation reaction to the final data analysis.

G cluster_0 Conjugation cluster_1 Validation cluster_2 Data Analysis Reactants This compound + Biomolecule Reaction Conjugation Reaction Reactants->Reaction Purification Purification of Conjugate (e.g., SEC, Dialysis) Reaction->Purification UV_Vis UV-Vis Spectroscopy (DOL) Purification->UV_Vis Analyze Sample HPLC HPLC Analysis (Purity, DAR) Purification->HPLC Analyze Sample LC_MS LC-MS Analysis (Mass, DAR) Purification->LC_MS Analyze Sample NMR NMR Spectroscopy (Structure, Quantification) Purification->NMR Analyze Sample Data_Analysis Calculate Conjugation Efficiency Compare Results UV_Vis->Data_Analysis HPLC->Data_Analysis LC_MS->Data_Analysis NMR->Data_Analysis

General workflow for conjugation and validation.
Protocol 1: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy

Objective: To estimate the average number of this compound molecules conjugated to each biomolecule.

Materials:

  • Purified bioconjugate solution

  • UV-transparent cuvettes

  • Spectrophotometer

  • Appropriate buffer for blanking

Procedure:

  • Blank the Spectrophotometer: Use the same buffer in which the bioconjugate is dissolved to zero the absorbance of the spectrophotometer.

  • Measure Absorbance:

    • Measure the absorbance of the purified bioconjugate solution at 280 nm (A280), which corresponds to the protein absorbance.

    • Measure the absorbance at the maximum absorbance wavelength (λmax) of the methyltetrazine, typically around 520-540 nm (A_dye).

  • Calculate Protein Concentration:

    • First, correct the A280 reading for the contribution of the dye's absorbance at 280 nm. This requires a correction factor (CF) which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.

    • Corrected A280 = A280 - (A_dye * CF)

    • Protein Concentration (M) = Corrected A280 / (ε_protein * path length)

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_dye / (ε_dye * path length)

      • ε_dye is the molar extinction coefficient of the methyltetrazine at its λmax.

  • Calculate DOL:

    • DOL = Dye Concentration / Protein Concentration

Expected Results: The calculated DOL provides an average measure of conjugation efficiency. For example, a DOL of 2.5 indicates that, on average, there are 2.5 molecules of the this compound conjugated to each biomolecule.

Protocol 2: Purity and Aggregation Analysis by Size-Exclusion HPLC (SEC-HPLC)

Objective: To assess the purity of the bioconjugate and detect the presence of aggregates or fragments.

Materials:

  • HPLC system with a UV detector

  • Size-exclusion column appropriate for the molecular weight of the bioconjugate

  • Mobile phase (e.g., phosphate-buffered saline)

  • Purified bioconjugate sample

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a known concentration of the purified bioconjugate onto the column.

  • Chromatographic Separation: Run the separation isocratically. Larger molecules (aggregates) will elute first, followed by the monomeric conjugate, and then any smaller fragments.

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas of the monomer, aggregates, and fragments.

    • Calculate the percentage of the main peak (monomer) to determine the purity of the conjugate.

Expected Results: A successful conjugation and purification should result in a major peak corresponding to the monomeric bioconjugate, with minimal peaks for aggregates or fragments. High purity is indicated by a large percentage area for the main peak (e.g., >95%).

G Start Start SEC-HPLC Analysis Equilibrate Equilibrate SEC Column Start->Equilibrate Inject Inject Purified Conjugate Equilibrate->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (280 nm) Separate->Detect Analyze Integrate Peak Areas (Monomer, Aggregates, Fragments) Detect->Analyze Calculate Calculate % Purity Analyze->Calculate End End Analysis Calculate->End

Workflow for SEC-HPLC analysis.

Alternative Conjugation Chemistry: A Comparison with Maleimide Chemistry

While tetrazine-alkyne chemistry offers excellent bioorthogonality and fast kinetics, maleimide-thiol chemistry is another widely used method for bioconjugation. Understanding the differences between these two approaches can help in selecting the most appropriate chemistry for a specific application.

FeatureMethyltetrazine-Alkyne ChemistryMaleimide-Thiol Chemistry
Reaction Type Inverse electron-demand Diels-Alder cycloadditionMichael addition
Bioorthogonality High: Tetrazines and alkynes are generally inert in biological systems.Moderate: Maleimides can react with other nucleophiles, such as amines, at higher pH.[13]
Kinetics Extremely fast, catalyst-free.Fast at physiological pH.
Stability of Linkage The resulting dihydropyridazine (B8628806) linkage is highly stable.The thioether bond can be susceptible to retro-Michael addition, leading to deconjugation, especially in the presence of other thiols like glutathione.[14][15][16][17]
Typical Application In vivo imaging, cell labeling, applications requiring high stability and specificity.Antibody-drug conjugates, protein labeling.

Experimental Data on Stability: Studies have shown that maleimide-based conjugates can exhibit significant instability in plasma, with a notable percentage of the conjugate degrading over several days. In contrast, chemistries that form more stable thioether bonds or utilize bioorthogonal reactions like the tetrazine ligation demonstrate substantially improved plasma stability, with a high percentage of the conjugate remaining intact over the same period.[14]

Conclusion

Validating the conjugation efficiency of this compound is a multifaceted process that benefits from the application of orthogonal analytical techniques. UV-Vis spectroscopy provides a rapid assessment of the degree of labeling, while SEC-HPLC is crucial for determining the purity and aggregation state of the conjugate. For the most detailed and accurate characterization, LC-MS is the gold standard, providing precise mass and drug-to-antibody ratio information. NMR spectroscopy, although less common for routine analysis, offers unparalleled structural and quantitative capabilities.

By employing a combination of these methods, researchers can confidently and accurately characterize their this compound conjugates, ensuring the development of high-quality, well-defined bioconjugates for a wide range of applications in research and drug development.

References

A Comparative Guide to Methyltetrazine-PEG5-Alkyne and Other Click Chemistry Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of bioconjugation, drug delivery, and molecular imaging, the choice of a chemical linker is paramount to the success of an experiment. "Click chemistry" has provided a powerful toolkit of reactions that are rapid, specific, and high-yielding. This guide provides a detailed comparison of Methyltetrazine-PEG5-Alkyne, a versatile heterobifunctional linker, with other common click chemistry linkers, offering objective, data-driven insights to inform your selection process.

This compound is a unique tool possessing two distinct bioorthogonal reactive handles: a methyltetrazine group and a terminal alkyne. These are separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This dual functionality allows for participation in two different types of click reactions, providing significant flexibility in complex experimental designs. The PEG spacer enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting conjugate.[1][2][3]

Logical Relationship of this compound's Reactive Moieties

The diagram below illustrates the two independent reaction pathways available to this linker. The methyltetrazine moiety reacts with strained alkenes via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, while the terminal alkyne can react with azides through either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition.

cluster_linker This compound cluster_partners Reaction Partners linker Me-Tetrazine-(PEG)5-Alkyne tetrazine Methyltetrazine Moiety linker->tetrazine has alkyne Terminal Alkyne Moiety linker->alkyne has iedda iEDDA Reaction (copper-free) tetrazine->iedda spaac SPAAC Reaction (copper-free) alkyne->spaac cuaac CuAAC Reaction (copper-catalyzed) alkyne->cuaac tco Strained Alkene (e.g., TCO, Norbornene) iedda->tco reacts with azide Azide-containing Molecule azide->spaac reacts with azide->cuaac reacts with dbco Azide-containing Molecule

Reaction pathways for this compound.

Quantitative Performance Comparison

The choice of a click chemistry linker is often dictated by reaction kinetics, biocompatibility, and the physicochemical properties of the linker itself. The following tables summarize key performance indicators for the reaction chemistries available to this compound compared to common alternatives.

Table 1: Comparison of Reaction Kinetics and Biocompatibility

The rate of reaction is a critical factor, especially when working with low concentrations of biomolecules or in time-sensitive in vivo applications. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is recognized as the fastest bioorthogonal reaction currently available.[4][5]

FeatureTetrazine-TCO Ligation (iEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Partners Tetrazine + Strained Alkene (e.g., TCO)Azide + Strained Alkyne (e.g., DBCO)Azide + Terminal Alkyne
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁶[4][6]~1 - 45[7]10 - 100[4]
Biocompatibility Excellent (Copper-free)[8]Excellent (Copper-free)Limited in vivo due to copper catalyst cytotoxicity[8]
Reaction Conditions Aqueous media, room temp.Aqueous media, room temp.Requires Cu(I) catalyst and stabilizing ligands (e.g., THPTA)[9]
Byproducts N₂ gas[4]NoneNone (but requires removal of catalyst)
Table 2: Comparison of Physicochemical Properties

The inclusion of a PEG spacer significantly influences the properties of a linker, enhancing its utility in biological systems compared to simple alkyl chains.

PropertyThis compoundNon-PEGylated Alkyl Linkers (e.g., DBCO-amine)
Solubility High in aqueous buffers[1][3]Generally lower, may be poorly soluble in aqueous media
Hydrophobicity Low (hydrophilic)High (hydrophobic), can lead to aggregation or non-specific binding[6]
Immunogenicity Generally low; PEG can shield epitopes from immune recognition[10]Higher potential for immunogenicity depending on the conjugate
Pharmacokinetics (PK) PEGylation can increase circulation half-life and reduce renal clearance[2]Shorter circulation half-life
Steric Hindrance Flexible PEG chain can reduce steric hindrance between conjugated molecules[11]Rigid structure may lead to more steric hindrance

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable results. Below are standard methodologies for key experiments related to the use of click chemistry linkers.

General Protocol for Protein Labeling via CuAAC

This protocol describes a general procedure for labeling a protein containing a terminal alkyne modification with an azide-functionalized molecule using a THPTA ligand to stabilize the Cu(I) catalyst.

  • Prepare Stock Solutions:

    • 200 mM THPTA ligand in water.

    • 100 mM CuSO₄ in water.

    • 10 mM azide-containing molecule in DMSO or water.

    • 100 mM sodium ascorbate (B8700270) in water (prepare fresh).

    • Aliquot and store solutions at -20°C or -80°C. The THPTA/CuSO₄ complex is stable for several weeks when frozen.[9][12]

  • Prepare Catalyst Complex:

    • Mix the THPTA ligand and CuSO₄ solution in a 2:1 molar ratio (e.g., 20 µL of 200 mM THPTA and 10 µL of 100 mM CuSO₄).

    • Allow the complex to incubate at room temperature for 5 minutes.

  • Conjugation Reaction:

    • To your alkyne-modified protein (e.g., at 1 mg/mL in PBS), add the azide-containing molecule to a final concentration of 10-50 fold molar excess.

    • Add the pre-mixed THPTA/CuSO₄ complex to a final concentration of 25 equivalents relative to the protein.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 40 equivalents.

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[12]

  • Purification and Analysis:

    • Remove excess reagents and catalyst by size-exclusion chromatography (SEC) or dialysis.

    • Analyze the conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm labeling.

Protocol for Determining Reaction Kinetics via Spectrophotometry

The rapid kinetics of the tetrazine-TCO ligation can be monitored by observing the disappearance of the tetrazine's characteristic color.

  • Instrumentation: Use a UV-Vis spectrophotometer capable of taking kinetic measurements.

  • Reagent Preparation:

    • Prepare a solution of the tetrazine-containing linker (e.g., this compound) in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 100 µM).

    • Prepare a solution of the TCO-containing molecule at a concentration at least 10-fold higher than the tetrazine (to ensure pseudo-first-order conditions).

  • Measurement:

    • Record the initial absorbance of the tetrazine solution at its λ_max (typically ~520-540 nm for many tetrazines).

    • Initiate the reaction by adding the TCO solution to the tetrazine solution and mix quickly.

    • Immediately begin recording the absorbance at the tetrazine's λ_max over time until the absorbance no longer changes (indicating reaction completion).

  • Data Analysis:

    • The second-order rate constant (k₂) can be calculated from the pseudo-first-order rate constant (k_obs), which is obtained by fitting the absorbance decay curve to a single exponential function.[8]

    • k₂ = k_obs / [TCO], where [TCO] is the concentration of the TCO reagent.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a bioconjugation experiment using a click chemistry linker, from initial reaction to final analysis.

A 1. Reagent Preparation - Dissolve Biomolecule (e.g., Protein) - Dissolve Linker & Payload - Prepare Buffers & Catalyst B 2. Click Reaction - Mix components in a defined ratio - Incubate at Room Temperature (e.g., 30-60 min) A->B C 3. Purification - Remove unreacted components - Methods: Size-Exclusion Chromatography (SEC), Dialysis, or Affinity Chromatography B->C D 4. Characterization & Analysis - Confirm conjugation and purity - Methods: SDS-PAGE, UV-Vis, Mass Spectrometry, HPLC C->D E 5. Functional Assay - Test the activity of the final conjugate (e.g., cell-based assay, in vivo imaging) D->E

Standard workflow for a bioconjugation experiment.

References

A Head-to-Head Comparison of Methyltetrazine-PEG5-Alkyne and DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of linker is a critical decision that profoundly impacts the efficiency, stability, and ultimate success of their work. This guide provides an objective, data-driven comparison of two prominent classes of bioorthogonal linkers: those based on Methyltetrazine chemistry and those utilizing Dibenzocyclooctyne (DBCO).

At the heart of this comparison are two distinct "click chemistry" reactions: the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction for tetrazines and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for DBCO. While both enable the covalent linkage of molecules in complex biological environments without the need for cytotoxic copper catalysts, their underlying mechanisms, reaction speeds, and stability profiles present different advantages and disadvantages.

This guide will delve into the quantitative performance metrics of each linker type, provide detailed experimental protocols for their use in bioconjugation, and visualize the chemical and procedural workflows to aid in selecting the optimal tool for your specific research needs, from antibody-drug conjugate (ADC) development to live-cell imaging.

At a Glance: Key Differences

FeatureMethyltetrazine-PEG5-Alkyne ChemistryDBCO Linker Chemistry
Bioorthogonal Reaction Inverse-Electron-Demand Diels-Alder (IEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Partner Strained Alkenes (e.g., Trans-cyclooctene (B1233481) - TCO)Azides
Reaction Kinetics Exceptionally fast; among the fastest bioorthogonal reactions knownFast, but generally slower than IEDDA
Resulting Linkage Dihydropyridazine (B8628806)Triazole
Primary Application Rapid labeling, in vivo imaging, pre-targeting strategies, multi-component conjugationsGeneral bioconjugation, live-cell imaging, surface modification, ADC construction
Linker Functionality Heterobifunctional (Tetrazine and Alkyne)Typically monofunctional for SPAAC (e.g., DBCO-NHS ester)

Performance Deep Dive: A Quantitative Comparison

The efficacy of a bioconjugation linker is primarily judged by its reaction kinetics and the stability of the resulting conjugate. The choice between Methyltetrazine and DBCO linkers often comes down to a trade-off between reaction speed and the specific requirements of the experimental setup.

Reaction Kinetics

The second-order rate constant (k₂) is a direct measure of reaction speed. The IEDDA reaction between a tetrazine and a trans-cyclooctene (TCO) is orders of magnitude faster than the SPAAC reaction between DBCO and an azide. This exceptional speed is a key advantage for applications requiring rapid conjugation at very low concentrations, such as in vivo imaging or pre-targeting approaches.

Reaction PairReaction TypeSecond-Order Rate Constant (k₂) with Partner (M⁻¹s⁻¹)Conditions / Notes
Methyltetrazine + TCO IEDDA800 - 30,000+Exceptionally rapid, allowing for efficient conjugation at low concentrations. The rate can be tuned by modifying the tetrazine's electronic properties.
DBCO + Benzyl Azide SPAAC~0.1 - 1.0Generally fast and widely used for a variety of bioconjugation applications.
Stability

Both the linkers themselves and the covalent bonds they form must be stable under physiological conditions (e.g., in aqueous buffers, plasma).

Linker/LinkageStability AttributeQuantitative Data / ObservationSource(s)
Methyltetrazine Linker Stability in Aqueous MediaElectron-donating groups (like methyl) enhance stability. More electron-rich tetrazines show >75% remaining after 12 hours in PBS.
Dihydropyridazine Linkage Post-Reaction StabilityDescribed as a stable linkage suitable for in vivo applications.
DBCO Linker Stability on BiomoleculeDBCO-modified IgG shows only ~3-5% loss of reactivity after 4 weeks at 4°C or -20°C.
Triazole Linkage Post-Reaction StabilityThe triazole ring formed via SPAAC is considered highly robust and stable.

Reaction Mechanisms and Workflows

The distinct chemistries of Methyltetrazine-TCO and DBCO-azide reactions dictate different experimental workflows.

Signaling Pathways and Reaction Mechanisms

The reaction between a methyltetrazine and a trans-cyclooctene (TCO) proceeds via an inverse-electron-demand Diels-Alder cycloaddition, forming a stable dihydropyridazine bond and releasing nitrogen gas.

G cluster_0 IEDDA Reaction Methyltetrazine Methyltetrazine Intermediate Cycloaddition Intermediate Methyltetrazine->Intermediate + TCO TCO Trans-cyclooctene (TCO) TCO->Intermediate Product Stable Dihydropyridazine + N₂ Gas Intermediate->Product Nitrogen Release

Mechanism of Tetrazine-TCO Ligation

In contrast, the DBCO linker reacts with an azide-functionalized molecule through a strain-promoted [3+2] cycloaddition to form a stable triazole ring.

G cluster_1 SPAAC Reaction DBCO DBCO Linker Product Stable Triazole Linkage DBCO->Product + Azide Azide Azide-modified Molecule Azide->Product

Mechanism of DBCO-Azide Ligation
Experimental Workflows

The choice of linker dictates the overall workflow for bioconjugation. A typical workflow for conjugating two proteins (e.g., an antibody and an enzyme) is depicted below. Note that this compound is a heterobifunctional linker, meaning it can be used to connect two different molecules in a stepwise fashion, whereas a DBCO-NHS ester is typically used to first modify one protein before reacting it with a second, azide-modified protein.

G cluster_0 Workflow: this compound cluster_1 Workflow: DBCO Linker A1 Protein 1 (e.g., Antibody) A3 TCO-Protein 1 A1->A3 React with A2 TCO-NHS Ester A2->A3 A8 TCO-Protein 1 :: Tetrazine- PEG5-Alkyne :: Azide-Protein 2 A3->A8 IEDDA Reaction (with Tetrazine end) A4 Protein 2 (e.g., Enzyme) A6 Azide-Protein 2 A4->A6 React with A5 Azide-PEG-NHS Ester A5->A6 A6->A8 SPAAC/CuAAC Reaction (with Alkyne end) A7 Methyltetrazine- PEG5-Alkyne A7->A8 B1 Protein 1 (e.g., Antibody) B3 DBCO-Protein 1 B1->B3 React with B2 DBCO-NHS Ester B2->B3 B7 DBCO-Protein 1 :: Azide-Protein 2 B3->B7 SPAAC Reaction B4 Protein 2 (e.g., Enzyme) B6 Azide-Protein 2 B4->B6 React with B5 Azide-PEG-NHS Ester B5->B6 B6->B7

Comparative Bioconjugation Workflows

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for antibody modification and subsequent conjugation.

Protocol 1: Antibody Modification and Conjugation via Tetrazine-TCO Ligation

This protocol describes a two-step process: first activating an antibody with a TCO-NHS ester, then reacting it with a tetrazine-modified molecule.

Part A: Antibody Activation with TCO-NHS Ester

  • Objective: To introduce a reactive TCO group onto an antibody via its primary amine residues (e.g., lysine).

  • **Materials

A Comparative Guide to the Purification and Analysis of Methyltetrazine-PEG5-Alkyne Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of bioconjugation relies heavily on the purity and characterization of linker molecules. Among these, Methyltetrazine-PEG5-Alkyne has emerged as a critical component in "click chemistry" applications, particularly in the synthesis of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2] Achieving high purity of this heterobifunctional linker is paramount for ensuring reaction efficiency, conjugate stability, and reliable downstream biological data. This guide provides an objective comparison of common purification and analysis techniques for this compound and its conjugates, supported by experimental principles and data from analogous compounds.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the cornerstone for the purification and analysis of PEGylated and functionalized molecules due to its high resolution and versatility.[] Several HPLC modes can be employed, each separating molecules based on different physicochemical properties.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[] It is a powerful technique for purifying synthetic oligonucleotides and peptides, and by extension, PROTAC linkers.[5][6] For this compound, the hydrophobic tetrazine and alkyne moieties, combined with the hydrophilic PEG chain, allow for effective separation from starting materials and byproducts.

Typical RP-HPLC Parameters for Analysis of Tetrazine-PEG Conjugates:

ParameterSpecification
Column C18 (e.g., Jupiter Proteo)[7]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water[7][8]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[7][8]
Gradient 15-35% B over 15 minutes[7]
Flow Rate 1.0 mL/min[7]
Detection UV-Vis (254 nm, 280 nm)

Key Performance Indicators:

  • Purity: Typically >95% can be achieved.[9]

  • Resolution: Excellent for separating closely related impurities.

  • Scalability: Readily scalable from analytical to preparative scale for purification.[10]

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius (size) in solution.[] It is particularly useful for separating PEGylated molecules from their non-PEGylated counterparts and for analyzing aggregates.[11]

Typical SEC Parameters for Analysis of PEGylated Molecules:

ParameterSpecification
Column Ultrahydrogel Linear
Mobile Phase Acetonitrile:Water (35:65 v/v)[12]
Flow Rate 1.0 mL/min[12]
Detection Refractive Index (RI)[12], Charged Aerosol Detector (CAD)[13], Multi-Angle Light Scattering (MALS)[13]

Key Performance Indicators:

  • Molecular Weight Determination: Provides information on the molecular weight distribution.[12]

  • Aggregate Analysis: Effectively separates high molecular weight impurities.[11]

  • Gentle Conditions: Performed under non-denaturing conditions, preserving the integrity of the molecule.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[14][15] While this compound itself is neutral, IEX becomes highly relevant when it is conjugated to charged molecules like proteins or oligonucleotides. The PEG chain can shield the charges on the surface of these biomolecules, altering their interaction with the IEX resin and allowing for the separation of different PEGylated species.[]

Typical IEX Parameters for Analysis of PEGylated Proteins:

ParameterSpecification
Column Anion or Cation Exchange depending on the conjugate's pI[14]
Mobile Phase A Low salt buffer (e.g., 20 mM Tris-HCl)
Mobile Phase B High salt buffer (e.g., 20 mM Tris-HCl + 1 M NaCl)
Gradient Linear gradient of increasing salt concentration
Detection UV-Vis (280 nm)

Key Performance Indicators:

  • Separation of Isomers: Can separate positional isomers of PEGylated conjugates.[]

  • Charge Variant Analysis: Useful for characterizing the charge heterogeneity of the final conjugate.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity under high salt conditions.[16][17] Similar to IEX, HIC is primarily used for the purification of conjugates, such as PEGylated proteins. The PEG moiety can influence the overall hydrophobicity, enabling separation.

Typical HIC Parameters for Analysis of PEGylated Proteins:

ParameterSpecification
Column Butyl, Phenyl, or Octyl-functionalized resin[18]
Mobile Phase A High salt buffer (e.g., 1.7 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7)[18]
Mobile Phase B Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7)[18]
Gradient Decreasing salt gradient[17]
Detection UV-Vis (280 nm)

Key Performance Indicators:

  • Orthogonal Separation: Provides a different selectivity compared to IEX and SEC.

  • Non-denaturing: Maintains the native structure of proteins.

Comparison of HPLC Methods

MethodPrinciplePrimary Application for this compoundAdvantagesLimitations
RP-HPLC HydrophobicityPurification and analysis of the linker itself and its conjugates.High resolution, high purity, scalable.[19]Can be denaturing for some proteins.
SEC SizeAnalysis of molecular weight distribution and aggregates of conjugates.Gentle, provides size information.Lower resolution for molecules of similar size.
IEX ChargePurification and analysis of charged conjugates.Separates based on charge, can resolve isomers.[]Not applicable to the neutral linker alone.
HIC Surface HydrophobicityPurification of protein conjugates.Orthogonal to other methods, non-denaturing.Lower capacity and resolution compared to IEX.[]

Alternative Purification Methods

While HPLC is the dominant technique, other methods can be employed, particularly for initial cleanup or specific applications.

  • Solid-Phase Extraction (SPE): Utilizes the same principles as RP-HPLC but in a cartridge format for rapid, small-scale purification and desalting.[20] It is effective for removing excess reagents and byproducts.

  • Membrane Filtration: Techniques like ultrafiltration and diafiltration can be used to separate PEGylated proteins from unreacted PEG and smaller molecules based on size.[] This method is cost-effective and scalable but offers lower resolution.

  • Precipitation: In some cases, the desired product can be selectively precipitated by adjusting solvent conditions, offering a simple and scalable initial purification step.

Experimental Workflows

The following diagrams illustrate typical workflows for the purification and analysis of this compound and its conjugates.

Purification_Workflow cluster_0 Purification of this compound Crude_Product Crude Synthetic Product SPE Solid-Phase Extraction (SPE) Crude_Product->SPE Initial Cleanup Prep_HPLC Preparative RP-HPLC SPE->Prep_HPLC High-Resolution Purification Pure_Linker Pure this compound (>95%) Prep_HPLC->Pure_Linker

Purification workflow for the linker.

Analysis_Workflow cluster_1 Analysis of Conjugate Conjugate_Sample Conjugated Product SEC_Analysis SEC-HPLC Conjugate_Sample->SEC_Analysis Size & Aggregates RP_HPLC_Analysis RP-HPLC Conjugate_Sample->RP_HPLC_Analysis Purity & Identity IEX_HIC_Analysis IEX/HIC-HPLC Conjugate_Sample->IEX_HIC_Analysis Charge & Hydrophobicity Variants Characterization Full Characterization SEC_Analysis->Characterization RP_HPLC_Analysis->Characterization IEX_HIC_Analysis->Characterization

Analytical workflow for the conjugate.

Conclusion

The selection of a purification and analysis strategy for this compound and its conjugates is dictated by the scale of the work, the nature of the conjugate, and the required level of purity and characterization. RP-HPLC stands out as the most versatile and high-resolution method for both the linker and its conjugates. SEC, IEX, and HIC provide complementary and crucial information for the comprehensive characterization of the final bioconjugate. For initial purification, non-chromatographic techniques like SPE and membrane filtration offer practical and scalable alternatives. A multi-modal approach, leveraging the strengths of different techniques, is often necessary to ensure the production of high-quality, well-characterized conjugates for successful research and therapeutic development.

References

A Comparative Guide to the Kinetics of Methyltetrazine-Mediated Bioorthogonal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been significantly advanced by the advent of "click chemistry," a suite of reactions that are rapid, selective, and high-yielding. Among the most prominent of these are the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes/alkynes, and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides a comparative kinetic analysis of the reaction between methyltetrazine and its dienophile partner, trans-cyclooctene (B1233481) (TCO), with other widely used SPAAC reactions, namely those involving dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) with azides. The quantitative data presented herein, supported by detailed experimental protocols, is intended to aid researchers in selecting the optimal bioorthogonal reaction for their specific application, be it in cellular imaging, proteomics, or drug delivery.

Quantitative Comparison of Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for evaluating the efficiency of a bioorthogonal reaction, with higher values indicating faster kinetics. The following table summarizes the reported k₂ values for the Methyltetrazine-TCO ligation and its comparison with DBCO-azide and BCN-azide cycloadditions. It is important to note that reaction rates can be influenced by factors such as the specific derivatives of the reactants, solvent, and temperature.[1]

Reaction PairBioorthogonal Reaction TypeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/Conditions
Methyltetrazine + TCO IEDDA~463 - 1000Aqueous Media / PBS
DBCO + Benzyl (B1604629) Azide (B81097) SPAAC~0.6 - 1.0Varied (e.g., PBS, HEPES)
BCN + Benzyl Azide SPAAC~0.06 - 0.29Varied (e.g., CD3CN/D2O)

Note: The data presented is a synthesis of values reported in the literature. For the Methyltetrazine-TCO reaction, a rate of ~1000 M⁻¹s⁻¹ has been reported in aqueous media[1], and a more specific rate of 463 M⁻¹s⁻¹ was determined for the reaction of a methyltetrazine-functionalized polysarcosine with TCO-PEG₄ in PBS at 37°C. For DBCO, rates can vary based on the buffer, with HEPES buffer showing higher rates than PBS.[2][3][4] For BCN, the reaction rate is influenced by solvent polarity, with higher rates observed in more polar solvents.[5]

Experimental Protocols

Accurate kinetic analysis is paramount for the objective comparison of bioorthogonal reactions. Below are detailed methodologies for determining the second-order rate constants for the key reactions discussed.

Protocol 1: Kinetic Analysis of Methyltetrazine-TCO Ligation via Stopped-Flow UV-Vis Spectroscopy

This method is ideal for monitoring the rapid kinetics of the IEDDA reaction by observing the disappearance of the characteristic absorbance of the tetrazine chromophore.

1. Reagent Preparation:

  • Prepare stock solutions of the methyltetrazine derivative and the TCO derivative in a suitable solvent (e.g., DMSO or DMF).[1]

  • Accurately determine the molar extinction coefficient of the methyltetrazine at its maximum absorbance wavelength (λmax), typically between 510-550 nm, in the desired reaction buffer (e.g., PBS, pH 7.4).[1][6]

2. Instrumentation Setup:

  • Utilize a stopped-flow spectrophotometer equipped with a UV-Vis detector.

  • Set the spectrophotometer to monitor the absorbance at the λmax of the methyltetrazine.

  • Equilibrate the reaction chamber to the desired temperature (e.g., 37°C).

3. Kinetic Measurement:

  • Load one syringe of the stopped-flow instrument with the TCO solution at a known concentration in the reaction buffer. To ensure pseudo-first-order conditions, the TCO is typically used in excess.

  • Load the second syringe with the methyltetrazine solution at a known concentration in the same buffer.

  • Initiate the reaction by rapidly mixing the contents of the two syringes. Data acquisition should begin simultaneously with mixing.[7]

  • Record the decrease in absorbance at the tetrazine's λmax over time until the reaction is complete.[1]

4. Data Analysis:

  • Fit the absorbance decay curve to a pseudo-first-order rate equation to determine the observed rate constant (k_obs).[1]

  • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the reactant in excess (TCO).

Protocol 2: Kinetic Analysis of DBCO-Azide SPAAC Reaction via UV-Vis Spectrophotometry

This protocol is suitable for monitoring the consumption of DBCO, which has a characteristic UV absorbance.

1. Reagent Preparation:

  • Prepare stock solutions of the DBCO derivative and the azide (e.g., benzyl azide) in the reaction buffer (e.g., PBS, with up to 20% DMSO if needed for solubility).[8] Note that buffers containing sodium azide should be avoided.[8]

2. Kinetic Measurement:

  • In a quartz cuvette, add a known concentration of the DBCO derivative in the reaction buffer.

  • Measure the initial absorbance at the λmax of DBCO (typically around 309-310 nm).[1][8]

  • Initiate the reaction by adding a known excess of the azide solution to the cuvette and start monitoring the absorbance over time.[1]

  • Record the absorbance at regular intervals until the reaction reaches completion, indicated by a stable absorbance reading.[1][8]

3. Data Analysis:

  • Plot the natural logarithm of the DBCO absorbance versus time.

  • The slope of the resulting linear plot will be the pseudo-first-order rate constant (k').[1]

  • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.[1]

Protocol 3: Kinetic Analysis of BCN-Azide SPAAC Reaction via NMR Spectroscopy

NMR spectroscopy is a powerful tool for monitoring reaction kinetics when there is no distinct change in the UV-Vis spectrum.[1]

1. Sample Preparation:

  • Prepare a solution of the BCN derivative at a known concentration in a deuterated solvent (e.g., CD₃CN/D₂O) in an NMR tube.[5]

  • Prepare a concentrated stock solution of the azide (e.g., benzyl azide) in the same deuterated solvent.[5]

  • Include an internal standard with a known concentration for accurate quantification.[1]

2. NMR Data Acquisition:

  • Acquire a reference ¹H NMR spectrum (t=0) of the BCN solution with the internal standard.

  • Initiate the reaction by adding a known excess of the azide stock solution to the NMR tube and mix quickly.

  • Acquire a series of ¹H NMR spectra at regular time intervals until the reaction is complete.[9][10]

3. Data Analysis:

  • For each spectrum, integrate the characteristic peaks of a reactant (e.g., BCN) and a product.

  • Calculate the concentration of the BCN at each time point by comparing its integral to that of the internal standard.[1]

  • Plot the natural logarithm of the BCN concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k').[1]

  • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.[1]

Visualizing the Workflow and Reaction Pathways

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for kinetic analysis and the fundamental mechanisms of the IEDDA and SPAAC reactions.

G cluster_prep 1. Preparation cluster_kinetic 2. Kinetic Measurement cluster_analysis 3. Data Analysis prep_reagents Prepare Stock Solutions (Reactant A & B) det_conc Determine Concentrations (e.g., UV-Vis) prep_reagents->det_conc setup_instrument Setup Instrument (e.g., Stopped-Flow, NMR) det_conc->setup_instrument initiate_reaction Initiate Reaction (Mix Reactants) setup_instrument->initiate_reaction monitor_reaction Monitor Reaction Progress (vs. Time) initiate_reaction->monitor_reaction plot_data Plot Kinetic Data (e.g., ln[A] vs. time) monitor_reaction->plot_data calc_k_obs Calculate k_obs (from slope) plot_data->calc_k_obs calc_k2 Calculate k₂ (k_obs / [excess reactant]) calc_k_obs->calc_k2

Caption: Experimental workflow for determining bioorthogonal reaction kinetics.

G cluster_iedda IEDDA Reaction Pathway Tetrazine Methyltetrazine (Diene) TransitionState_iedda [4+2] Cycloaddition Transition State Tetrazine->TransitionState_iedda TCO TCO (Dienophile) TCO->TransitionState_iedda Dihydropyridazine Dihydropyridazine Adduct TransitionState_iedda->Dihydropyridazine N2 N₂ Gas Dihydropyridazine->N2 Retro-Diels-Alder G cluster_spaac SPAAC Reaction Pathway Cyclooctyne Cyclooctyne (e.g., DBCO, BCN) TransitionState_spaac [3+2] Cycloaddition Transition State Cyclooctyne->TransitionState_spaac Azide Azide Azide->TransitionState_spaac Triazole Triazole Adduct TransitionState_spaac->Triazole

References

A Comparative Guide to the Biocompatibility of Methyltetrazine-PEG5-Alkyne for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the biocompatibility of labeling and ligation reagents is paramount to ensure the integrity of experimental results and the safety of potential therapeutic applications. This guide provides a comprehensive comparison of Methyltetrazine-PEG5-Alkyne with alternative click chemistry reagents, focusing on their performance in cell culture.

This compound is a key player in the third generation of click chemistry, prized for its role in the inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction's speed and ability to proceed without a cytotoxic copper catalyst make it a highly attractive option for live-cell applications.[1][2] The inclusion of a polyethylene (B3416737) glycol (PEG) linker generally enhances aqueous solubility and is known to improve the biocompatibility of conjugated molecules.[3][4][5]

Quantitative Comparison of Click Chemistry Reagents

FeatureTetrazine-TCO Ligation (representative of Methyltetrazine-Alkyne reactions)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Rate (k, M⁻¹s⁻¹) ~1 - 30,000~0.1 - 11 - 100
Biocompatibility Excellent (Copper-free)[1][6]Excellent (Copper-free)[7]Limited in live cells due to copper cytotoxicity[8][9]
Reaction Conditions Physiological (aqueous, neutral pH, 37°C)Physiological (aqueous, neutral pH, 37°C)Requires copper catalyst and reducing agents
Concentration for Labeling Low (nM to low µM)µM rangeµM to mM range

Note: The table above provides a general comparison. Specific reaction rates can vary depending on the exact structure of the reactants. The biocompatibility of CuAAC can be improved with the use of copper-chelating ligands, but the potential for cytotoxicity remains a concern.[8]

Biocompatibility Assessment: Key Experimental Protocols

To rigorously assess the biocompatibility of this compound and its alternatives, a series of in vitro assays should be performed. Below are detailed protocols for three critical assessments: cytotoxicity, genotoxicity, and immunogenicity.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and alternative reagents (e.g., a DBCO-alkyne for SPAAC, and an alkyne with a copper catalyst system for CuAAC) in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 10-15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.

Protocol:

  • Cell Treatment: Treat cells in suspension or as an adherent layer with various concentrations of this compound and control compounds for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the DNA as a "nucleoid."

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA, exposing single-strand breaks and alkali-labile sites.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tails using specialized software.

Immunogenicity Assessment: TNF-α ELISA

This assay quantifies the production of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, by immune cells in response to the test compound.

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of TNF-α in the cell culture supernatant.

Protocol:

  • Cell Culture: Culture immune cells, such as peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7), in a 24-well plate.

  • Compound Exposure: Treat the cells with different concentrations of this compound and control reagents. Include a positive control (e.g., lipopolysaccharide, LPS) and an untreated negative control.

  • Supernatant Collection: After a 24-hour incubation period, centrifuge the plates and collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α.

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and a series of TNF-α standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

    • Add a substrate that is converted by the enzyme to produce a colored product.

  • Data Quantification: Measure the absorbance of the wells using a microplate reader. Generate a standard curve from the TNF-α standards and use it to determine the concentration of TNF-α in the cell supernatants.

Visualization of Key Cellular Pathways and Workflows

To better understand the potential biological impact of these reagents and the experimental processes, the following diagrams are provided.

Experimental_Workflow Biocompatibility Assessment Workflow cluster_cytotoxicity Cytotoxicity (MTT Assay) cluster_genotoxicity Genotoxicity (Comet Assay) cluster_immunogenicity Immunogenicity (TNF-α ELISA) C1 Seed Cells C2 Treat with Compound C1->C2 C3 Incubate C2->C3 C4 Add MTT C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance C5->C6 G1 Treat Cells G2 Embed in Agarose G1->G2 G3 Lyse Cells G2->G3 G4 Electrophoresis G3->G4 G5 Stain DNA G4->G5 G6 Visualize & Analyze G5->G6 I1 Culture Immune Cells I2 Expose to Compound I1->I2 I3 Collect Supernatant I2->I3 I4 Perform ELISA I3->I4 I5 Quantify TNF-α I4->I5

Biocompatibility Assessment Workflow

Apoptosis_Signaling_Pathway Potential Induction of Apoptosis cluster_stimulus Cellular Stress cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Stimulus Chemical Compound (e.g., Bioorthogonal Reagent) Mitochondrion Mitochondrion Stimulus->Mitochondrion Damage CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Potential Induction of Apoptosis

Oxidative_Stress_Pathway Potential Induction of Oxidative Stress cluster_source Stress Source cluster_cellular_response Cellular Response cluster_damage Cellular Damage Compound Chemical Compound Mitochondria Mitochondria Compound->Mitochondria Interference ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increased Production Antioxidants Antioxidant Defenses ROS->Antioxidants Overwhelms Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage

Potential Induction of Oxidative Stress

Conclusion

This compound, as part of the tetrazine-TCO ligation system, offers significant advantages in terms of reaction speed and biocompatibility for live-cell applications due to its copper-free nature.[1] While direct quantitative data on its cytotoxicity, genotoxicity, and immunogenicity are limited, the general characteristics of this class of reagents suggest a favorable biocompatibility profile compared to copper-catalyzed alternatives. For rigorous validation in any specific cellular context, it is essential to perform the described biocompatibility assays. This will ensure the reliability of experimental data and the safety of any potential downstream applications.

References

A Comparative Stability Analysis of Tetrazine Linkers for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles has emerged as a powerful tool in bioorthogonal chemistry, enabling researchers to study biological processes in living systems with high precision.[1][2] The selection of an appropriate tetrazine linker is critical, as it directly impacts the efficiency and reliability of bioconjugation, cellular imaging, and in vivo drug delivery.[1][3] A key consideration in this selection process is the stability of the tetrazine linker in aqueous environments, as premature degradation can lead to off-target effects and reduced efficacy.[4][5] This guide provides a comparative analysis of the stability of different tetrazine linkers, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific applications.

The Stability-Reactivity Trade-Off

A fundamental principle in tetrazine chemistry is the inverse correlation between reactivity and stability.[3] Tetrazines with electron-withdrawing substituents exhibit faster reaction kinetics in the iEDDA reaction but tend to be less stable in aqueous media.[6][7] Conversely, tetrazines bearing electron-donating groups are generally more stable but react more slowly.[6][8] This trade-off necessitates a careful balance to achieve optimal performance in biological systems.[3]

Comparative Stability Data

The stability of tetrazine linkers is typically evaluated by measuring their half-life in physiologically relevant media, such as phosphate-buffered saline (PBS) and serum, at 37°C. The following tables summarize the stability of various tetrazine derivatives based on published experimental data.

Table 1: Stability of Representative Tetrazine Linkers in PBS (pH 7.4) at 37°C

Tetrazine DerivativeSubstituent Type% Remaining after 14h in PBSHalf-life (in PBS)Reference
DimethyltetrazineElectron-donating~50%~14 hours[4][9]
Alkyl-substituted tetrazinesElectron-donating>85% after 10h-[6][9]
Phenyl tetrazine (Ph-Tz)Electron-neutral>75% after 12h-[10][11]
Pyridyl tetrazine (Py-Tz)Electron-withdrawing--[3]
Dipyridyl-s-tetrazineElectron-withdrawing15-40% after 12h9.6 hours[4][9][10][11]
Pyrimidyl-substituted tetrazinesElectron-withdrawing15-40% after 12h-[10][11]
Hydroxyl-substituted tetrazinesElectron-donating>75% after 12h-[10][11]

Table 2: Stability of Selected Tetrazines in Fetal Bovine Serum (FBS) at 37°C

Tetrazine Derivative% Remaining after 10h in FBSReference
Tetrazine 6 (from study)High stability[6]
DOTA-tetrazine probesHalf-lives varied from <1h to 13h[12]

Experimental Protocols

Accurate and reproducible assessment of tetrazine linker stability is crucial for selecting the optimal candidate for a given application. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Tetrazine Stability in PBS

This method quantifies the degradation of a tetrazine derivative in a buffered aqueous solution over time.

Materials:

  • Tetrazine derivative stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear flat-bottomed plates

  • Microplate reader or HPLC-UV/Vis spectrophotometer

  • Incubator at 37°C

Procedure:

  • Sample Preparation: Dilute the tetrazine stock solution in PBS (pH 7.4) to a final concentration of 0.2 mM with a final DMSO concentration of 1%.[6][8]

  • Incubation: Incubate the 96-well plate containing the tetrazine solutions at 37°C.[6][8]

  • Absorbance Measurement: At regular time intervals (e.g., 0, 2, 4, 8, 14 hours), measure the absorbance of the tetrazine at its characteristic wavelength (typically around 515-540 nm) using a microplate reader.[6][8][10][11]

  • Data Analysis: a. Plot the percentage of the remaining tetrazine (calculated from the absorbance readings relative to the initial reading) as a function of time.[1] b. Determine the half-life of the tetrazine linker from the resulting degradation curve.

Protocol 2: Determination of Tetrazine Stability in Serum

This protocol assesses the stability of a tetrazine derivative in a more biologically complex medium.

Materials:

  • Tetrazine derivative stock solution (e.g., 1 mM in DMSO)

  • Fetal Bovine Serum (FBS) or mouse serum

  • HPLC or LC-MS system

  • Incubator at 37°C

Procedure:

  • Sample Preparation: Dilute the tetrazine stock solution in serum to a final concentration. A higher concentration compared to PBS stability measurements may be necessary to overcome baseline drift from serum components.[6]

  • Incubation: Incubate the samples at 37°C.[6]

  • Analysis: At various time points (e.g., 0, 2, 5, 10 hours), quench any potential degradation by flash freezing or immediate analysis.[1] Analyze the remaining concentration of the intact tetrazine derivative using HPLC or LC-MS by monitoring its characteristic absorbance.[1][6]

  • Data Analysis: a. Correct for any baseline drift caused by the serum by running a serum-only control.[6] b. Plot the percentage of the remaining tetrazine derivative as a function of time. c. Calculate the half-life of the tetrazine in serum.[12]

Visualizing the Bioorthogonal Reaction

The utility of tetrazine linkers is realized through the inverse electron-demand Diels-Alder (iEDDA) reaction. This bioorthogonal reaction is highly efficient and forms the basis of many labeling and drug delivery applications.[2][13]

IEDDA_Reaction cluster_reactants Reactants cluster_product Product Tetrazine Tetrazine Linker Product Stable Dihydropyridazine Adduct Tetrazine->Product iEDDA Reaction Dienophile Strained Dienophile (e.g., TCO) Dienophile->Product N2 Nitrogen Gas (N₂) Product->N2 Byproduct

Caption: The inverse electron-demand Diels-Alder (iEDDA) reaction workflow.

Degradation Pathways

The degradation of tetrazines in aqueous environments can proceed through various pathways, which are influenced by the substituents on the tetrazine ring. While detailed mechanisms can be complex, a common degradation route involves the reaction with nucleophiles present in biological media.[14] Electron-withdrawing groups can destabilize the aromatic ring, making it more susceptible to nucleophilic attack and subsequent decomposition.[10][11]

Degradation_Pathway Tetrazine Tetrazine Linker Intermediate Unstable Intermediate Tetrazine->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., H₂O, Amine, Thiol) Nucleophile->Intermediate DegradationProducts Degradation Products Intermediate->DegradationProducts Decomposition

Caption: A simplified schematic of a potential tetrazine degradation pathway.

Conclusion

The stability of tetrazine linkers is a critical parameter that must be carefully considered for the successful implementation of bioorthogonal strategies. This guide highlights the inherent trade-off between reactivity and stability, with electron-donating groups generally conferring greater stability. The provided comparative data and experimental protocols offer a valuable resource for researchers to select and validate the most appropriate tetrazine linker for their specific needs, ultimately leading to more robust and reliable outcomes in their scientific endeavors.

References

A Head-to-Head Comparison of Methyltetrazine-PEG5-Alkyne and SPAAC Reagents for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, the choice of chemical ligation strategy is paramount to the success of creating precisely defined bioconjugates for therapeutic and diagnostic applications. Among the most prominent bioorthogonal chemistries are the inverse-electron-demand Diels-Alder (IEDDA) reaction, utilized by tetrazine-containing reagents, and the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This guide provides an objective, data-driven comparison between Methyltetrazine-PEG5-Alkyne, a key reagent in the IEDDA toolbox, and commonly used SPAAC reagents.

Executive Summary

The primary distinction between this compound and SPAAC reagents lies in their reaction kinetics. The IEDDA reaction of a methyltetrazine with a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is exceptionally fast, with second-order rate constants several orders of magnitude higher than those of SPAAC reactions.[1][2] This kinetic advantage makes tetrazine-based ligations ideal for applications requiring rapid conjugation, particularly in vivo or with low concentrations of reactants.[3][4] SPAAC reagents, while slower, offer a robust and widely adopted methodology for copper-free bioconjugation.[1][5] The choice between these two powerful technologies will ultimately depend on the specific requirements of the intended application, including the desired reaction speed, the stability of the reactants, and the nature of the biomolecules being conjugated.

Data Presentation: Quantitative Comparison of Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bimolecular reaction. The following table summarizes the reported k₂ values for the IEDDA reaction of tetrazine derivatives with TCO and for SPAAC reactions with various cyclooctynes. It is important to note that reaction rates are influenced by factors such as the specific structures of the reactants, solvent, and temperature.

Reaction TypeReagentsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Conditions
IEDDA Methyltetrazine + trans-cyclooctene (TCO)~ 800 - 30,000Aqueous media, room temperature
IEDDA Dipyridyl Tetrazine + TCO~ 2,000Aqueous media, room temperature
SPAAC Dibenzocyclooctyne (DBCO) + Azide~ 1 - 2Aqueous media, room temperature
SPAAC Bicyclo[6.1.0]nonyne (BCN) + Azide~ 0.07 - 0.63Aqueous media, room temperature
SPAAC Oxa-dibenzocyclooctyne (ODIBO) + Azide~ 45Aqueous media, room temperature

Note: The data presented is compiled from multiple sources and serves as a representative comparison. For detailed information, please refer to the cited literature.

Reaction Mechanisms

The fundamental difference in reactivity between methyltetrazine reagents and SPAAC reagents stems from their distinct reaction mechanisms.

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The reaction of a methyltetrazine with a strained alkene, such as trans-cyclooctene (TCO), is a [4+2] cycloaddition. The electron-deficient tetrazine (diene) reacts rapidly with the electron-rich strained alkene (dienophile). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product. This irreversible loss of N₂ gas is a key driving force for the reaction's high speed and efficiency.[2]

G Methyltetrazine Methyltetrazine TCO trans-cyclooctene (TCO) Dihydropyridazine Dihydropyridazine Methyltetrazine->Dihydropyridazine + TCO Nitrogen N₂ (gas)

IEDDA Reaction of Methyltetrazine and TCO.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a [3+2] cycloaddition between a strained cyclooctyne (B158145) (e.g., DBCO or BCN) and an azide. The reaction is driven by the release of ring strain in the cyclooctyne, which lowers the activation energy of the cycloaddition, allowing it to proceed without the need for a copper catalyst.[1][5] This reaction forms a stable triazole linkage.

G cluster_product Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Azide Azide Triazole Stable Triazole Cyclooctyne->Triazole + Azide G start Start: TCO-Antibody add_tetrazine Add Methyltetrazine-Payload start->add_tetrazine incubate Incubate 30-60 min at Room Temperature add_tetrazine->incubate purify Purify via Spin Desalting incubate->purify characterize Characterize (SDS-PAGE, UV-Vis) purify->characterize end End: Labeled Antibody characterize->end G start Start: Azide-Antibody add_dbco Add DBCO-Payload start->add_dbco incubate Incubate 4-12 hours at Room Temperature add_dbco->incubate purify Purify via Spin Desalting incubate->purify characterize Characterize (SDS-PAGE, UV-Vis) purify->characterize end End: Labeled Antibody characterize->end

References

Validating the Specificity of Methyltetrazine-PEG5-Alkyne Labeling in Complex Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bioorthogonal chemistry has revolutionized the study of biological systems by enabling the specific labeling and tracking of biomolecules in their native environments. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes (e.g., trans-cyclooctene, TCO) is a cornerstone of this field, prized for its exceptionally fast reaction kinetics without the need for a cytotoxic catalyst.[1] Heterobifunctional linkers like Methyltetrazine-PEG5-Alkyne are designed to leverage this chemistry, providing a methyltetrazine moiety for rapid conjugation to a TCO-tagged biomolecule and a terminal alkyne for subsequent "click" attachment of a reporter molecule, such as a fluorophore or biotin, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

This guide provides a comparative analysis of the tetrazine-alkene ligation, outlines key considerations for validating its specificity in complex biological media such as cell lysates, and presents a detailed experimental protocol for researchers to assess labeling performance.

Comparative Analysis of Bioorthogonal Ligation Chemistries

The choice of bioorthogonal reaction is critical and depends on the specific experimental context. The iEDDA reaction, utilized by the tetrazine moiety of this compound, offers significant advantages in speed, which is crucial when dealing with low abundance targets or rapid biological processes.

FeatureiEDDA (Tetrazine + TCO)SPAAC (e.g., DBCO + Azide)CuAAC (Terminal Alkyne + Azide)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁶[1]~110 - 10⁴
Biocompatibility Excellent (catalyst-free)Excellent (catalyst-free)Limited in vivo due to copper cytotoxicity
Catalyst Requirement NoneNoneCopper (I)
Primary Specificity Concerns Structure-dependent reactivity with endogenous biomolecules.[2]Potential reaction of strained alkyne with thiols.Copper toxicity in living systems.

Table 1: Quantitative comparison of key bioorthogonal click chemistry reactions.

Key Considerations for Validating Specificity

True bioorthogonality implies that the labeling reagents react only with their intended partners and not with any endogenous functional groups. For this compound, specificity must be assessed for both the tetrazine and the alkyne functionalities.

1. The Tetrazine Moiety: While highly specific for strained alkenes, some tetrazine derivatives can exhibit off-target reactivity. Studies have shown that the structure of the tetrazine itself influences its stability and potential for non-specific proteome labeling.[2] Less stable or highly reactive tetrazines may engage in undesired side reactions. Therefore, empirical validation in the specific biological context (e.g., cell lysate, serum) is essential.

2. The Terminal Alkyne Moiety: The terminal alkyne is generally considered bioorthogonal. However, under certain conditions, it can react with nucleophilic residues on proteins. Specifically, terminal alkynes have been shown to react with active-site cysteine residues in some proteases, forming a vinyl thioether.[3][4] This potential for off-target labeling, while often context-dependent, must be considered and controlled for in experimental design.

3. The Role of the PEG5 Linker: The polyethylene (B3416737) glycol (PEG) linker serves several important functions.

  • Solubility: The hydrophilic PEG5 chain significantly enhances the aqueous solubility of the linker, which can reduce non-specific binding caused by the aggregation of hydrophobic probes in complex media.[5]

  • Pharmacokinetics: In in vivo applications, PEGylation is known to prolong the circulation half-life of molecules by increasing their hydrodynamic volume, which can improve targeting efficiency.[6]

  • Flexibility: The linker provides spatial separation between the labeled biomolecule and the reporter tag, minimizing potential steric hindrance.

Experimental Protocols

This section provides a detailed methodology for validating the labeling specificity of this compound in a cell lysate using in-gel fluorescence analysis. This method allows for the direct visualization of on-target labeling versus non-specific background.

Protocol: Specificity Validation by In-Gel Fluorescence

Objective: To determine the on-target labeling efficiency and non-specific background of a this compound linker in a complex proteome.

Materials:

  • Cells expressing a target protein of interest (POI) tagged with a TCO-containing unnatural amino acid (e.g., TCO*-Lysine).

  • Control cells (e.g., wild-type cells not expressing the TCO-tagged POI).

  • This compound.

  • Azide-fluorophore (e.g., Azide-TAMRA, Azide-AF488).

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

  • Click Chemistry Reagents: Copper(II) sulfate (B86663) (CuSO₄), TBTA ligand, TCEP or sodium ascorbate (B8700270).[7]

  • SDS-PAGE reagents and system.

  • Fluorescence gel scanner.

Procedure:

  • Cell Culture and Lysis:

    • Culture both the experimental cells (expressing TCO-tagged POI) and control cells.

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in 1% SDS lysis buffer supplemented with protease inhibitors.[7]

    • Quantify the total protein concentration of the lysates using a BCA assay.[2]

  • Control Sample Preparation:

    • Negative Control 1 (No TCO-tag): Lysate from wild-type cells. This control identifies non-specific labeling of the proteome.

    • Negative Control 2 (No Tetrazine-Alkyne Linker): Lysate from TCO-tagged POI cells, subjected to the click reaction with the azide-fluorophore but without the this compound linker. This control checks for background from the azide-fluorophore and other reaction components.

    • Positive Control: Lysate from TCO-tagged POI cells.

  • Two-Step Labeling Reaction:

    • Step 1 (iEDDA Reaction): To 50 µg of protein lysate in an Eppendorf tube, add this compound to a final concentration of 100 µM. Incubate for 1 hour at room temperature.

    • Step 2 (CuAAC Reaction): Prepare a fresh click reaction cocktail. For a typical 50 µL reaction, add the following sequentially: azide-fluorophore (final conc. 100 µM), TCEP or sodium ascorbate (final conc. 1 mM), TBTA ligand (final conc. 100 µM), and CuSO₄ (final conc. 1 mM).[7] Vortex briefly after each addition.

    • Add the click cocktail to the lysate from Step 1 and incubate for 1 hour at room temperature in the dark.

  • Sample Preparation for SDS-PAGE:

    • Precipitate the protein by adding four volumes of ice-cold acetone. Incubate at -20°C for 30 minutes and then centrifuge to pellet the protein.

    • Wash the pellet with ice-cold methanol (B129727) to remove excess reagents.

    • Resuspend the protein pellet in SDS-PAGE loading buffer.

  • In-Gel Fluorescence Analysis:

    • Separate the protein samples using SDS-PAGE.

    • Without fixing or staining, immediately scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the chosen fluorophore.[8]

    • After fluorescence scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein loading in each lane.

Expected Results and Interpretation:

  • Positive Control Lane: A distinct fluorescent band should appear at the molecular weight corresponding to your TCO-tagged POI.

  • Negative Control 1 Lane (No TCO-tag): This lane should show minimal to no fluorescent bands. Any bands that do appear represent non-specific labeling of endogenous proteins by the this compound and/or the azide-fluorophore.

  • Negative Control 2 Lane (No Linker): This lane should be free of fluorescent bands, confirming that the azide-fluorophore does not react non-specifically with the proteome under these conditions.

  • Signal-to-Noise Ratio: The intensity of the specific band in the positive control lane can be compared to the background fluorescence in the same lane or the non-specific bands in the negative control lane to calculate a signal-to-noise ratio, providing a quantitative measure of specificity.[9]

Visualizations

G cluster_0 Step 1: iEDDA Reaction cluster_1 Step 2: CuAAC Reaction Target_TCO Target Protein (with TCO) Intermediate Labeled Intermediate Target_TCO->Intermediate + MeTz_Alkyne Methyltetrazine- PEG5-Alkyne MeTz_Alkyne->Intermediate Intermediate_ref Labeled Intermediate Azide_Fluor Azide- Fluorophore Final_Product Fluorescently Labeled Target Azide_Fluor->Final_Product + Intermediate_ref->Final_Product

Caption: Reaction pathway for two-step labeling.

G cluster_0 Cell Preparation cluster_1 Lysis & Quantification cluster_2 Labeling Reactions cluster_3 Analysis Culture_Exp Culture Cells with TCO-tagged POI Lyse_Exp Harvest & Lyse Experimental Cells Culture_Exp->Lyse_Exp Culture_Ctrl Culture Wild-Type Control Cells Lyse_Ctrl Harvest & Lyse Control Cells Culture_Ctrl->Lyse_Ctrl Quantify Protein Quantification (BCA Assay) Lyse_Exp->Quantify Lyse_Ctrl->Quantify Label_Pos Positive Control: + MeTz-Alkyne + Azide-Fluor Quantify->Label_Pos Label_Neg1 Negative Control 1: (WT Lysate) + MeTz-Alkyne + Azide-Fluor Quantify->Label_Neg1 Label_Neg2 Negative Control 2: (No Linker) - MeTz-Alkyne + Azide-Fluor Quantify->Label_Neg2 SDS_PAGE SDS-PAGE Label_Pos->SDS_PAGE Label_Neg1->SDS_PAGE Label_Neg2->SDS_PAGE Scan In-Gel Fluorescence Scanning SDS_PAGE->Scan Analyze Analyze Specificity & Signal-to-Noise Scan->Analyze

Caption: Experimental workflow for specificity validation.

References

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